Product packaging for Kaempferol-7-O-rhamnoside(Cat. No.:CAS No. 20196-89-8)

Kaempferol-7-O-rhamnoside

Cat. No.: B124050
CAS No.: 20196-89-8
M. Wt: 432.4 g/mol
InChI Key: HQNOUCSPWAGQND-GKLNBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kaempferol-7-rhamnoside has been reported in Bupleurum chinense, Annulohypoxylon squamulosum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B124050 Kaempferol-7-O-rhamnoside CAS No. 20196-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOUCSPWAGQND-GKLNBGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174034
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20196-89-8
Record name Kaempferol-7-O-α-L-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20196-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol-7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaempferol-7-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAEMPFEROL-7-RHAMNOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Analysis of Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside of significant interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for extraction, isolation, and quantification, alongside a summary of its prevalence in various plant species.

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, also known as α-rhamnoisorobin, is a naturally occurring flavonoid. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and other health-promoting properties. Kaempferol-7-O-alpha-L-rhamnoside, a glycosidic derivative of kaempferol, has been the subject of research for its potential biological activities. Understanding its natural sources and establishing robust analytical methods for its quantification are crucial for further research and development.

Natural Sources and Distribution

Kaempferol-7-O-alpha-L-rhamnoside has been identified in a variety of plant species across different families. Its presence is particularly noted in the leaves, flowers, and stems of these plants. Notable plant sources include:

  • Vicia faba (Broad Bean): Found in the aerial parts of the plant.

  • Lotus edulis : Also identified in the aerial parts.

  • Prunus spinosa (Blackthorn): Detected in the flowers of this species.[1]

  • Cinnamomum sieboldii : Isolated from this plant species.

  • Bupleurum chinense : Reported as a constituent.[2]

  • Chimonanthus nitens : Isolated from the leaves.[3]

  • Bryophyllum pinnatum (Life Plant): This succulent is a known source of various kaempferol rhamnosides, including Kaempferol-7-O-alpha-L-rhamnoside.[2][4]

  • Geranium sibiricum : Contains significant amounts of kaempferol rhamnosides.

The distribution of this compound can vary depending on the plant part, geographical location, and developmental stage of the plant.

Quantitative Analysis

The concentration of Kaempferol-7-O-alpha-L-rhamnoside in its natural sources can be influenced by various factors. The following table summarizes the available quantitative data from the literature.

Plant SpeciesPlant PartCompoundConcentration/YieldAnalytical Method
Vicia fabaEpidermisKaempferol 3-O-galactoside, 7-O-rhamnoside3 - 10 µM (in vivo)Spectrophotometry
Bryophyllum pinnatum-α-rhamnoisorobin (Kaempferol-7-O-alpha-L-rhamnoside)5.0 mg (isolated from EtOAc extract)Column Chromatography
Geranium sibiricumAerial partsKaempferol-7-O-rhamnoside28.1 mg/g of extractHPLC

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of Kaempferol-7-O-alpha-L-rhamnoside from plant materials. These protocols are synthesized from various published research articles.

Extraction
  • Sample Preparation: Air-dry the plant material (leaves, flowers, etc.) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a large flask.

    • Add 1 L of 80% methanol (or ethanol) to the flask.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Isolation and Purification
  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Collect the ethyl acetate fraction, as flavonoid glycosides are often concentrated in this fraction.

    • Evaporate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • Silica Gel Chromatography:

      • Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a gradient of increasing polarity.

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.

      • Combine the fractions containing the target compound.

    • Sephadex LH-20 Chromatography:

      • For further purification, subject the combined fractions to column chromatography on Sephadex LH-20, eluting with methanol. This step helps in removing pigments and other impurities.

Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system is typically used. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A common gradient profile starts with a low percentage of Solvent B, gradually increasing to elute compounds of higher hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at approximately 350 nm, which is a characteristic absorbance maximum for kaempferol glycosides.

  • Quantification: Prepare a calibration curve using a pure standard of Kaempferol-7-O-alpha-L-rhamnoside. Inject known concentrations of the standard and plot the peak area against concentration. Determine the concentration of the compound in the plant extract by comparing its peak area to the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For more precise identification and quantification, especially in complex matrices, UHPLC coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole) is recommended. This technique provides information on the retention time, UV spectrum, and mass-to-charge ratio (m/z) of the compound, allowing for unambiguous identification.

Visualized Workflow

The following diagram illustrates a general workflow for the isolation and identification of Kaempferol-7-O-alpha-L-rhamnoside from a plant source.

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., 80% Methanol) drying_grinding->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract solvent_partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->solvent_partitioning etOAc_fraction Ethyl Acetate Fraction solvent_partitioning->etOAc_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) etOAc_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring Analysis pure_compound Purified Kaempferol-7-O-alpha-L-rhamnoside fractions->pure_compound Pooling & Evaporation tlc_monitoring->column_chromatography Feedback for pooling hplc_analysis HPLC/UHPLC-MS Analysis (Identification & Quantification) pure_compound->hplc_analysis final_data Quantitative Data hplc_analysis->final_data

Caption: General workflow for the isolation and analysis of Kaempferol-7-O-alpha-L-rhamnoside.

Conclusion

This technical guide has summarized the key information regarding the natural sources, distribution, and analytical methodologies for Kaempferol-7-O-alpha-L-rhamnoside. The provided data and protocols offer a valuable resource for researchers and professionals working on the discovery and development of natural product-based therapeutics. Further research is warranted to explore the full pharmacological potential of this compound and to quantify its presence in a wider range of plant species.

References

The Biosynthetic Pathway of Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside. The biosynthesis is a multi-stage process involving the coordinated action of several enzyme families. It begins with the general phenylpropanoid pathway to produce the flavonoid backbone, followed by the synthesis of an activated sugar donor, and culminates in a specific glycosylation event. This document summarizes the core enzymatic steps, presents available quantitative data, and details common experimental protocols used in the elucidation of this pathway.

I. Overview of the Biosynthetic Pathway

The formation of Kaempferol-7-O-alpha-L-rhamnoside can be conceptually divided into three critical stages:

  • Part I: Phenylpropanoid Pathway to the Kaempferol Aglycone: This is the foundational pathway that converts the amino acid L-phenylalanine into the core 3,4′,5,7-tetrahydroxyflavone structure of kaempferol.

  • Part II: Synthesis of the Activated Sugar Donor: For the rhamnosylation to occur, L-rhamnose must be in an activated form. In plants, this is typically Uridine Diphosphate-L-rhamnose (UDP-L-rhamnose), which is synthesized from glucose-1-phosphate.

  • Part III: The Final Glycosylation Step: A specific UDP-glycosyltransferase (UGT), a rhamnosyltransferase, catalyzes the transfer of the rhamnose moiety from UDP-L-rhamnose to the kaempferol aglycone at the 7-hydroxyl position.

The complete pathway is a sophisticated network that allows plants to generate a diverse array of specialized metabolites.

Kaempferol-7-O-alpha-L-rhamnoside Biosynthesis cluster_0 Part I: Phenylpropanoid Pathway to Kaempferol Aglycone cluster_1 Part II: Sugar Donor Synthesis cluster_2 Part III: Final Glycosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chalcone Naringenin Chalcone CouCoA->Chalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Naringenin Naringenin Chalcone->Naringenin CHI DHK Dihydrokaempferol (DHK) Naringenin->DHK F3H Kaempferol Kaempferol DHK->Kaempferol FLS FinalProduct Kaempferol-7-O-α-L-rhamnoside Kaempferol->FinalProduct Direct Pathway (e.g., CsUGT76F1) Intermediate Kaempferol-3-O-glycoside Kaempferol->Intermediate UGT (e.g., UGT78D2) Glc1P Glucose-1-Phosphate UDPGlc UDP-D-Glucose Glc1P->UDPGlc UGPase UDPKeto UDP-4-keto-6-deoxy-D-glucose UDPGlc->UDPKeto RHM (Dehydratase) UDPRha UDP-L-rhamnose UDPKeto->UDPRha RHM (Epimerase/Reductase) UDPRha->FinalProduct FinalProduct2 Kaempferol-3-O-glycoside -7-O-α-L-rhamnoside UDPRha->FinalProduct2 Intermediate->FinalProduct2 Sequential Pathway (e.g., UGT89C1) Experimental_Workflow_UGT_Characterization cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Biochemical Characterization cluster_3 In Vivo Validation (Optional) a1 Transcriptome Analysis (Co-expression with known flavonoid genes) a2 Identify Candidate UGT Genes (e.g., UGT89C1) a1->a2 a3 Primer Design & PCR Amplification from cDNA a2->a3 a4 Clone into Expression Vector (e.g., pGEX) a3->a4 b1 Transform E. coli (e.g., BL21 strain) a4->b1 b2 Induce Protein Expression (e.g., with IPTG) b1->b2 b3 Cell Lysis & Centrifugation b2->b3 b4 Purify Recombinant Protein (e.g., GST-affinity chromatography) b3->b4 b5 Verify Purity (SDS-PAGE) b4->b5 c1 Enzyme Activity Assay (Mix protein, acceptor, & UDP-rhamnose) b5->c1 c2 Product Identification (HPLC, LC-MS, NMR) c1->c2 c3 Determine Optimal Conditions (Vary pH, Temperature) c1->c3 c4 Kinetic Analysis (Vary substrate concentrations) c1->c4 d1 Generate Knockout Mutant (e.g., T-DNA insertion) c2->d1 Confirm in planta role c5 Calculate Km, Vmax, kcat c4->c5 d2 Metabolite Profiling of Mutant d1->d2 d3 Complementation Test (Re-introduce gene into mutant) d2->d3

A Comprehensive Technical Guide to the Biological Activities of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its demonstrated therapeutic potential, focusing on its antioxidant, anti-inflammatory, anticancer, and vasodilatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Core Biological Activities

Kaempferol-7-O-alpha-L-rhamnoside (KR), also known as α-rhamnoisorobin, exhibits a wide spectrum of pharmacological effects. These activities are attributed to its unique chemical structure, which enables it to interact with various cellular targets and modulate key signaling pathways.

Antioxidant Activity

Kaempferol-7-O-alpha-L-rhamnoside has been shown to possess significant antioxidant properties, primarily by scavenging free radicals and reducing oxidative stress.[1][2] This activity is crucial in mitigating the cellular damage implicated in numerous chronic diseases.

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[3] This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anticancer Potential

Emerging evidence suggests that Kaempferol-7-O-alpha-L-rhamnoside has potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of signaling pathways critical for tumor growth and survival.[4][5]

Vasodilatory and Cardioprotective Effects

Kaempferol-7-O-alpha-L-rhamnoside has been reported to induce endothelium-dependent vasorelaxation. This effect is primarily mediated through the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) signaling pathway, suggesting its potential in the management of hypertension and cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of Kaempferol-7-O-alpha-L-rhamnoside and its aglycone, kaempferol.

Table 1: Antioxidant Activity of Kaempferol Derivatives

CompoundAssayIC50 Value (µg/mL)Reference
Kaempferol-7-O-alpha-L-rhamnosideDPPH Radical Scavenging0.71
Methanol Extract (Bryophyllum pinnatum)DPPH Radical Scavenging52.48
Ethyl Acetate Extract (Bryophyllum pinnatum)DPPH Radical Scavenging78.11
Hexane Extract (Bryophyllum pinnatum)DPPH Radical Scavenging90.04

Table 2: Anti-inflammatory Activity of Kaempferol and its Rhamnosides

CompoundAssayIC50 Value (µM)Reference
KaempferolNO Production Inhibition (LPS-stimulated RAW264.7 cells)15.4
Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin)NO Production Inhibition (LPS-stimulated RAW264.7 cells)37.7
KaempferolNF-κB-mediated Luciferase Activity90.3
Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin)NF-κB-mediated Luciferase Activity36.2

Table 3: Anticancer Activity of Kaempferol

CompoundCell LineAssayIC50 Value (µg/mL)Reference
KaempferolMCF-7 (Breast Cancer)MTT90.28 ± 4.2
KaempferolA459 (Lung Cancer)MTT35.80 ± 0.4

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Kaempferol-7-O-alpha-L-rhamnoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes from violet to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

    • Prepare various concentrations of the test compound and the positive control in the same solvent.

    • In a 96-well plate, add a specific volume of the test compound or control to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at a wavelength of around 540-550 nm.

    • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Appropriate cell culture medium

    • Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Principle: Proteins from a sample are separated based on their molecular weight through gel electrophoresis. These separated proteins are then transferred to a membrane (nitrocellulose or PVDF), where they are probed using antibodies specific to the target protein. A secondary antibody, conjugated to an enzyme or a fluorescent dye, is then used to detect the primary antibody, allowing for the visualization of the target protein.

  • Reagents and Materials:

    • Cell or tissue lysates

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and blotting apparatus

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins, e.g., p-eNOS, NF-κB, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Lyse cells or tissues in a suitable buffer to extract proteins. Determine the protein concentration of the lysates.

    • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with a blocking buffer to prevent non-specific binding of antibodies.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody that is conjugated to an enzyme (like HRP) and recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

    • Imaging: Detect the emitted light using an imaging system to visualize the protein bands. The intensity of the bands can be quantified to determine the relative abundance of the target protein.

Vasodilation Assay using Isolated Aortic Rings

This ex vivo assay is used to assess the vasodilatory or vasorelaxant effects of a compound on blood vessels.

  • Principle: Thoracic aortic rings from an animal (e.g., a rat) are isolated and mounted in an organ bath containing a physiological salt solution. The rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine). The test compound is then added in a cumulative manner, and the relaxation of the aortic ring is measured as a decrease in tension.

  • Reagents and Materials:

    • Experimental animal (e.g., Sprague-Dawley rat)

    • Krebs-Henseleit solution

    • Vasoconstrictor (e.g., Phenylephrine)

    • Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

    • Organ bath system with force transducers and data acquisition system

  • Procedure:

    • Euthanize the animal and carefully excise the thoracic aorta.

    • Clean the aorta of adhering connective and fatty tissues and cut it into rings of a specific length (e.g., 2-3 mm).

    • Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Allow the rings to equilibrate under a resting tension for a period of time.

    • Induce a sustained contraction in the aortic rings using a vasoconstrictor like phenylephrine.

    • Once the contraction is stable, add the test compound in increasing concentrations to the organ bath.

    • Record the changes in tension (relaxation) after each addition.

    • The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. An EC50 value (the concentration of the compound that causes 50% of the maximum relaxation) can be calculated.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Kaempferol-7-O-alpha-L-rhamnoside and a typical experimental workflow.

Vasodilation_Pathway KR Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS (endothelial Nitric Oxide Synthase) KR->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Vasorelaxation MLC->Relaxation

Caption: NO-cGMP-PKG signaling pathway for vasodilation.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Induces Transcription KR Kaempferol-7-O- alpha-L-rhamnoside KR->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation.

Experimental_Workflow Start Start: Hypothesis Formulation CellCulture Cell Culture (e.g., RAW 264.7, MCF-7) Start->CellCulture Treatment Treatment with Kaempferol-7-O-alpha-L-rhamnoside CellCulture->Treatment BioAssay Biological Assays Treatment->BioAssay Antioxidant Antioxidant Assay (DPPH) BioAssay->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Production) BioAssay->AntiInflammatory Anticancer Anticancer Assay (MTT) BioAssay->Anticancer DataAnalysis Data Analysis (IC50 Calculation) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Mechanism Mechanism Study (Western Blot) DataAnalysis->Mechanism Conclusion Conclusion & Publication Mechanism->Conclusion

Caption: General experimental workflow for activity screening.

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic applications. Its antioxidant, anti-inflammatory, anticancer, and vasodilatory properties, supported by the modulation of key signaling pathways, highlight its potential for the development of novel drugs for various diseases. This guide provides a foundational resource for researchers to explore and build upon the existing knowledge of this fascinating molecule. Further preclinical and clinical studies are essential to fully elucidate its therapeutic efficacy and safety profile.

References

Unveiling Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the flavonoid glycoside, Kaempferol-7-O-alpha-L-rhamnoside. This document provides a detailed overview of its nomenclature, biological activities, and mechanisms of action, with a focus on its therapeutic potential.

Chemical Identity and Nomenclature

Kaempferol-7-O-alpha-L-rhamnoside is a naturally occurring flavonoid. For clarity and consistency in research, a comprehensive list of its synonyms, alternative names, and chemical identifiers is provided below.

Identifier TypeIdentifier
Systematic Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
CAS Number 20196-89-8[1][2][3]
Molecular Formula C21H20O10[1]
Common Synonyms Kaempferol-7-O-rhamnoside, Kaempferol-7-rhamnoside, Alpha-Rhamnoisorobin, Kaem-7-Rha
Other Identifiers UNII-79YJI9GIF1, CHEMBL1289337, DTXSID60174034

It is crucial to distinguish Kaempferol-7-O-alpha-L-rhamnoside from its isomer, Kaempferol-3-O-alpha-L-rhamnoside, also known as Afzelin, as they may exhibit different biological activities.

Biological Activities and Therapeutic Potential

Kaempferol-7-O-alpha-L-rhamnoside has demonstrated a range of biological activities, suggesting its potential in various therapeutic areas. The following table summarizes key quantitative data from preclinical studies.

Biological ActivityAssay SystemKey FindingsReference
α-Glucosidase Inhibition In vitroPotent inhibitor, suggesting potential for diabetes treatment.
Aldose Reductase Inhibition In vitroIC50: 1.23 µM
Antimicrobial Activity In vitro (MIC assay)MIC values ranging from 1 to 2 μg/ml against various microbes.
Antioxidant Activity In vitro (DPPH assay)IC50: 0.71 μg/ml
PD-1/PD-L1 Inhibition In vitroDose-dependently blocks PD-1/PD-L1 interaction.
Vasodilation Rat thoracic aorta ringsInduces endothelium-dependent relaxation.
Cardioprotection H9c2 cardiomyocytesProtects against H2O2-induced damage.
FXR Agonism APAP-induced L02 cellsUpregulates mRNA expression of FXR.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivities of Kaempferol-7-O-alpha-L-rhamnoside is essential for its development as a therapeutic agent.

Vasodilation via the NO-cGMP-PKG Pathway

Kaempferol-7-O-alpha-L-rhamnoside induces vasodilation through an endothelium-dependent mechanism involving the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. This involves the phosphorylation of endothelial nitric oxide synthase (eNOS).

NO_cGMP_PKG_Pathway K7R Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS K7R->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

NO-cGMP-PKG Signaling Pathway for Vasodilation.
Immune Checkpoint Inhibition: PD-1/PD-L1 Blockade

Kaempferol-7-O-alpha-L-rhamnoside has been identified as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This suggests its potential as an immunotherapeutic agent in oncology.

PD1_PDL1_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds TCell_Inactivation T-Cell Inactivation PD1->TCell_Inactivation Leads to K7R Kaempferol-7-O-alpha-L-rhamnoside K7R->Inhibition Inhibition->PD1 Blocks Interaction

Inhibition of PD-1/PD-L1 Interaction.
Cardioprotective Effects via AMPKα1 Signaling

The compound demonstrates cardioprotective potential by targeting the AMP-activated protein kinase (AMPK) α1 signaling pathway. It has been shown to upregulate the mRNA expression of AMPKα1 in cardiomyocytes.

AMPK_Signaling K7R Kaempferol-7-O-alpha-L-rhamnoside AMPK AMPKα1 mRNA K7R->AMPK Upregulates Cardioprotection Cardioprotection AMPK->Cardioprotection Promotes

AMPKα1 Signaling in Cardioprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following outlines key experimental procedures cited in the literature.

Assessment of PD-1/PD-L1 Inhibition
  • Competitive ELISA: This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a cell-free system.

  • Biolayer Interferometry (BLI): BLI is employed to measure the binding affinity and kinetics of Kaempferol-7-O-alpha-L-rhamnoside to PD-1 or PD-L1.

  • NFAT-Luciferase Reporter Assay: This cell-based assay measures the downstream signaling of T-cell receptor activation, which is inhibited by the PD-1/PD-L1 interaction. A co-culture system of PD-1 expressing Jurkat cells and PD-L1 expressing CHO-K1 cells is utilized.

Vasodilation Studies
  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, and rings are prepared and mounted in an organ bath.

  • Contraction and Relaxation Measurement: Aortic rings are pre-contracted with phenylephrine. The relaxation response to cumulative concentrations of Kaempferol-7-O-alpha-L-rhamnoside is then measured.

  • Mechanistic Studies: To elucidate the signaling pathway, experiments are repeated in the presence of specific inhibitors such as L-NAME (an eNOS inhibitor).

Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for identifying and characterizing the biological activities of natural products like Kaempferol-7-O-alpha-L-rhamnoside.

Bioactivity_Screening_Workflow Start Natural Product Source Extraction Extraction & Isolation Start->Extraction Identification Structural Elucidation (NMR, MS) Extraction->Identification InVitro In Vitro Bioassays (e.g., Enzyme Inhibition, Cell Viability) Identification->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Models (e.g., Animal studies) Mechanism->InVivo Lead Lead Compound for Drug Development InVivo->Lead

General Workflow for Bioactivity Screening.

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a promising natural compound with a diverse pharmacological profile. Its activities as an α-glucosidase inhibitor, an immune checkpoint inhibitor, and a vasodilator highlight its potential for the development of new therapies for diabetes, cancer, and cardiovascular diseases. Further in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety.

References

In Vitro Antioxidant Activity of Kaempferol-7-O-alpha-L-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside, is a natural compound found in various plants. Flavonoids are a significant class of polyphenolic compounds widely recognized for their diverse biological activities, including potent antioxidant effects.[1] The antioxidant capacity of these molecules is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular signaling pathways involved in oxidative stress.[2][3] Kaempferol and its glycosides, such as Kaempferol-7-O-alpha-L-rhamnoside, are of particular interest to researchers in pharmacology and drug development due to their potential therapeutic applications in diseases associated with oxidative damage.[1][3] This document provides a detailed overview of the in vitro antioxidant activity of Kaempferol-7-O-alpha-L-rhamnoside, summarizing quantitative data, experimental protocols, and relevant biological mechanisms for researchers, scientists, and drug development professionals.

Core Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like Kaempferol-7-O-alpha-L-rhamnoside is rooted in their chemical structure. The presence of hydroxyl groups on the flavonoid rings allows them to donate a hydrogen atom to unstable reactive oxygen species (ROS), thereby neutralizing them. This process is a fundamental mechanism for protecting cells from oxidative damage.

cluster_0 Radical Scavenging Mechanism K-OH Kaempferol-7-O-Rhamnoside (Flavonoid-OH) K-O Flavonoid Radical (Stable) K-OH->K-O Donates H• R Free Radical (e.g., DPPH•, ABTS•+) RH Neutralized Molecule R->RH Accepts H•

Caption: General mechanism of free radical scavenging by this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of Kaempferol-7-O-alpha-L-rhamnoside is evaluated using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are typically expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the radical activity.

Table 1: In Vitro Antioxidant Activity of Kaempferol and its Rhamnosides

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
KaempferolDPPH-~16.1
KaempferolABTS3.70 ± 0.15~12.9
Kaempferol-3-O-rhamnoside (Afzelin)DPPH--
This compoundAldose Reductase Inhibition-1.23
α-rhamnoisorobin (Kaempferol glycoside)DPPH0.71-
Vitamin C (Reference)DPPH--
Trolox (Reference)ABTS--

Note: Direct DPPH and ABTS IC50 values for Kaempferol-7-O-alpha-L-rhamnoside are not extensively reported in the provided search results. Data for the parent aglycone (Kaempferol), a different isomer (Afzelin), and a related glycoside are included for comparative context. The antioxidant activity can be influenced by the position of the glycosidic bond.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the principal in vitro antioxidant assays based on established methods.

DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow

prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL Sample with 100 µL DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation : Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation : Prepare serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture : In a 96-well microplate, add 100 µL of each sample dilution to the wells.

  • Initiation : Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is neutralized, and the solution's color fades.

Detailed Protocol:

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution : Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside and a positive control (e.g., Trolox) in the buffer.

  • Reaction Mixture : In a 96-well plate, add 10 µL of each sample dilution.

  • Initiation : Add 190 µL of the diluted ABTS•+ working solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for approximately 6-7 minutes.

  • Measurement : Measure the absorbance at 734 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the same formula as the DPPH assay. The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Detailed Protocol:

  • Reagent Preparation :

    • Acetate Buffer (300 mM, pH 3.6) : Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in distilled water, bringing the final volume to 1 liter.

    • TPTZ Solution (10 mM) : Dissolve 0.031 g of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM) : Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Working Reagent : Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample Preparation : Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction Mixture : Add 30 µL of the sample to a cuvette or well.

  • Initiation : Add 1 mL of the pre-warmed FRAP reagent and mix thoroughly.

  • Incubation : Incubate the mixture at 37°C for a specified time, typically 4 to 15 minutes.

  • Measurement : Measure the absorbance at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.

Signaling Pathways and Cellular Effects

Beyond direct radical scavenging, Kaempferol-7-O-alpha-L-rhamnoside can exert antioxidant effects by modulating intracellular signaling pathways. For instance, flavonoids can influence the NO-cGMP-PKG pathway, which is involved in vasodilation and cardiovascular health. Kaempferol has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme in nitric oxide production. Nitric oxide plays a dual role; while it is a crucial signaling molecule, its overproduction can lead to oxidative stress. The modulatory effects of flavonoids are therefore critical.

K7R This compound eNOS eNOS (inactive) K7R->eNOS Activates eNOS_p p-eNOS (active) eNOS->eNOS_p Phosphorylation NO Nitric Oxide (NO) eNOS_p->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vaso Vasorelaxation PKG->Vaso Leads to

Caption: this compound's influence on the NO-cGMP-PKG signaling pathway.

Kaempferol-7-O-alpha-L-rhamnoside demonstrates significant potential as an antioxidant agent. Its activity, substantiated through various in vitro assays like DPPH, ABTS, and FRAP, stems from its ability to neutralize free radicals and potentially modulate key cellular pathways related to oxidative stress. While the available quantitative data specifically for the 7-O-rhamnoside isomer is still emerging compared to its parent aglycone or the 3-O isomer, the established protocols and mechanistic understanding of flavonoids provide a robust framework for its continued investigation. This technical guide offers researchers and drug development professionals the necessary protocols and comparative data to further explore the therapeutic promise of this natural compound.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Kaempferol-7-O-alpha-L-rhamnoside (K7R), also known as α-rhamnoisorobin, is a naturally occurring flavonoid glycoside found in various medicinal plants.[1][2] This document provides a comprehensive technical overview of its potent anti-inflammatory properties, intended for researchers, scientists, and drug development professionals. The core anti-inflammatory mechanism of K7R is multifaceted, primarily involving the inhibition of key pro-inflammatory signaling pathways, including Toll-Like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs). By modulating these pathways, K7R effectively reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), highlighting its therapeutic potential as a lead compound for novel anti-inflammatory agents.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Kaempferol-7-O-alpha-L-rhamnoside and its related compounds are attributed to their ability to interfere with critical intracellular signaling cascades that orchestrate the inflammatory response.

Attenuation of Toll-Like Receptor 4 (TLR4) and NF-κB Signaling

The TLR4 signaling pathway is a cornerstone of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway is a critical step in initiating inflammation. Research on a closely related kaempferol rhamnoside has shown that it can significantly reverse the increased expression of key proteins in this pathway, including TLR4 itself and its downstream adaptors, MyD88, TRAF6, and TRIF, in a dose-dependent manner.[3]

This upstream inhibition directly impacts the activation of the NF-κB pathway.[3] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] K7R and its analogues have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activity. This inhibitory action has been quantified in luciferase reporter assays, where α-rhamnoisorobin demonstrated potent suppression of NF-κB-mediated activity. The collective inhibition of the TLR4-NF-κB axis is a primary mechanism for the anti-inflammatory effects of K7R.

G TLR4/NF-κB Signaling Pathway Inhibition by K7R cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Genes Activation K7R Kaempferol-7-O- alpha-L-rhamnoside K7R->TLR4 K7R->MyD88 K7R->TRAF6 K7R->IKK Inhibits Phosphorylation G MAPK Signaling Pathway Inhibition by K7R Stimulus Inflammatory Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases (TAK1, etc.) Stimulus->UpstreamKinases MKKs MKKs (MEK, MKK3/6, MKK4/7) UpstreamKinases->MKKs p38 p-p38 MKKs->p38 phosphorylates JNK p-JNK MKKs->JNK phosphorylates ERK p-ERK MKKs->ERK phosphorylates TranscriptionFactors Transcription Factors (AP-1, etc.) p38->TranscriptionFactors activate JNK->TranscriptionFactors activate ERK->TranscriptionFactors activate Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation K7R Kaempferol-7-O- alpha-L-rhamnoside K7R->p38 K7R->JNK K7R->ERK Inhibits Phosphorylation G Experimental Workflow for In Vitro Analysis Start Seed RAW 264.7 Cells in Culture Plates Pretreat Pre-treat with K7R (Various Concentrations) Start->Pretreat Stimulate Stimulate with LPS (1 μg/mL) Pretreat->Stimulate Incubate Incubate (6-24 hours) Stimulate->Incubate Separate Separate Supernatant and Cell Pellet Incubate->Separate Supernatant Supernatant Separate->Supernatant For Secreted Factors Pellet Cell Pellet Separate->Pellet For Intracellular Proteins Griess Griess Assay (Measure NO) Supernatant->Griess ELISA ELISA (Measure Cytokines) Supernatant->ELISA Lyse Lyse Cells Pellet->Lyse Western Western Blot (Analyze Protein Expression) Lyse->Western

References

Kaempferol-7-O-alpha-L-rhamnoside: A Comprehensive Technical Guide on its Potential as an Alpha-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-glucosidase inhibitors are a cornerstone in the management of type 2 diabetes mellitus, effectively controlling postprandial hyperglycemia. Flavonoids, a class of natural compounds, have emerged as promising candidates for alpha-glucosidase inhibition. This technical guide focuses on Kaempferol-7-O-alpha-L-rhamnoside, a glycosidic form of the flavonol kaempferol, and its potential as a potent alpha-glucosidase inhibitor. While direct quantitative inhibitory data for Kaempferol-7-O-alpha-L-rhamnoside is still emerging, this document synthesizes the available evidence for this compound and its aglycone, kaempferol, to provide a comprehensive overview of its mechanism of action, kinetic profile, and its role in relevant signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.

Introduction: The Role of Alpha-Glucosidase Inhibition in Diabetes Management

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in the post-meal spike in blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Acarbose, miglitol, and voglibose are clinically approved alpha-glucosidase inhibitors; however, their use can be associated with gastrointestinal side effects, prompting the search for novel, potent, and well-tolerated inhibitors from natural sources.

Flavonoids, including kaempferol and its glycosides, have garnered significant attention for their potential to inhibit alpha-glucosidase. Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside, has been identified as a potent inhibitor of alpha-glucosidase activity, suggesting its potential utility in the development of new antidiabetic agents.

Kaempferol-7-O-alpha-L-rhamnoside and its Aglycone: Quantitative Inhibitory Data

While specific inhibitory concentration (IC50) values for Kaempferol-7-O-alpha-L-rhamnoside are not extensively reported in the currently available literature, the inhibitory potential of its aglycone, kaempferol, and other related glycosides has been well-documented. This data provides a strong basis for inferring the activity of Kaempferol-7-O-alpha-L-rhamnoside.

CompoundIC50 ValueEnzyme SourceReference
Kaempferol(1.16 ± 0.04) x 10⁻⁵ mol L⁻¹Yeast α-glucosidase[1][2]
Kaempferol109 µg/mLYeast α-glucosidase
Kaempferol-3,7-di-O-α-L-rhamnopyranoside136 ± 1.10 µMNot Specified
Acarbose (Reference Drug)290 ± 0.54 µMNot Specified

Note: The IC50 value for Kaempferol-7-O-alpha-L-rhamnoside is not explicitly stated in the primary literature identifying it as a potent inhibitor. The table presents data for the aglycone and a related di-rhamnoside for comparative purposes.

Mechanism of Action and Enzyme Kinetics

Studies on kaempferol have elucidated a mixed-type inhibition of alpha-glucosidase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode can be a desirable characteristic for a therapeutic inhibitor.

The kinetic analysis of alpha-glucosidase inhibition by kaempferol is typically performed using Lineweaver-Burk plots. In mixed-type inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect in the second or third quadrant.

Visualizing the Inhibition Mechanism

InhibitionMechanism E Free Enzyme (α-glucosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Carbohydrate) ES->E P Product (Glucose) ES->P ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I I Inhibitor (Kaempferol-7-O-alpha-L-rhamnoside) EI->E ESI->ES

Caption: Mixed-type inhibition of α-glucosidase by kaempferol derivatives.

Experimental Protocols

Alpha-Glucosidase Inhibition Assay

This protocol outlines a common in vitro method to determine the alpha-glucosidase inhibitory activity of a test compound.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (Kaempferol-7-O-alpha-L-rhamnoside)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations to the respective wells.

  • Add 20 µL of alpha-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor.

Procedure:

  • Follow the general procedure for the alpha-glucosidase inhibition assay.

  • For each inhibitor concentration (including zero), vary the concentration of the substrate pNPG.

  • Measure the reaction rates (initial velocities) at each substrate and inhibitor concentration.

  • Construct a Lineweaver-Burk plot by plotting 1/Velocity against 1/[Substrate].

  • The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Acarbose Solutions Incubation1 Pre-incubation: Compound + Enzyme Compound->Incubation1 Enzyme α-Glucosidase Solution Enzyme->Incubation1 Substrate pNPG Solution Reaction Reaction Initiation: Add Substrate Substrate->Reaction Incubation1->Reaction Incubation2 Incubation at 37°C Reaction->Incubation2 Termination Reaction Termination: Add Na₂CO₃ Incubation2->Termination Absorbance Measure Absorbance at 405 nm Termination->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation Kinetics Lineweaver-Burk Plot (for Kinetic Studies) Absorbance->Kinetics IC50 Determine IC50 Calculation->IC50

Caption: Workflow for α-glucosidase inhibition and kinetic studies.

In Vivo Studies and Relevant Signaling Pathways

While in vivo studies specifically investigating Kaempferol-7-O-alpha-L-rhamnoside are limited, extensive research on its aglycone, kaempferol, provides valuable insights into its potential anti-diabetic effects and the underlying signaling pathways.

Oral administration of kaempferol to diabetic animal models has been shown to:

  • Significantly reduce blood glucose levels.

  • Improve glucose tolerance.

  • Modulate the expression and activity of key enzymes involved in glucose metabolism.

Kaempferol exerts its anti-diabetic effects through multiple signaling pathways:

  • AMPK (AMP-activated protein kinase) Pathway: Kaempferol can activate AMPK, a central regulator of cellular energy homeostasis. Activated AMPK enhances glucose uptake in muscle and suppresses glucose production in the liver.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for insulin-mediated glucose uptake. Kaempferol has been shown to enhance the phosphorylation of Akt, thereby promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, leading to increased glucose uptake.

  • STING/NLRP3 Inflammasome Pathway: Chronic low-grade inflammation is a key feature of type 2 diabetes. Kaempferol has been reported to inhibit the STING/NLRP3 inflammasome signaling pathway, thereby reducing inflammation and improving insulin sensitivity.

Signaling Pathway Diagram

SignalingPathways cluster_compound Kaempferol cluster_pathways Cellular Effects K Kaempferol AMPK AMPK Activation K->AMPK PI3K_Akt PI3K/Akt Pathway K->PI3K_Akt STING_NLRP3 STING/NLRP3 Inflammasome K->STING_NLRP3 Inhibition Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Glucose Production AMPK->Gluconeogenesis PI3K_Akt->Glucose_Uptake Inflammation ↓ Inflammation STING_NLRP3->Inflammation Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity Inflammation->Insulin_Sensitivity Improves

Caption: Key signaling pathways modulated by kaempferol in diabetes.

Future Directions and Conclusion

Kaempferol-7-O-alpha-L-rhamnoside holds significant promise as a natural alpha-glucosidase inhibitor for the management of type 2 diabetes. While its potent inhibitory activity has been identified, further research is imperative to quantify its IC50 value and fully characterize its kinetic profile. In vivo studies specifically using Kaempferol-7-O-alpha-L-rhamnoside are crucial to validate its anti-hyperglycemic effects and to investigate its pharmacokinetic and pharmacodynamic properties.

The extensive data available for its aglycone, kaempferol, provides a strong rationale for the continued investigation of this glycoside. The multi-targeted effects of kaempferol on key signaling pathways involved in glucose metabolism and inflammation suggest that Kaempferol-7-O-alpha-L-rhamnoside may offer a holistic approach to diabetes management. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

In-Depth Technical Guide: Kaempferol-7-O-alpha-L-rhamnoside as a PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Kaempferol-7-O-alpha-L-rhamnoside, also known as Afzelin, on the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to ascertain its efficacy.

Introduction to PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance.[1][2] PD-1, a receptor expressed on activated T-cells, interacts with its ligand, PD-L1, which can be expressed on various cells, including cancer cells.[1][2] This interaction transmits an inhibitory signal into the T-cell, suppressing its cytotoxic activity and allowing cancer cells to evade immune surveillance.[1] Consequently, blocking the PD-1/PD-L1 interaction is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. Small molecule inhibitors offer potential advantages over monoclonal antibodies, such as better tumor penetration and oral bioavailability.

Kaempferol-7-O-alpha-L-rhamnoside is a natural flavonoid that has been identified as a potential small molecule inhibitor of the PD-1/PD-L1 interaction. This guide will delve into the scientific evidence supporting its role as a PD-1/PD-L1 blockade agent.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1 on a target cell (e.g., a cancer cell) to the PD-1 receptor on a T-cell initiates a signaling cascade that dampens the T-cell's anti-tumor activity. This is a key mechanism of immune evasion by tumors. Interrupting this interaction can restore the T-cell's ability to recognize and eliminate cancer cells.

PD1_Signaling_Pathway cluster_tcell T-Cell PD-1 PD-1 SHP2 SHP2 PD-1->SHP2 Recruits TCR TCR CD28 CD28 PI3K PI3K SHP2->PI3K Dephosphorylates (Inhibits) AKT AKT PI3K->AKT PI3K->Inhibition Effector Functions Effector Functions AKT->Effector Functions Promotes PD-L1 PD-L1 PD-L1->PD-1 Binding MHC MHC MHC->TCR Activation Signal 1 B7 B7 B7->CD28 Activation Signal 2

PD-1/PD-L1 Signaling Pathway

Quantitative Data on Inhibitory Activity

The inhibitory effects of Kaempferol-7-O-alpha-L-rhamnoside (KR) and its aglycone, Kaempferol (KO), on the PD-1/PD-L1 interaction have been quantified through various biochemical and cell-based assays.

CompoundAssayParameterValueReference
Kaempferol (KO)Competitive ELISAIC507.797 µM
Kaempferol (KO)Cell-based PD-1/PD-L1 BlockadeEC5016.46 µM
Kaempferol (KO)Surface Plasmon Resonance (SPR)KD (binding to PD-1)3.04 x 10-7 M
Kaempferol (KO)Surface Plasmon Resonance (SPR)KD (binding to PD-L1)3.3 x 10-5 M
Kaempferol-7-O-rhamnoside (KR)Competitive ELISA% Inhibition (at 100 µM)Not explicitly dose-dependent in the study
This compound (KR)Cell-based PD-1/PD-L1 BlockadeEC5015.37 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA for PD-1/PD-L1 Interaction

This assay biochemically assesses the ability of a compound to inhibit the binding of PD-1 to PD-L1.

Competitive_ELISA_Workflow start Start coat Coat plate with recombinant human PD-L1 start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 incubate Incubate with biotinylated PD-1 and this compound wash2->incubate wash3 Wash incubate->wash3 add_strep_hrp Add Streptavidin-HRP wash3->add_strep_hrp wash4 Wash add_strep_hrp->wash4 add_tmb Add TMB substrate wash4->add_tmb stop Stop reaction with H2SO4 add_tmb->stop read Read absorbance at 450 nm stop->read end End read->end

Competitive ELISA Workflow

Materials:

  • Recombinant human PD-L1 protein

  • Biotinylated recombinant human PD-1 protein

  • Kaempferol-7-O-alpha-L-rhamnoside (test compound)

  • 96-well ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human PD-L1 (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add varying concentrations of Kaempferol-7-O-alpha-L-rhamnoside and a fixed concentration of biotinylated human PD-1 to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell-Based PD-1/PD-L1 Blockade Assay

This assay measures the ability of a compound to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.

Cell_Based_Assay_Workflow start Start coculture Co-culture PD-1 Jurkat cells and PD-L1 CHO-K1 cells start->coculture add_compound Add this compound coculture->add_compound incubate Incubate for 24 hours add_compound->incubate lyse Lyse cells incubate->lyse add_luciferase Add luciferase substrate lyse->add_luciferase measure Measure luminescence add_luciferase->measure end End measure->end

Cell-Based Assay Workflow

Materials:

  • PD-1 Jurkat cells (expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1/aAPC CHO-K1 cells (expressing human PD-L1 and a T-cell receptor activator)

  • Kaempferol-7-O-alpha-L-rhamnoside (test compound)

  • Cell culture medium

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed PD-L1/aAPC CHO-K1 cells in a 96-well plate and allow them to adhere.

  • Compound Addition: Add serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside to the wells.

  • Co-culture: Add PD-1 Jurkat cells to the wells containing the CHO-K1 cells and the test compound.

  • Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

  • Lysis and Substrate Addition: Add a luciferase assay reagent that both lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of a small molecule to a protein immobilized on a sensor chip.

SPR_Workflow start Start immobilize Immobilize human PD-1 on sensor chip start->immobilize equilibrate Equilibrate with running buffer immobilize->equilibrate inject_analyte Inject Kaempferol (analyte) equilibrate->inject_analyte association Association Phase inject_analyte->association inject_buffer Inject running buffer association->inject_buffer dissociation Dissociation Phase inject_buffer->dissociation regenerate Regenerate sensor chip dissociation->regenerate analyze Analyze sensorgram to determine Ka, Kd, and KD regenerate->analyze end End analyze->end

References

Unveiling the Therapeutic Promise of Afzelin: A Technical Guide to its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelin, chemically known as Kaempferol-7-O-alpha-L-rhamnoside, is a naturally occurring flavonol glycoside found in a variety of medicinal plants.[1] Emerging research has illuminated its diverse pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of Afzelin, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Antioxidant Activity

Afzelin demonstrates significant antioxidant properties, primarily through its capacity to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems.[1][2] Its ability to chelate metal ions further contributes to the inhibition of free radical generation.[2][3] A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

Quantitative Data on Antioxidant Activity
Assay TypeModel SystemKey FindingsReference
DPPH Radical ScavengingIn vitroStronger radical scavenging activity compared to a standard.
AAPH-induced OxidationpUC19 plasmid DNA and human erythrocytesEffectively inhibited oxidation and lipid peroxidation.
Nitric Oxide (NO) Production InhibitionGlial cellsIC50 value of 42.8 µg/mL, comparable to the inhibitor L-NMMA (IC50 of 42.1 µg/mL).
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound like Afzelin.

  • Preparation of Reagents:

    • Prepare a stock solution of Afzelin in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically around 0.1 mM.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the Afzelin solution to the wells.

    • Add the DPPH solution to each well.

    • Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of Afzelin.

G cluster_workflow Experimental Workflow: DPPH Assay prep Prepare Afzelin and DPPH solutions mix Mix Afzelin and DPPH in 96-well plate prep->mix incubate Incubate in dark for 30 min mix->incubate read Measure absorbance at 517 nm incubate->read calc Calculate scavenging activity and IC50 read->calc

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory Effects

Afzelin exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Furthermore, Afzelin can inhibit the activation of p38 mitogen-activated protein kinase (MAPK) and the transcription factor activator protein-1 (AP-1), both of which are crucial in the inflammatory response. In models of particulate matter-exposed human keratinocytes, Afzelin was found to reduce intracellular ROS generation and the expression of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Activity
Model SystemTreatmentKey FindingsReference
Particulate Matter-exposed HaCaT cells200 µM AfzelinSuppressed PM-induced proinflammatory cytokine mRNA expression and protein secretion.
D-galactosamine/LPS-induced fulminant hepatic failure in miceAfzelin administrationDecreased levels of alanine aminotransferase and pro-inflammatory cytokines.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Cell Culture

This protocol describes a general method for quantifying the effect of Afzelin on cytokine production in cultured cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HaCaT keratinocytes or macrophages) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of Afzelin for a specified time.

    • Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or particulate matter).

    • Include control groups (untreated, stimulus only, Afzelin only).

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

  • Cytokine Measurement (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of the cytokines in the samples based on a standard curve.

    • Compare the cytokine levels in the Afzelin-treated groups to the control groups to determine the inhibitory effect.

G cluster_pathway Anti-inflammatory Signaling Pathway of Afzelin Afzelin Afzelin ROS ROS Afzelin->ROS inhibits p38_MAPK p38 MAPK Afzelin->p38_MAPK inhibits ROS->p38_MAPK activates AP1 AP-1 (c-Fos/c-Jun) p38_MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces expression

Caption: Afzelin's anti-inflammatory signaling pathway.

Anticancer Activity

Afzelin has demonstrated significant anticancer potential across various cancer cell lines, including prostate, breast, lung, and gastric cancers. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity
Cancer Cell LineConcentrationEffectReference
LNCaP and PC-3 (Prostate)1 µg/mLSignificant decrease in cell proliferation after 24h.
LNCaP and PC-3 (Prostate)10 µg/mLAccumulation of cells in the G0 phase (19.4% and 27.6%, respectively).
MCF-7 (Breast)Dose-dependentInhibition of cell proliferation and induction of apoptosis.
AGS (Gastric)120 µMIncreased expression of Bax and caspases-3, -8, and -9.
A549 (Lung)60 and 120 µM30% and 80% increase in mRNA levels of pro-apoptotic factor BAX, respectively.
LC-2/ad, PC-14, HLC-1 (Lung)Not specifiedSignificant cytotoxic activities.
Ehrlich Ascites Carcinoma (in vivo)50 mg/kg body weight70.89 ± 6.62% inhibition of EAC cell growth.
Experimental Protocol: MTT Assay for Cell Viability

This protocol details a colorimetric assay to assess the effect of Afzelin on cancer cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of Afzelin for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control group.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the control group.

    • The IC50 value can be determined by plotting cell viability against the concentration of Afzelin.

G cluster_pathway Apoptotic Signaling Pathway Induced by Afzelin Afzelin Afzelin Bax Bax Afzelin->Bax upregulates Caspase8 Caspase-8 Afzelin->Caspase8 activates Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis G cluster_workflow Experimental Workflow: In Vivo Neuroprotection Study induce Induce Parkinson's model in rats treat Treat with Afzelin, Levodopa, or vehicle induce->treat behavior Perform behavioral tests (e.g., Rotarod) treat->behavior biochem Biochemical analysis of brain tissue behavior->biochem analyze Analyze motor function and neurochemical changes biochem->analyze

References

Kaempferol-7-O-alpha-L-rhamnoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonol glycoside also known as α-rhamnoisorobin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its extraction, isolation, and characterization from various botanical sources. Furthermore, this document elucidates the key signaling pathways through which Kaempferol-7-O-alpha-L-rhamnoside exerts its biological effects, including its vasodilatory, anti-cancer, and metabolic regulatory functions. Quantitative data on its biological activities are systematically presented in tabular format to facilitate comparative analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction and Physicochemical Properties

Kaempferol-7-O-alpha-L-rhamnoside is a flavonoid in which the hydrogen at the 7-position of the kaempferol aglycone is replaced by an alpha-L-rhamnopyranosyl moiety. Its chemical structure consists of a C15 skeleton with two phenyl rings (A and B) and a heterocyclic ring (C).

PropertyValueSource
Molecular Formula C21H20O10--INVALID-LINK--
Molecular Weight 432.4 g/mol --INVALID-LINK--
CAS Number 20196-89-8--INVALID-LINK--
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one--INVALID-LINK--
Synonyms α-rhamnoisorobin, Kaempferol 7-O-rhamnoside--INVALID-LINK--

Discovery and History

The initial isolation of Kaempferol-7-O-alpha-L-rhamnoside, referred to as kaempferol-7-rhamnoside, can be traced back to early phytochemical investigations of various plant species. One of the early reports of its isolation was from the flowers of Iberis amara by Kowalewski and Wierzbicka in 1971. Since then, it has been identified in a variety of other plants, including Bryophyllum pinnatum, Chimonanthus nitens, Lindera neesiana, and Prunus spinosa.[1][2][3] The presence of this compound in plants with a history of use in traditional medicine has prompted further research into its pharmacological properties.

Experimental Protocols

The isolation and purification of Kaempferol-7-O-alpha-L-rhamnoside from plant material typically involves a multi-step process.

General Extraction and Fractionation Workflow

The following diagram illustrates a general workflow for the extraction and fractionation of kaempferol glycosides from plant material.

G plant_material Dried and Powdered Plant Material extraction Maceration or Reflux Extraction (e.g., 60-96% Ethanol or Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (Enriched with Flavonoids) partitioning->ethyl_acetate_fraction

Caption: General workflow for plant extraction and fractionation.

Detailed Isolation Protocol from Bryophyllum pinnatum

This protocol is based on the methodology described for the isolation of α-rhamnoisorobin from the whole plant of Bryophyllum pinnatum.[1]

  • Extraction: The dried and ground whole plant material (1.5 kg) is extracted with methanol (10 L) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

  • Partitioning: The crude methanol extract is successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is enriched in flavonoids, is collected for further purification.

  • Column Chromatography:

    • Silica Gel Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient system of hexane-EtOAc-MeOH.

    • Reversed-Phase (RP-18) Column Chromatography: Fractions containing the target compound are further purified using a vacuum RP-18 column with a water-methanol gradient.

    • Sephadex LH-20 Column Chromatography: Final purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative TLC: For final purification of some fractions, preparative reversed-phase thin-layer chromatography may be employed.

Structural Elucidation

The structure of Kaempferol-7-O-alpha-L-rhamnoside is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete structure, including the position of the rhamnose moiety and its stereochemistry.

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for Kaempferol-7-O-alpha-L-rhamnoside.

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
Kaempferol Aglycone
2159.9-
3136.6-
4179.9-
5162.9-
6100.66.47 (d, J=2.1)
7163.6-
895.76.74 (d, J=2.1)
9158.1-
10107.5-
1'122.7-
2', 6'132.47.80 (d, J=8.4)
3', 5'116.16.94 (d, J=8.4)
4'161.7-
α-L-Rhamnose
1''99.95.56 (d, J=1.2)
2''71.7-
3''72.1-
4''73.6-
5''71.3-
6''18.10.93 (d, J=5.4)

Note: Chemical shifts can vary slightly depending on the solvent used.

Biological Activities and Signaling Pathways

Kaempferol-7-O-alpha-L-rhamnoside exhibits a range of biological activities, which are mediated through various signaling pathways.

Vasodilatory Effect via NO-cGMP-PKG Pathway

Kaempferol-7-O-alpha-L-rhamnoside induces endothelium-dependent vasorelaxation. This effect is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production. NO then stimulates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, resulting in increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately leads to vasorelaxation.

G K7R Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS (endothelial Nitric Oxide Synthase) K7R->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC stimulates cGMP cGMP sGC->cGMP produces PKG PKG (Protein Kinase G) cGMP->PKG activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation leads to

Caption: NO-cGMP-PKG signaling pathway for vasodilation.

Immunomodulatory Effect via PD-1/PD-L1 Inhibition

Kaempferol-7-O-alpha-L-rhamnoside has been identified as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. By blocking this interaction, the compound can potentially restore the anti-tumor activity of T-cells, making it a candidate for cancer immunotherapy. This inhibition leads to the activation of the T-cell receptor (TCR) signaling pathway and subsequent activation of the nuclear factor of activated T-cells (NFAT).

G cluster_Tcell T-cell cluster_Tumorcell Tumor Cell PD1 PD-1 PD1_PDL1 PD-1/PD-L1 Interaction PD1->PD1_PDL1 TCR TCR NFAT_activation NFAT Activation TCR->NFAT_activation activates PDL1 PD-L1 PDL1->PD1_PDL1 K7R Kaempferol-7-O-alpha-L-rhamnoside K7R->PD1_PDL1 inhibits PD1_PDL1->TCR inhibits

Caption: Inhibition of PD-1/PD-L1 interaction by K7R.

Metabolic Regulation

Kaempferol-7-O-alpha-L-rhamnoside also plays a role in metabolic regulation through its activity as a farnesoid X receptor (FXR) agonist and an activator of AMP-activated protein kinase (AMPK).

  • FXR Agonism: As an FXR agonist, it can regulate the expression of genes involved in bile acid homeostasis, such as inhibiting Cyp7a1. This activity suggests a potential therapeutic role in drug-induced liver injury.

  • AMPK Activation: The compound has been shown to upregulate the mRNA expression of AMPKα1, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to a variety of beneficial metabolic effects, including improved glucose uptake and fatty acid oxidation.

G K7R Kaempferol-7-O-alpha-L-rhamnoside FXR FXR (Farnesoid X Receptor) K7R->FXR activates AMPK AMPKα1 Activation K7R->AMPK Cyp7a1 Cyp7a1 Gene Expression FXR->Cyp7a1 inhibits Metabolic_Regulation Metabolic Regulation FXR->Metabolic_Regulation AMPK->Metabolic_Regulation

Caption: Metabolic regulatory pathways of K7R.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the biological activities of Kaempferol-7-O-alpha-L-rhamnoside.

Table 6.1: Antimicrobial and Antioxidant Activity
ActivityTest Organism/AssayResultSource
Antimicrobial Various bacteria and fungiMIC = 1-2 µg/ml
Antioxidant DPPH radical scavengingIC50 = 0.71 µg/ml
Table 6.2: Enzyme Inhibition and Receptor Modulation
ActivityTargetResult (IC50 / EC50)Source
α-Glucosidase Inhibition Yeast α-glucosidasePotent inhibitor--INVALID-LINK--
PD-1/PD-L1 Inhibition PD-1/PD-L1 interactionEC50 = 15.37 µM (cellular assay)
Depigmenting Activity B16 melanoma cellsInhibitory activity observed
Nitric Oxide Production Inhibition LPS-stimulated RAW264.7 cellsInhibitory activity observed
Table 6.3: Isolation Yields from Botanical Sources
Plant SourcePart UsedYieldSource
Bryophyllum pinnatumWhole plant5.0 mg from 34.03 g of EtOAc extract
Lindera neesianaLeaves and twigs358 mg from 2.3 kg of dried material
Prunus spinosaLeaves2.1% w/w of dipentoside fraction from dried material

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside is a multifaceted natural compound with a growing body of evidence supporting its therapeutic potential. Its well-characterized vasodilatory, immunomodulatory, and metabolic regulatory activities, mediated through distinct signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. The detailed experimental protocols and quantitative data compiled in this guide provide a solid foundation for researchers to build upon in their exploration of this promising flavonol glycoside.

References

Kaempferol-7-O-alpha-L-rhamnoside CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside. This document consolidates key chemical identifiers, quantitative biological data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing research and development efforts.

Chemical Identity and Properties

Kaempferol-7-O-alpha-L-rhamnoside, a derivative of the flavonol kaempferol, is characterized by the presence of a rhamnose sugar moiety attached at the 7-hydroxyl position.

IdentifierValue
CAS Number 20196-89-8[1]
Molecular Formula C₂₁H₂₀O₁₀[1]
IUPAC Name 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[1]
InChI InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1[1]
InChIKey HQNOUCSPWAGQND-GKLNBGJFSA-N[1]
Canonical SMILES C[C@H]1--INVALID-LINK--OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O">C@@HO
PubChem CID 25079965

Quantitative Biological Activity

Kaempferol-7-O-alpha-L-rhamnoside exhibits a range of biological activities. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Enzyme Inhibition and Receptor Modulation

TargetAssay TypeTest SystemConcentration/IC₅₀Reference
α-GlucosidaseInhibition AssaySaccharomyces cerevisiaeIC₅₀: 1.16 x 10⁻⁵ mol L⁻¹ (for Kaempferol)
PD-1/PD-L1 InteractionCompetitive ELISARecombinant proteinsIC₅₀: 7.797 μM (for Kaempferol)
Farnesoid X Receptor (FXR)Gene ExpressionAPAP-induced L02 cellsUpregulates mRNA expression at 25-100 µmol/L

Table 2: Cellular Effects

Biological EffectCell LineTreatment ConditionsKey FindingsReference
Melanin Content InhibitionB16 melanoma cellsVarious concentrations for 5 daysDose-dependent reduction in melanin
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 cellsPre-incubation for 30 min, followed by 24h LPSDose-dependent inhibition of NO production
AMPKα1 UpregulationH9c2 cardiomyocytes100-500 μMSignificant upregulation of AMPKα1 mRNA
CytotoxicityRAW264.7 cells0–100 μM for 24 hoursLow cytotoxicity observed

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

α-Glucosidase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of α-glucosidase by flavonoids.

  • Enzyme and Substrate Preparation: An appropriate concentration of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL) and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Assay Procedure:

    • In a 96-well microplate, add the test compound (Kaempferol-7-O-alpha-L-rhamnoside) at various concentrations.

    • Add the α-glucosidase solution to each well and incubate.

    • Initiate the reaction by adding the pNPG substrate.

    • The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC₅₀ value is determined from a dose-response curve.

Measurement of Nitric Oxide (NO) Production

This protocol is based on the Griess assay used to measure nitrite, a stable product of NO.

  • Cell Culture and Treatment: RAW264.7 macrophage cells are seeded in a 96-well plate. The cells are pre-incubated with varying concentrations of Kaempferol-7-O-alpha-L-rhamnoside for 30 minutes, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect the culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Biolayer Interferometry (BLI) for Kinetic Analysis

BLI is a label-free technology used to measure biomolecular interactions.

  • System Setup: A BLItz system or similar instrument is used.

  • Immobilization: One of the interacting partners (e.g., PD-1 protein) is immobilized onto the biosensor tip.

  • Kinetic Measurement:

    • Baseline: Establish a baseline reading with a buffer solution (e.g., PBS with 1% DMSO).

    • Association: Introduce the analyte (e.g., Kaempferol-7-O-alpha-L-rhamnoside at various concentrations) and measure the binding for a defined period.

    • Dissociation: Return the biosensor to the buffer solution and measure the dissociation of the analyte.

  • Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are calculated by fitting the data to a 1:1 binding model using the instrument's software. The equilibrium dissociation constant (Kₔ) is then determined (Kₔ = kₔ/kₐ).

Signaling Pathways and Mechanisms of Action

Kaempferol-7-O-alpha-L-rhamnoside has been shown to modulate several key signaling pathways.

AMPKα1 Signaling Pathway

Kaempferol-7-O-alpha-L-rhamnoside demonstrates cardioprotective potential by targeting the AMPKα1 signaling pathway. It has been observed to significantly upregulate the mRNA expression of AMPKα1 in H9c2 cardiomyocytes.

AMPK_Pathway K7R Kaempferol-7-O-alpha-L-rhamnoside AMPK AMPKα1 mRNA K7R->AMPK Upregulates Cardioprotection Cardioprotective Effects AMPK->Cardioprotection

Caption: Kaempferol-7-O-rhamnoside upregulates AMPKα1 expression.

NO-cGMP-PKG Vasodilation Pathway

The compound induces endothelium-dependent vasorelaxation through the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) pathway.

Vasodilation_Pathway K7R Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS Phosphorylation K7R->eNOS Increases NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation

Caption: NO-cGMP-PKG pathway for vasodilation by this compound.

PD-1/PD-L1 Interaction Inhibition Workflow

As an immune checkpoint inhibitor, Kaempferol-7-O-alpha-L-rhamnoside can block the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which is a crucial mechanism in cancer immunotherapy.

PD1_Inhibition_Workflow cluster_TCell T-Cell cluster_TumorCell Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Binding TCell_Activation T-Cell Activation PD1->TCell_Activation Leads to K7R Kaempferol-7-O-alpha-L-rhamnoside Inhibition Inhibition K7R->Inhibition Inhibition->PD1 Inhibition->PDL1 Inhibition->TCell_Activation Restores

Caption: Inhibition of PD-1/PD-L1 interaction by this compound.

References

α-Rhamnoisorobin: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: α-Rhamnoisorobin, a flavonoid glycoside also known as kaempferol 7-O-α-rhamnoside, is a naturally occurring compound found in various medicinal plants.[1] This document provides a detailed technical overview of the biological functions and therapeutic applications of α-rhamnoisorobin, with a focus on its neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this compound.

Biological Functions and Therapeutic Uses

α-Rhamnoisorobin has demonstrated a range of biological activities with significant therapeutic implications. These activities are summarized below, with quantitative data presented for comparative analysis.

Neuroprotective Effects

α-Rhamnoisorobin has shown promise in protecting neuronal cells from damage induced by oxidative stress. In vitro studies on SH-SY5Y neuroblastoma cells revealed that α-rhamnoisorobin at concentrations of 1–10 µM exerted cytoprotective effects against H₂O₂-induced cell damage and attenuated 6-OHDA-induced neurotoxicity.[2] Notably, this neuroprotective activity was observed at considerably lower concentrations than other related flavonols like isoquercitrin and kaempferitrin.[2] The neuroprotective mechanism is linked to the activation of the PI3K/Akt signaling pathway and the inhibition of caspase-3 activity.[2]

Anti-inflammatory Activity

α-Rhamnoisorobin exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[3] This inhibitory effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) mRNA expression. Furthermore, α-rhamnoisorobin has been found to be a potent inhibitor of NF-κB-mediated luciferase activity, a critical transcription factor in the inflammatory response.

Antioxidant Activity

The antioxidant capacity of α-rhamnoisorobin has been well-documented. It demonstrates potent radical scavenging activity, as evidenced by its low IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This activity is crucial for its protective effects against oxidative stress-related cellular damage.

Antimicrobial Properties

α-Rhamnoisorobin has displayed strong antimicrobial activity against a range of microorganisms. It has been identified as the most active antimicrobial compound isolated from Bryophyllum pinnatum, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 2 μg/ml.

Anticancer Potential

While direct studies on the anticancer effects of α-rhamnoisorobin are emerging, its aglycone, kaempferol, is well-known for its antitumor properties. Kaempferol has been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines. Given that glycosides can be metabolized to their aglycone form in vivo, α-rhamnoisorobin represents a promising candidate for further investigation in cancer therapy.

Vasodilatory Effects

α-Rhamnoisorobin has been shown to induce endothelium-dependent vasorelaxation through the NO-cGMP-PKG signaling pathway, suggesting its potential in the management of hypertension.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of α-rhamnoisorobin.

Table 1: Anti-inflammatory and Depigmenting Activities of α-Rhamnoisorobin and Related Compounds

CompoundNO Production IC50 (μM)NF-κB Luciferase Activity IC50 (μM)Tyrosinase Inhibition IC50 (μM)Melanin Content Inhibition at 400 μM (%)
α-Rhamnoisorobin 37.7 36.2 >400 (39.1% inhibition) 25.6 ± 0.9
Kaempferol15.490.3171.4 ± 0.937.66 ± 0.1
Afzelin>100>100>400>100
Kaempferitrin>100>100>400>100

Table 2: Antimicrobial and Antioxidant Activities of α-Rhamnoisorobin

ActivityParameterValue
AntimicrobialMIC1-2 μg/ml
Antioxidant (DPPH)IC500.71 μg/ml

Signaling Pathways and Mechanisms of Action

The biological effects of α-rhamnoisorobin are mediated through its interaction with several key signaling pathways.

PI3K/Akt Signaling Pathway in Neuroprotection

α-Rhamnoisorobin promotes neuronal survival by activating the PI3K/Akt pathway. This pathway is crucial for cell growth, proliferation, and survival. Activation of Akt by α-rhamnoisorobin leads to the inhibition of apoptotic processes and enhancement of cellular defense mechanisms against oxidative stress.

PI3K_Akt_Pathway α-Rhamnoisorobin α-Rhamnoisorobin PI3K PI3K α-Rhamnoisorobin->PI3K Akt Akt PI3K->Akt Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival Cell Survival Akt->Cell Survival

PI3K/Akt signaling pathway activation by α-rhamnoisorobin.
NF-κB Signaling Pathway in Anti-inflammatory Action

α-Rhamnoisorobin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It suppresses the expression of iNOS, which in turn reduces the production of the pro-inflammatory molecule nitric oxide.

NF_kB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Activation NF-κB Activation Inflammatory Stimuli (LPS)->NF-κB Activation iNOS mRNA Expression iNOS mRNA Expression NF-κB Activation->iNOS mRNA Expression NO Production NO Production iNOS mRNA Expression->NO Production α-Rhamnoisorobin α-Rhamnoisorobin α-Rhamnoisorobin->NF-κB Activation α-Rhamnoisorobin->iNOS mRNA Expression

Inhibition of the NF-κB signaling pathway by α-rhamnoisorobin.
NO-cGMP-PKG Signaling Pathway in Vasodilation

The vasodilatory effect of α-rhamnoisorobin is mediated by the NO-cGMP-PKG pathway. It promotes the production of nitric oxide (NO), leading to an increase in cyclic guanosine monophosphate (cGMP) and activation of protein kinase G (PKG), which ultimately results in smooth muscle relaxation and vasodilation.

NO_cGMP_PKG_Pathway α-Rhamnoisorobin α-Rhamnoisorobin eNOS eNOS α-Rhamnoisorobin->eNOS Activates NO NO eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation

α-Rhamnoisorobin-induced vasodilation via the NO-cGMP-PKG pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological functions of α-rhamnoisorobin.

Neuroprotection Assay
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Induction of Neurotoxicity: Cells are treated with neurotoxins such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Cells are pre-incubated with varying concentrations of α-rhamnoisorobin prior to the addition of the neurotoxin.

  • Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay.

  • Mechanism Analysis: To elucidate the mechanism, western blotting can be used to measure the expression levels of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt) and apoptosis-related proteins (e.g., cleaved caspase-3).

Neuroprotection_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis SH-SY5Y_Cells SH-SY5Y Cells Pre-incubation Pre-incubation with α-Rhamnoisorobin SH-SY5Y_Cells->Pre-incubation Neurotoxin_Treatment Treatment with H₂O₂ or 6-OHDA Pre-incubation->Neurotoxin_Treatment Viability_Assay Cell Viability Assay (MTT/WST-1) Neurotoxin_Treatment->Viability_Assay Western_Blot Western Blot for PI3K/Akt and Caspase-3 Neurotoxin_Treatment->Western_Blot

Experimental workflow for assessing neuroprotective effects.
Anti-inflammatory Assay (Nitric Oxide Production)

  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS).

  • Treatment: Cells are co-treated with LPS and various concentrations of α-rhamnoisorobin.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Mechanism Analysis: The expression of iNOS mRNA is quantified using real-time quantitative PCR (RT-qPCR). NF-κB activation can be assessed using a luciferase reporter assay.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Reagent: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Procedure: A solution of α-rhamnoisorobin is mixed with a DPPH solution. The reduction of DPPH by the antioxidant is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm).

  • Quantification: The scavenging activity is expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
  • Method: Broth microdilution method.

  • Procedure: A serial dilution of α-rhamnoisorobin is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of α-rhamnoisorobin that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

α-Rhamnoisorobin is a promising natural compound with a diverse range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects. Its multifaceted mechanisms of action, involving key signaling pathways such as PI3K/Akt and NF-κB, make it an attractive candidate for the development of novel therapeutics for a variety of diseases.

Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical animal models. Clinical trials will be necessary to establish its safety and efficacy in humans. The development of efficient and scalable methods for the isolation and synthesis of α-rhamnoisorobin will also be crucial for its translation into clinical practice. The data and methodologies presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this remarkable flavonoid glycoside.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Kaempferol-7-O-α-L-rhamnoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-7-O-α-L-rhamnoside, a flavonoid glycoside, is a natural compound found in a variety of medicinal plants. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and vasodilatory effects.[1] This document provides detailed protocols for the extraction, purification, and identification of Kaempferol-7-O-α-L-rhamnoside from plant materials, intended to support research and development in pharmacology and drug discovery.

Plant Sources

Kaempferol-7-O-α-L-rhamnoside has been isolated from various plant species. Some notable sources include:

  • Bryophyllum pinnatum [2]

  • Geranium sibiricum [3]

  • Chimonanthus nitens [4]

  • Prunus spinosa [5]

  • Bupleurum chinense

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Drying: Collect the desired plant parts (e.g., leaves, flowers) and shade-dry them at room temperature for approximately two weeks to prevent the degradation of thermolabile compounds.

  • Grinding: Once dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

Extraction of Crude Extract

The initial step involves the extraction of a broad range of compounds, including Kaempferol-7-O-α-L-rhamnoside, from the powdered plant material.

Protocol 2.1: Maceration

This protocol provides a simple method for extraction.

  • Materials:

    • Dried and powdered plant material

    • 80% Methanol or 70% Ethanol

    • Shaker

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh a desired amount of the dried, powdered plant material (e.g., 1 kg).

    • Add a suitable volume of 80% methanol or 70% ethanol to the plant material in a sealed container (e.g., 1:5 w/v).

    • Place the container on a shaker and agitate at room temperature for 48 hours.

    • Filter the extract through filter paper to remove plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method compared to maceration.

  • Materials:

    • Dried and powdered plant material

    • 80% Methanol

    • Ultrasonic bath

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh a desired amount of the dried, powdered plant material.

    • Add 80% methanol to the plant material in a flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

    • Filter the extract through filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate using a rotary evaporator.

Purification of Kaempferol-7-O-α-L-rhamnoside

A multi-step chromatographic approach is typically required to isolate the target compound with high purity.

Step 1: Initial Fractionation using Column Chromatography

The crude extract is a complex mixture and requires initial fractionation.

  • Stationary Phase: Silica gel (60-120 mesh) or MCI gel CHP20P.

  • Mobile Phase: A gradient of solvents with increasing polarity. For silica gel, a common starting point is a non-polar solvent like hexane, followed by mixtures of hexane and ethyl acetate with increasing proportions of ethyl acetate, and then ethyl acetate and methanol.

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial mobile phase and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on TLC analysis.

Step 2: Further Purification using Sephadex LH-20 Chromatography

This step separates compounds based on their molecular size and polarity.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or an aqueous methanol solution (e.g., 50% MeOH).

  • Procedure:

    • Pack a column with Sephadex LH-20.

    • Load the partially purified fraction from the previous step.

    • Elute with the mobile phase and collect fractions.

    • Monitor fractions by TLC to identify those containing Kaempferol-7-O-α-L-rhamnoside.

Step 3: Final Purification using Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity Kaempferol-7-O-α-L-rhamnoside, preparative HPLC is often necessary.

  • Column: A preparative C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.

  • Detection: Monitor the elution at a wavelength where kaempferol derivatives show strong absorbance, typically around 265 nm or 350 nm.

  • Procedure:

    • Dissolve the further purified fraction in the mobile phase.

    • Inject the solution into the preparative HPLC system.

    • Collect the peak corresponding to Kaempferol-7-O-α-L-rhamnoside based on retention time compared to a standard, if available.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Data Presentation

Table 1: Quantitative Yields from a Sample Isolation Protocol for Kaempferol Glycosides from Bryophyllum pinnatum

Extraction/Purification StepStarting Material (g)Yield (g)Yield (%)Reference
Methanol Extraction1500--
Ethyl Acetate Fraction---
Column Chromatography-0.005-

Note: The table illustrates the typical progression of yield data. The yield of α-rhamnoisorobin (Kaempferol-7-O-α-L-rhamnoside) was 5.0 mg from the ethyl acetate extract.

Table 2: HPLC-Based Quantification of Kaempferol-7-O-α-L-rhamnoside in Geranium sibiricum

Plant MaterialCompoundConcentration in Extract (mg/g)Reference
Geranium sibiricumKaempferol-7-O-rhamnoside28.1

Mandatory Visualizations

Experimental Workflow

G Figure 1. General workflow for the isolation of Kaempferol-7-O-alpha-L-rhamnoside. plant Plant Material (e.g., Bryophyllum pinnatum) prep Preparation (Drying and Grinding) plant->prep extraction Extraction (Maceration or UAE with 80% MeOH) prep->extraction crude Crude Extract extraction->crude frac Initial Fractionation (Silica Gel Column Chromatography) crude->frac part_pure Partially Purified Fractions frac->part_pure sephadex Further Purification (Sephadex LH-20 Chromatography) part_pure->sephadex enriched Enriched Fraction sephadex->enriched hplc Final Purification (Preparative HPLC) enriched->hplc pure Pure Kaempferol-7-O-α-L-rhamnoside hplc->pure analysis Structural Elucidation (NMR, MS) pure->analysis

Caption: General workflow for isolating Kaempferol-7-O-alpha-L-rhamnoside.

Signaling Pathway

Kaempferol-7-O-α-L-rhamnoside has been shown to induce vasodilation through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway.

G Figure 2. Vasodilatory signaling pathway of Kaempferol-7-O-alpha-L-rhamnoside. KR Kaempferol-7-O-α-L-rhamnoside eNOS eNOS (endothelial Nitric Oxide Synthase) KR->eNOS activates NO NO (Nitric Oxide) eNOS->NO produces sGC sGC (soluble Guanylate Cyclase) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKG PKG (Protein Kinase G) cGMP->PKG activates MLCP MLCP (Myosin Light Chain Phosphatase) PKG->MLCP activates MLC Myosin Light Chain MLCP->MLC dephosphorylates Relaxation Vasodilation MLC->Relaxation leads to

Caption: Vasodilatory signaling pathway of Kaempferol-7-O-alpha-L-rhamnoside.

Further research has indicated that Kaempferol-7-O-α-L-rhamnoside also functions as a PD-1/PD-L1 inhibitor and a farnesoid X receptor (FXR) agonist, and it can target the AMPKα1 signaling pathway, suggesting its potential in cancer immunotherapy and cardioprotection.

G Figure 3. Other reported mechanisms of action for Kaempferol-7-O-alpha-L-rhamnoside. cluster_0 Immune Checkpoint Inhibition cluster_1 Metabolic Regulation cluster_2 Cardioprotection KR_pd1 Kaempferol-7-O-α-L-rhamnoside PD1_PDL1 PD-1/PD-L1 Interaction KR_pd1->PD1_PDL1 inhibits Tcell T-cell Activation PD1_PDL1->Tcell suppresses KR_fxr Kaempferol-7-O-α-L-rhamnoside FXR FXR (Farnesoid X Receptor) KR_fxr->FXR activates KR_ampk Kaempferol-7-O-α-L-rhamnoside AMPK AMPKα1 Signaling Pathway KR_ampk->AMPK targets

Caption: Other reported mechanisms of action for Kaempferol-7-O-alpha-L-rhamnoside.

References

Application Note: HPLC Method for the Quantification of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kaempferol-7-O-alpha-L-rhamnoside is a naturally occurring flavonoid glycoside found in a variety of plants. It is a derivative of kaempferol, a flavonol known for its antioxidant and anti-inflammatory properties. The accurate quantification of Kaempferol-7-O-alpha-L-rhamnoside is essential for pharmacokinetic studies, quality control of herbal products, and various research applications in drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Kaempferol-7-O-alpha-L-rhamnoside.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been shown to be effective for the separation and quantification of Kaempferol-7-O-alpha-L-rhamnoside.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient elution with: Solvent A: Water Solvent B: Acetonitrile
Gradient Program90% A to 60% A over 30 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column TemperatureAmbient (or controlled at 25 °C for better reproducibility)
Detection Wavelength340 nm - 370 nm

An alternative isocratic method can be employed using a mobile phase of acetonitrile and water (or a buffer like phosphate buffer pH 3.4) in a ratio of approximately 60:40 (v/v).[1] The optimal wavelength for detection of kaempferol and its glycosides is typically in the range of 340-370 nm.[1][2]

2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Kaempferol-7-O-alpha-L-rhamnoside standard and dissolve it in 10 mL of methanol.[3][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

3.1. Plant Material

  • Dry the plant material at 40°C in a forced-air oven and grind it to pass through a 40-mesh screen.

  • Extract a known amount of the powdered material (e.g., 20 mg) with methanol.

  • Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

3.2. Plasma Samples

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below. These are typical values and may vary depending on the specific instrumentation and laboratory conditions.

Table 2: Summary of Method Validation Parameters for Flavonoid Quantification by HPLC

ParameterTypical Range/Value
Linearity (Correlation Coefficient, r²)> 0.998
Linearity Range1.0 to 10 µg/mL
Precision (%RSD)< 2% (Intra-day & Inter-day)
Accuracy (% Recovery)95.0% - 101.1%
Limit of Detection (LOD)0.10 µg/mL
Limit of Quantification (LOQ)Calculated as 10 (σ/S) where σ is the standard deviation of the intercept and S is the slope of the calibration curve.

Data Presentation

The following tables provide a structured summary of the quantitative data related to the HPLC analysis of Kaempferol-7-O-alpha-L-rhamnoside and related compounds.

Table 3: Chromatographic Data

CompoundRetention Time (min)λmax (nm)
Kaempferol-7-O-alpha-L-rhamnosideVaries based on exact conditions~348
KaempferolVaries based on exact conditions~368

Table 4: Linearity Data for Kaempferol (Reference)

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.0(Example Value)
2.5(Example Value)
5.0(Example Value)
7.5(Example Value)
10.0(Example Value)
Correlation Coefficient (r²) > 0.998

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Protein Precipitation) Filtration Filtration (0.22-0.45 µm) Sample_Prep->Filtration Filtration->HPLC_System Column_Separation C18 Column Separation HPLC_System->Column_Separation UV_Detection UV Detection (340-370 nm) Column_Separation->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis

Caption: Experimental workflow for the HPLC quantification of Kaempferol-7-O-alpha-L-rhamnoside.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of Kaempferol-7-O-alpha-L-rhamnoside. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.

References

Application Notes and Protocols for Cell-Based Assays: Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-7-O-alpha-L-rhamnoside (K7R), a naturally occurring flavonoid glycoside, has garnered significant interest in the scientific community for its diverse pharmacological activities. Found in a variety of medicinal plants, K7R has demonstrated potential as a therapeutic agent in several disease models. These application notes provide a comprehensive overview of cell-based assays to investigate the anti-inflammatory, immunomodulatory, vasodilatory, and neuroprotective effects of K7R. Detailed protocols for key experiments are provided to facilitate research and development.

Anti-inflammatory and Immunomodulatory Activity

K7R has been shown to modulate key signaling pathways involved in inflammation and the immune response. Its activities include the inhibition of nitric oxide (NO) production and the blockade of the PD-1/PD-L1 immune checkpoint interaction.[1][2]

Application Note:

K7R exhibits anti-inflammatory properties by inhibiting the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, it demonstrates immunomodulatory potential by disrupting the PD-1/PD-L1 signaling axis, which is a critical pathway for immune evasion in cancer.[4][5] Cell-based assays are crucial for quantifying these effects and elucidating the underlying molecular mechanisms.

Quantitative Data Summary: Anti-inflammatory and Immunomodulatory Effects
AssayCell LineParameterK7R Concentration/IC50/EC50Reference
Nitric Oxide (NO) ProductionRAW 264.7IC5037.7 µM
NF-κB Luciferase ReporterRAW 264.7IC5036.2 µM
PD-1/PD-L1 BlockadePD-1 Jurkat / PD-L1 aAPC/CHO-K1EC5015.37 µM

Signaling Pathway: NF-κB Inhibition by K7R

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) iNOS_protein->NO produces K7R Kaempferol-7-O-α-L-rhamnoside K7R->IKK inhibits K7R->NFkB_nucleus inhibits translocation

Caption: K7R inhibits the NF-κB signaling pathway.

Signaling Pathway: PD-1/PD-L1 Blockade by K7R

PD1_Pathway cluster_APC APC / Tumor Cell cluster_TCell T-Cell APC Antigen Presenting Cell (APC) or Tumor Cell T_Cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction SHP2 SHP-2 PD1->SHP2 recruits T_Cell_Inhibition T-Cell Inhibition (Immune Evasion) TCR TCR SHP2->TCR dephosphorylates K7R Kaempferol-7-O-α-L-rhamnoside K7R->PD1 blocks interaction

Caption: K7R blocks the PD-1/PD-L1 interaction.

Vasodilatory Effects

K7R has been identified as a potent vasodilator, acting through the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) signaling pathway.

Application Note:

The vasodilatory properties of K7R can be assessed using ex vivo models, such as isolated aortic rings, and in vitro cell culture systems like Human Umbilical Vein Endothelial Cells (HUVECs). These assays are essential for characterizing the compound's potential in cardiovascular research, particularly for conditions like hypertension.

Signaling Pathway: Vasodilation via NO-cGMP-PKG Pathway

Vasodilation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell K7R Kaempferol-7-O-α-L-rhamnoside eNOS eNOS K7R->eNOS activates p_eNOS p-eNOS (active) eNOS->p_eNOS phosphorylation NO Nitric Oxide (NO) p_eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP GTP to cGMP GTP GTP PKG PKG cGMP->PKG activates MLC_p p-MLC PKG->MLC_p inhibits Contraction Contraction MLC_p->Contraction causes Relaxation Vasodilation MLC_p->Relaxation leads to MLC MLC

Caption: K7R promotes vasodilation via the NO-cGMP-PKG pathway.

Neuroprotective Activity

K7R has demonstrated neuroprotective effects against oxidative stress-induced cell damage, partly through the activation of the PI3K/Akt signaling pathway.

Application Note:

The neuroprotective potential of K7R can be evaluated in neuronal cell lines, such as SH-SY5Y, by inducing cellular stress with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability assays and mechanistic studies involving pathway inhibitors are key to understanding its neuroprotective action.

Quantitative Data Summary: Neuroprotective Effects
AssayCell LineStressorProtective ConcentrationReference
Cell ViabilitySH-SY5YH2O21-10 µM
Cell ViabilitySH-SY5Y6-OHDA1-10 µM

Signaling Pathway: Neuroprotection via PI3K/Akt Pathway

PI3K_Akt_Pathway K7R Kaempferol-7-O-α-L-rhamnoside PI3K PI3K K7R->PI3K activates Oxidative_Stress Oxidative Stress (e.g., H2O2) Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces Akt Akt PI3K->Akt activates p_Akt p-Akt (active) Akt->p_Akt phosphorylation p_Akt->Apoptosis inhibits Cell_Survival Cell Survival p_Akt->Cell_Survival promotes

Caption: K7R promotes neuroprotection via the PI3K/Akt pathway.

Antioxidant Activity

K7R exhibits significant antioxidant properties, which can be quantified by its ability to scavenge free radicals.

Application Note:

The antioxidant capacity of K7R can be determined using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This provides a measure of the compound's ability to neutralize free radicals.

Quantitative Data Summary: Antioxidant Effects
AssayParameterK7R IC50Reference
DPPH Radical ScavengingIC500.71 µg/ml

Experimental Protocols

General Experimental Workflow

Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7, HUVEC, SH-SY5Y) start->cell_culture treatment Treatment with K7R (Dose-response & Time-course) cell_culture->treatment assay Perform Cell-Based Assay (e.g., Griess, Luciferase, MTT, Western Blot) treatment->assay data_acq Data Acquisition (e.g., Plate Reader, Imager) assay->data_acq analysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) data_acq->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for studying K7R in cell-based assays.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of K7R on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (Lipopolysaccharide) from E. coli

  • Kaempferol-7-O-alpha-L-rhamnoside (K7R)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of K7R for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 2: PD-1/PD-L1 Blockade Assay (Luciferase Reporter Assay)

Objective: To measure the ability of K7R to block the PD-1/PD-L1 interaction using a co-culture reporter system.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator)

  • Assay medium (e.g., RPMI 1640 + 10% FBS)

  • Kaempferol-7-O-alpha-L-rhamnoside (K7R)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Co-culture: Co-culture PD-1 Jurkat effector cells and PD-L1/aAPC CHO-K1 target cells in a white, opaque 96-well plate.

  • Treatment: Add serial dilutions of K7R to the co-culture. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation. Calculate the EC50 value from the dose-response curve.

Protocol 3: Western Blot for Phosphorylated eNOS

Objective: To determine the effect of K7R on the phosphorylation of endothelial nitric oxide synthase (eNOS) in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Kaempferol-7-O-alpha-L-rhamnoside (K7R)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-eNOS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to confluence and treat with K7R for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eNOS and total eNOS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated eNOS signal to the total eNOS signal.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for investigating the multifaceted biological activities of Kaempferol-7-O-alpha-L-rhamnoside. The provided protocols and signaling pathway diagrams serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields to explore the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for In Vivo Animal Models in Kaempferol-7-O-alpha-L-rhamnoside Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, also known as Afzelin, is a flavonoid glycoside found in a variety of medicinal plants. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer activities.[1][2][3] This document provides detailed application notes and protocols for in vivo animal models to facilitate further research into the pharmacological effects of this compound.

Data Presentation: Quantitative In Vivo Efficacy

The following tables summarize quantitative data from key in vivo studies on Kaempferol-7-O-alpha-L-rhamnoside, providing a comparative overview of its therapeutic efficacy in different animal models.

Table 1: Hepatoprotective Effects of Kaempferol-7-O-alpha-L-rhamnoside in a Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Acute Liver Injury Mouse Model

Animal ModelTreatment GroupDosage (mg/kg)Route of AdministrationSurvival Rate (24h)Serum ALT (U/L)Serum AST (U/L)
Kunming MiceControl--100%NormalNormal
Kunming MiceLPS/D-GalN Model-i.p.10%Significantly ElevatedSignificantly Elevated
Kunming MiceKAR + LPS/D-GalN25i.p.IncreasedReducedReduced
Kunming MiceKAR + LPS/D-GalN50i.p.IncreasedSignificantly ReducedSignificantly Reduced
Kunming MiceKAR + LPS/D-GalN100i.p.>70%Markedly ReducedMarkedly Reduced

KAR: Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside (a related compound with similar activities)[4][5] ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase

Table 2: Anti-tumor Effects of Kaempferol-7-O-alpha-L-rhamnoside in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

Animal ModelTreatment GroupDosage (mg/kg/day)Route of AdministrationTreatment DurationTumor Cell Growth Inhibition (%)
Swiss Albino MiceEAC Control-i.p.6 days0%
Swiss Albino MiceAfzelin25i.p.6 days37.17 ± 7.94%
Swiss Albino MiceAfzelin50i.p.6 days70.89 ± 6.62%
Swiss Albino MiceVincristine (Standard Drug)0.2i.p.6 days77.84 ± 6.69%

**

Experimental Protocols

Hepatoprotective Activity Assessment in LPS/D-GalN-Induced Acute Liver Injury Model

This protocol outlines the procedure to evaluate the hepatoprotective effects of Kaempferol-7-O-alpha-L-rhamnoside in a well-established mouse model of acute liver failure.

Materials:

  • Male Kunming mice (18-22 g)

  • Kaempferol-7-O-alpha-L-rhamnoside (Afzelin)

  • Lipopolysaccharide (LPS) from E. coli

  • D-galactosamine (D-GalN)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Anesthesia (e.g., isoflurane, pentobarbital sodium)

  • Blood collection supplies (e.g., heparinized tubes)

  • Kits for ALT and AST biochemical assays

  • Reagents and equipment for Western blotting

  • Reagents for histopathological analysis (formalin, paraffin, hematoxylin and eosin)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=10-15 per group):

    • Control Group: Receives vehicle only.

    • LPS/D-GalN Model Group: Receives vehicle followed by LPS/D-GalN injection.

    • Treatment Groups: Receive different doses of Kaempferol-7-O-alpha-L-rhamnoside (e.g., 25, 50, 100 mg/kg) followed by LPS/D-GalN injection.

    • Positive Control Group (Optional): Receives a known hepatoprotective agent (e.g., Silymarin).

  • Drug Administration: Administer Kaempferol-7-O-alpha-L-rhamnoside or vehicle intraperitoneally (i.p.) once daily for a predetermined period (e.g., 7 days) before inducing liver injury.

  • Induction of Acute Liver Injury: On the final day of treatment, 2 hours after the last administration of the test compound, induce acute liver failure by a single intraperitoneal injection of D-GalN (e.g., 800 mg/kg) and LPS (e.g., 40 µg/kg). The Control group receives a saline injection.

  • Monitoring and Sample Collection:

    • Monitor the survival rate of mice for 24 hours post-induction.

    • At the end of the observation period, anesthetize the mice.

    • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma and store at -80°C for biochemical analysis.

    • Perfuse the liver with ice-cold saline and excise it. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histopathological examination. Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.

  • Biochemical Analysis: Measure the plasma levels of ALT and AST using commercially available kits according to the manufacturer's instructions.

  • Histopathological Examination: Process the formalin-fixed liver tissues for paraffin embedding. Section the tissues and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage, including necrosis, inflammation, and apoptosis.

  • Western Blot Analysis: Homogenize the frozen liver tissue and extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against TLR4, NF-κB p65, and IκBα, followed by incubation with appropriate secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

Anti-tumor Activity Assessment in Ehrlich Ascites Carcinoma (EAC) Model

This protocol describes the methodology to assess the in vivo anti-tumor potential of Kaempferol-7-O-alpha-L-rhamnoside using the EAC mouse model.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Ehrlich Ascites Carcinoma (EAC) cell line

  • Kaempferol-7-O-alpha-L-rhamnoside (Afzelin)

  • Vehicle (e.g., sterile saline or 1% Tween 80 in saline)

  • Vincristine (positive control)

  • Trypan blue solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: As described in the previous protocol.

  • EAC Cell Maintenance: Maintain EAC cells by intraperitoneal passage in donor mice.

  • Grouping: Randomly divide mice into the following groups (n=6-10 per group):

    • Normal Control Group: Receives no treatment.

    • EAC Control Group: Inoculated with EAC cells and receives vehicle.

    • Treatment Groups: Inoculated with EAC cells and receive different doses of Kaempferol-7-O-alpha-L-rhamnoside (e.g., 25 and 50 mg/kg/day).

    • Positive Control Group: Inoculated with EAC cells and receives Vincristine (e.g., 0.2 mg/kg/day).

  • Tumor Inoculation: Inoculate all mice except the normal control group with 2 x 10^6 EAC cells intraperitoneally.

  • Drug Administration: Start the treatment 24 hours after tumor inoculation. Administer Kaempferol-7-O-alpha-L-rhamnoside, vehicle, or Vincristine intraperitoneally once daily for 6 consecutive days.

  • Tumor Growth Assessment: On day 7, after the last dose, sacrifice the mice.

    • Collect the ascitic fluid from the peritoneal cavity.

    • Measure the total volume of the ascitic fluid.

    • Determine the viable tumor cell count using the trypan blue exclusion method and a hemocytometer.

  • Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor cell growth inhibition using the following formula:

    • % Inhibition = [(Average number of viable tumor cells in control - Average number of viable tumor cells in treated group) / Average number of viable tumor cells in control] x 100.

  • Hematological and Biochemical Analysis (Optional): Collect blood samples to analyze hematological parameters (RBC, WBC, hemoglobin) and biochemical markers of liver and kidney function to assess the systemic effects of the treatment.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by Kaempferol-7-O-alpha-L-rhamnoside.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation Afzelin Kaempferol-7-O- alpha-L-rhamnoside Afzelin->TLR4 Inhibits Afzelin->IKK_complex Inhibits DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: TLR4/NF-κB Signaling Pathway Inhibition by Kaempferol-7-O-alpha-L-rhamnoside.

NO_cGMP_PKG_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Afzelin_e Kaempferol-7-O- alpha-L-rhamnoside eNOS_inactive eNOS (Inactive) Afzelin_e->eNOS_inactive Activates eNOS_active p-eNOS (Active) eNOS_inactive->eNOS_active Phosphorylation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) Relaxation Vasodilation MLC->Relaxation Relaxation MLC_P Phosphorylated MLC MLC_P->MLC MLCP MLC_P->Relaxation Contraction

References

Protocol for testing PD-1/PD-L1 inhibition by Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Kaempferol-7-O-alpha-L-rhamnoside as a PD-1/PD-L1 Inhibitor

Introduction

The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[3] Blocking the PD-1/PD-L1 interaction with immune checkpoint inhibitors, typically monoclonal antibodies, has revolutionized cancer treatment.[1] However, these therapies have limitations, including high costs and potential for immune-related adverse events. Small molecules, such as the natural flavonoid Kaempferol-7-O-alpha-L-rhamnoside, represent a promising alternative for inhibiting the PD-1/PD-L1 pathway.

Kaempferol-7-O-alpha-L-rhamnoside (KR), a glycoside of Kaempferol, has been identified as a potential small molecule inhibitor of the PD-1/PD-L1 interaction. In vitro studies have demonstrated its ability to disrupt this protein-protein interaction, thereby restoring T-cell activity. These application notes provide detailed protocols for researchers to investigate and validate the inhibitory effects of Kaempferol-7-O-alpha-L-rhamnoside on the PD-1/PD-L1 axis.

Mechanism of Action

The PD-1 receptor is expressed on activated T cells, while its ligand, PD-L1, is often expressed on tumor cells. When PD-L1 binds to PD-1, it triggers a signaling cascade within the T cell that inhibits T-cell receptor (TCR) signaling, leading to reduced proliferation, cytokine production, and cytotoxic activity. Kaempferol-7-O-alpha-L-rhamnoside is hypothesized to physically block the interaction between PD-1 and PD-L1, preventing the downstream inhibitory signaling and restoring the T cell's ability to recognize and eliminate cancer cells.

PD1_Pathway cluster_T_Cell Activated T-Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Stimulates PD1 PD-1 PD1->Activation Inhibits MHC MHC MHC->TCR PDL1 PD-L1 PDL1->PD1 Binds KR Kaempferol-7-O- alpha-L-rhamnoside KR->PD1 Blocks KR->PDL1 Blocks

Figure 1: PD-1/PD-L1 signaling pathway and inhibition by Kaempferol-7-O-rhamnoside.

Data Summary

Quantitative data from in vitro studies on Kaempferol (KO) and Kaempferol-7-O-alpha-L-rhamnoside (KR) are summarized below. These values indicate the potency of these compounds in disrupting the PD-1/PD-L1 interaction and restoring T-cell function in a cellular context.

CompoundAssay TypeTargetParameterValueReference
Kaempferol (KO)Competitive ELISAPD-1/PD-L1 InteractionIC₅₀7.797 µM
Kaempferol (KO)Cell-Based NFAT ReporterPD-1/PD-L1 BlockadeEC₅₀16.46 µM
Kaempferol (KO)Surface Plasmon ResonancePD-1KD0.304 µM
Kaempferol (KO)Surface Plasmon ResonancePD-L1KD33 µM
This compound (KR)Cell-Based NFAT ReporterPD-1/PD-L1 BlockadeEC₅₀15.37 µM
This compound (KR)Biolayer InterferometryPD-L1KD197 µM

Experimental Protocols

Protocol 1: In Vitro PD-1/PD-L1 Interaction Assay (Competitive ELISA)

This protocol determines the ability of a test compound to inhibit the binding of PD-1 to PD-L1 in a cell-free system.

ELISA_Workflow start Start step1 Coat plate with recombinant human PD-L1 protein. start->step1 step2 Block non-specific binding sites (e.g., with BSA). step1->step2 step3 Add test compound (KR) and biotinylated PD-1 protein. step2->step3 step4 Incubate to allow binding. step3->step4 step5 Wash to remove unbound protein. step4->step5 step6 Add Streptavidin-HRP. step5->step6 step7 Wash to remove unbound enzyme. step6->step7 step8 Add TMB substrate and incubate. step7->step8 step9 Add stop solution and measure absorbance at 450 nm. step8->step9 end Calculate IC₅₀ step9->end

Figure 2: Workflow for the competitive ELISA PD-1/PD-L1 binding assay.

Materials:

  • Recombinant human PD-1 protein

  • Recombinant human PD-L1 protein (biotinylated)

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • 96-well ELISA plates

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween-20 in PBS)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute recombinant human PD-1 protein to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Incubation: Prepare serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside in assay buffer. Add 50 µL of each dilution to the appropriate wells.

  • PD-L1 Binding: Add 50 µL of biotinylated human PD-L1 protein (e.g., at 0.2 µg/mL) to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of KR and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell-Based PD-1/PD-L1 Blockade Assay (NFAT Reporter)

This assay measures the functional outcome of PD-1/PD-L1 blockade by quantifying the activation of a T-cell signaling pathway. It uses a co-culture system of two engineered cell lines.

CellAssay_Workflow start Start step1 Seed PD-L1 expressing target cells (e.g., CHO-K1) in a 96-well plate. start->step1 step2 Add PD-1 expressing effector cells (e.g., Jurkat-NFAT-Luc). step1->step2 step3 Add serial dilutions of This compound. step2->step3 step4 Add TCR stimulation agent (e.g., anti-CD3 antibody). step3->step4 step5 Co-culture for 6-24 hours. step4->step5 step6 Add luciferase substrate. step5->step6 step7 Measure luminescence. step6->step7 end Calculate EC₅₀ step7->end

Figure 3: Workflow for the cell-based PD-1/PD-L1 NFAT reporter assay.

Materials:

  • PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and a Nuclear Factor of Activated T-cells (NFAT)-driven luciferase reporter.

  • PD-L1 Target Cells: Antigen-presenting cells (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell stimulating ligand.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the PD-L1 target cells at an appropriate density (e.g., 2 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Compound Addition: The next day, prepare serial dilutions of KR in culture medium. Remove the medium from the cells and add the compound dilutions.

  • Effector Cell Addition: Add the PD-1 Jurkat effector cells to the wells at a specific Effector:Target ratio (e.g., 2:1).

  • Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Detection: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Analysis: The luminescence signal is proportional to NFAT activity. Calculate the fold-change in signal relative to the vehicle control and determine the EC₅₀ value for KR. A cytotoxicity assay should be run in parallel to ensure the observed effects are not due to cell death.

Protocol 3: T-Cell Activation Assay (Cytokine Release)

This protocol assesses the ability of KR to restore the function of primary T cells in a co-culture with tumor cells expressing PD-L1. The primary readout is the secretion of interferon-gamma (IFN-γ), a key effector cytokine.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • PD-L1 positive tumor cell line (e.g., NCI-H2228)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • Culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)

  • Human IFN-γ ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Isolate T-cells: Isolate CD3+ T cells from healthy donor PBMCs using magnetic bead separation.

  • Tumor Cell Seeding: Seed the PD-L1+ tumor cells in a 96-well plate and allow them to adhere overnight.

  • Co-culture Setup: The next day, add the isolated T cells to the tumor cells at a desired Effector:Target ratio (e.g., 5:1).

  • Treatment: Add serial dilutions of KR to the co-culture. Include appropriate controls (no T cells, T cells + tumor cells without KR, isotype control antibody, anti-PD-1 antibody as a positive control).

  • T-cell Stimulation: Add a suboptimal concentration of T-cell activation stimuli (e.g., anti-CD3) to all wells except the negative control.

  • Incubation: Incubate the co-culture for 48-72 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Analysis: Plot the IFN-γ concentration against the KR concentration. An increase in IFN-γ secretion indicates a reversal of PD-L1-mediated T-cell suppression. Determine the EC₅₀ for cytokine release.

References

Application Notes & Protocols for Vasodilation Studies with Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Kaempferol-7-O-alpha-L-rhamnoside (KR), a flavonoid glycoside, has demonstrated significant vasodilatory effects, suggesting its potential as a therapeutic agent for cardiovascular diseases such as hypertension.[1][2] These application notes provide a comprehensive guide to the experimental design and detailed protocols for investigating the vasodilatory properties of KR. The primary mechanism of action for KR-induced vasodilation involves the endothelium-dependent nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) signaling pathway.[1][2]

Key Signaling Pathway in KR-Induced Vasodilation

Kaempferol-7-O-alpha-L-rhamnoside induces vasodilation primarily through an endothelium-dependent mechanism. The proposed signaling cascade is initiated by the stimulation of endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS). This results in an increased production of nitric oxide (NO), which then diffuses to the vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

KR_Vasodilation_Pathway cluster_smooth_muscle Vascular Smooth Muscle Cell KR Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS KR->eNOS stimulates eNOS_p p-eNOS (activated) NO Nitric Oxide (NO) eNOS_p->NO produces eNOS->eNOS_p phosphorylation L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC diffuses and activates cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG activates MLC_p p-MLC (contraction) PKG->MLC_p MLC MLC MLC_p->MLC dephosphorylation Relaxation Vasodilation MLC->Relaxation

Caption: Signaling pathway of Kaempferol-7-O-alpha-L-rhamnoside-induced vasodilation.

Experimental Protocols

Ex Vivo Vasodilation Assay in Isolated Aortic Rings

This protocol details the methodology for assessing the vasodilatory effect of Kaempferol-7-O-alpha-L-rhamnoside on isolated thoracic aortic rings from rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold KH buffer.

  • Ring Preparation: Clean the aorta of adhering connective and adipose tissues and cut it into 3-4 mm rings.

  • Mounting: Suspend the aortic rings in an organ bath containing KH buffer at 37°C and continuously bubble with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes, replacing the KH buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl.

    • After washing and returning to baseline, pre-contract the rings with phenylephrine (PE, 1 µM).

    • Once a stable contraction is achieved, assess endothelium integrity by adding acetylcholine (ACh, 10 µM). A relaxation of over 80% indicates intact endothelium. Rings with damaged endothelium can be used for endothelium-independent studies.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with PE (1 µM).

    • Once a stable plateau is reached, cumulatively add KR at increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) to generate a concentration-response curve.

  • Data Analysis: Record the tension and express the relaxation as a percentage of the PE-induced pre-contraction.

Vasodilation_Assay_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_assay Assay A1 Aorta Isolation A2 Ring Preparation (3-4 mm) A1->A2 A3 Mounting in Organ Bath A2->A3 B1 Equilibration (60-90 min) A3->B1 B2 KCl Contraction B1->B2 B3 PE Pre-contraction B2->B3 B4 ACh for Endothelium Check B3->B4 C1 PE Pre-contraction B4->C1 C2 Cumulative Addition of KR C1->C2 C3 Record Relaxation C2->C3 D1 Data Analysis C3->D1

Caption: Experimental workflow for the isolated aortic ring vasodilation assay.
Investigation of the NO-cGMP-PKG Pathway

To confirm the involvement of the NO-cGMP-PKG pathway, specific inhibitors can be used in the isolated aortic ring assay.

Materials:

  • L-NAME (Nω-nitro-L-arginine methyl ester), a non-selective NOS inhibitor

  • ODQ (1H-[1]oxadiazolo[4,3-a]quinoxalin-1-one), a selective sGC inhibitor

  • Methylene Blue, a guanylate cyclase inhibitor

  • Aortic rings with intact endothelium

Procedure:

  • Follow the protocol for the Ex Vivo Vasodilation Assay (Section 2.1) up to the equilibration step.

  • Before pre-contracting with phenylephrine, incubate the aortic rings with one of the following inhibitors for 20-30 minutes:

    • L-NAME (100 µM)

    • ODQ (10 µM)

    • Methylene Blue (10 µM)

  • After incubation, pre-contract the rings with PE (1 µM).

  • Generate a cumulative concentration-response curve for KR in the presence of the inhibitor.

  • Compare the vasodilation response of KR with and without the inhibitor to determine the pathway's contribution. A significant reduction in KR-induced relaxation in the presence of these inhibitors supports the involvement of the NO-cGMP-PKG pathway.

Measurement of eNOS Phosphorylation

This protocol describes the assessment of eNOS phosphorylation in human umbilical vein endothelial cells (HUVECs) upon treatment with KR.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • Lysis buffer

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-eNOS

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Culture HUVECs to 80-90% confluency.

  • Treatment: Treat the cells with KR at various concentrations for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-eNOS and total eNOS overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and express the level of phospho-eNOS relative to total eNOS. An increase in this ratio indicates activation of eNOS by KR.

Data Presentation

Quantitative data from the vasodilation studies should be summarized in tables for clear comparison.

Table 1: Vasodilatory Effect of Kaempferol-7-O-alpha-L-rhamnoside (KR) on Phenylephrine (PE)-Pre-contracted Aortic Rings

Treatment GroupEmax (% Relaxation)pD2 (-log EC50 M)
Control (KR alone)95.8 ± 2.16.5 ± 0.2
+ L-NAME (100 µM)25.4 ± 3.5N/A
+ ODQ (10 µM)30.1 ± 2.8N/A
Endothelium-denuded15.2 ± 1.9*N/A

*Data are presented as mean ± SEM. p < 0.05 compared to the control group. Data is illustrative and should be replaced with experimental results.

Table 2: Effect of Kaempferol-7-O-alpha-L-rhamnoside (KR) on eNOS Phosphorylation in HUVECs

TreatmentFold Change in p-eNOS/eNOS Ratio
Control (Vehicle)1.0
KR (1 µM)1.8 ± 0.3
KR (10 µM)2.5 ± 0.4
KR (50 µM)3.2 ± 0.5*

*Data are presented as mean ± SEM relative to the control group. p < 0.05 compared to the control group. Data is illustrative and should be replaced with experimental results.

Concluding Remarks

These protocols provide a robust framework for investigating the vasodilatory effects of Kaempferol-7-O-alpha-L-rhamnoside. The experimental design focuses on elucidating the underlying mechanism of action, primarily the NO-cGMP-PKG signaling pathway. By following these detailed methodologies and presenting the data in a structured manner, researchers can effectively characterize the pharmacological profile of KR and evaluate its potential as a novel cardiovascular therapeutic agent.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside found in various plants, has demonstrated notable anti-inflammatory properties.[1] This document provides a comprehensive guide to the methodologies used to quantify and characterize these effects. The protocols and data presented herein are intended to assist researchers in the systematic evaluation of this compound's anti-inflammatory potential. The primary mechanisms of action involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators.[2][3]

Data Presentation

In Vitro Anti-inflammatory Activity of Kaempferol-7-O-alpha-L-rhamnoside

The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of Kaempferol-7-O-alpha-L-rhamnoside.

AssayCell LineInducerMeasured ParameterIC50 / Effective ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)NitriteIC50: >100 µM[3]
NF-κB Luciferase ActivityRAW 264.7 MacrophagesLipopolysaccharide (LPS)Luciferase ActivityIC50: 36.2 µM[4]
PD-1/PD-L1 InteractionCo-culture: PD-1 Jurkat & PD-L1/aAPC CHO-K1-NFAT-luciferase activityDose-dependent blockade

Note: Kaempferol-7-O-alpha-L-rhamnoside is also referred to as α-rhamnoisorobin in some literature.

Experimental Protocols

In Vitro Anti-inflammatory Assays

A common workflow for in vitro assessment of anti-inflammatory effects is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well or 6-well plates A->B C Pre-treatment with Kaempferol-7-O-alpha-L-rhamnoside B->C D Inflammatory Stimulus (e.g., LPS) C->D E Nitric Oxide (NO) Assay (Griess) D->E F Cytokine Quantification (ELISA) D->F G Gene Expression (qRT-PCR) D->G H Protein Expression (Western Blot) D->H nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases KR Kaempferol-7-O- alpha-L-rhamnoside KR->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription mapk_pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates KR_mapk Kaempferol-7-O- alpha-L-rhamnoside KR_mapk->MAPKK Inhibits Inflammation Inflammatory Response AP1->Inflammation Induces

References

Application Note: Quantitative Analysis of Kaempferol-7-O-alpha-L-rhamnoside in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Robust analytical methods are crucial for elucidating its pharmacokinetic profile and understanding its mechanism of action. This application note provides a detailed protocol for the quantitative analysis of Kaempferol-7-O-alpha-L-rhamnoside in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation

a) Plasma Sample Preparation (Protein Precipitation)

This protocol is a general method for the extraction of flavonoids from plasma and should be optimized for Kaempferol-7-O-alpha-L-rhamnoside.

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Tissue Sample Preparation (Homogenization and Extraction)

This protocol is a general method for the extraction of flavonoids from tissue and should be optimized for Kaempferol-7-O-alpha-L-rhamnoside.

  • Weigh approximately 100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

  • Add 500 µL of ice-cold methanol containing an internal standard.

  • Homogenize the tissue using a bead beater homogenizer.

  • Sonicate the homogenate for 30 minutes in an ice bath.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with another 500 µL of ice-cold methanol, vortex, and centrifuge again.

  • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any remaining debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Parameters:

    • The precursor ion for Kaempferol-7-O-alpha-L-rhamnoside is m/z 431.1.

    • A characteristic product ion is m/z 285.0, corresponding to the aglycone (kaempferol) after the loss of the rhamnose moiety.[1] Further optimization of collision energy and other MS parameters is necessary for maximal sensitivity.

Data Presentation

Quantitative Data Summary

ParameterDoseValueReference
Cmax 100 mg/kg (oral)0.46 ± 0.08 µg/mL[2][3]
250 mg/kg (oral)1.43 ± 0.21 µg/mL[2][3]
Tmax 100 mg/kg (oral)1.0 ± 0.0 h
250 mg/kg (oral)1.5 ± 0.5 h
AUC(0-t) 100 mg/kg (oral)1.35 ± 0.27 µgh/mL
250 mg/kg (oral)4.89 ± 0.98 µgh/mL
t1/2 10 mg/kg (IV)3.5 ± 0.4 h
25 mg/kg (IV)3.2 ± 0.3 h
Bioavailability (F) 100 mg/kg (oral)~2.7%

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma protein_precipitation Protein Precipitation (Plasma) plasma->protein_precipitation tissue Tissue homogenization Homogenization & Extraction (Tissue) tissue->homogenization lc_ms_ms LC-MS/MS Analysis protein_precipitation->lc_ms_ms homogenization->lc_ms_ms quantification Quantification lc_ms_ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis signaling_pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell K7R Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS K7R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates MLCP MLCP PKG->MLCP Activates Myosin_LC Myosin Light Chain MLCP->Myosin_LC Dephosphorylates Vasodilation Vasodilation Myosin_LC->Vasodilation Leads to

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Kaempferol-7-O-α-L-rhamnoside and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol, a naturally occurring flavonol found in a variety of plants, and its glycoside derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, Kaempferol-7-O-α-L-rhamnoside, also known as α-rhamnoisorobin, has demonstrated promising potential as a therapeutic agent. This document provides detailed application notes and protocols for the synthesis of Kaempferol-7-O-α-L-rhamnoside and its derivatives, along with a summary of their biological activities and the signaling pathways they modulate.

Biological Activities of Kaempferol-7-O-α-L-rhamnoside and Derivatives

Kaempferol-7-O-α-L-rhamnoside and its related compounds exhibit a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory properties. The quantitative data from various studies are summarized in the tables below for easy comparison.

Anti-inflammatory and Antioxidant Activities
CompoundAssayCell LineIC₅₀ (µM)Reference
KaempferolNitric Oxide (NO) Production InhibitionRAW 264.715.4[1]
Kaempferol-7-O-α-L-rhamnoside Nitric Oxide (NO) Production InhibitionRAW 264.737.7[1]
Afzelin (Kaempferol-3-O-α-L-rhamnoside)Nitric Oxide (NO) Production InhibitionRAW 264.7>100[1]
Kaempferitrin (Kaempferol-3,7-di-O-α-L-rhamnoside)Nitric Oxide (NO) Production InhibitionRAW 264.7>100[1]
KaempferolNF-κB Luciferase ActivityRAW 264.790.3
Kaempferol-7-O-α-L-rhamnoside NF-κB Luciferase ActivityRAW 264.736.2
Kaempferol-7-O-α-L-rhamnoside DPPH Radical Scavenging-0.71 µg/mL[2]
Kaempferol-3-O-α-D-glucopyranoside-7-O-α-L-rhamnopyranosideDPPH Radical Scavenging--
Afzelin (Kaempferol-3-O-α-L-rhamnoside)DPPH Radical Scavenging--
Kaempferitrin (Kaempferol-3,7-di-O-α-L-rhamnoside)DPPH Radical Scavenging--
Anticancer and Immunomodulatory Activities
CompoundAssayCell Line/TargetIC₅₀/Kₑ (µM)Reference
KaempferolPD-1/PD-L1 Interaction Inhibition-7.797
Kaempferol-7-O-α-L-rhamnoside PD-1/PD-L1 Interaction Inhibition-Not dose-dependent
Kaempferol-3-O-apiofuranosyl-7-O-rhamnopyranosylCell ViabilityMCF-748 µg/mL
Kaempferol-7-O-α-L-rhamnoside Aldose Reductase Inhibition-1.23
Kaempferol-3,7-di-O-α-L-rhamnosideAldose Reductase Inhibition-0.55

Signaling Pathways Modulated by Kaempferol-7-O-α-L-rhamnoside

Kaempferol-7-O-α-L-rhamnoside exerts its biological effects by modulating several key signaling pathways. Diagrams for these pathways are provided below.

PD-1/PD-L1 Interaction Inhibition

Kaempferol-7-O-α-L-rhamnoside has been shown to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.

PD1_PDL1_Pathway cluster_cancer Cancer Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation K7R Kaempferol-7-O-α-L-rhamnoside K7R->PD1 Blocks Interaction

PD-1/PD-L1 immune checkpoint inhibition by Kaempferol-7-O-α-L-rhamnoside.
AMPKα1 Signaling Pathway Activation

Kaempferol-7-O-α-L-rhamnoside demonstrates cardioprotective potential by targeting the AMPKα1 signaling pathway. It significantly upregulates the mRNA expression of AMPKα1 in cardiomyocytes.

AMPK_Pathway K7R Kaempferol-7-O-α-L-rhamnoside AMPK AMPKα1 K7R->AMPK Activates Downstream Downstream Cardioprotective Effects AMPK->Downstream

Activation of the AMPKα1 signaling pathway by Kaempferol-7-O-α-L-rhamnoside.
NO-cGMP-PKG Vasodilation Pathway

The vasodilatory effect of Kaempferol-7-O-α-L-rhamnoside is mediated through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway in endothelial cells.

Vasodilation_Pathway K7R Kaempferol-7-O-α-L-rhamnoside eNOS eNOS K7R->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Kaempferol Protect Protection of Hydroxyl Groups (3, 5, 4') Start->Protect Glycosylation Regioselective 7-O-Glycosylation Protect->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Crude Crude Kaempferol-7-O-α-L-rhamnoside Deprotection->Crude Purify Chromatographic Purification (e.g., HPLC) Crude->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Pure Pure Kaempferol-7-O-α-L-rhamnoside Characterize->Pure

References

Application Notes and Protocols for Kaempferol-7-O-alpha-L-rhamnoside in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, also known as α-rhamnoisorobin, is a naturally occurring flavonoid glycoside found in various plants.[1][2] This compound has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and vasodilatory effects.[1][3][4] These application notes provide a comprehensive overview of its utility in screening assays and detailed protocols for its evaluation.

Chemical Properties:

PropertyValueReference
CAS Number 20196-89-8
Molecular Formula C21H20O10
Molecular Weight 432.38 g/mol
Synonyms α-rhamnoisorobin, Kaempferol-7-rhamnoside, Kaem-7-Rha

Biological Activities and Potential Therapeutic Areas

Kaempferol-7-O-alpha-L-rhamnoside has demonstrated a range of biological activities that make it a promising candidate for drug development in several therapeutic areas.

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and modulating the NF-κB signaling pathway.

Antioxidant Activity

Studies have shown its potential as an antioxidant, capable of scavenging free radicals. This activity is crucial in combating oxidative stress-related diseases.

Anticancer Activity

Kaempferol-7-O-alpha-L-rhamnoside has been investigated for its anticancer properties, including the inhibition of cancer cell proliferation and the modulation of immune checkpoints like the PD-1/PD-L1 interaction.

Vasodilatory Effects

The compound induces endothelium-dependent vasorelaxation through the NO-cGMP-PKG signaling pathway, suggesting its potential in the management of hypertension.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Kaempferol-7-O-alpha-L-rhamnoside.

Table 1: Anti-Inflammatory and Depigmenting Activity

AssayCell LineIC50 ValueReference
Nitric Oxide (NO) Production InhibitionRAW 264.737.7 μM
Tyrosinase Inhibition--

Table 2: Anticancer Activity

AssayCell Line/TargetIC50 ValueReference
PD-1/PD-L1 Interaction Inhibition-7.797 μM (for Kaempferol, the aglycone)

Table 3: Antimicrobial and Antioxidant Activity

AssayOrganism/MethodMIC/IC50 ValueReference
Antimicrobial ActivityVarious bacteria and fungi1-2 μg/ml
Antioxidant Activity (DPPH assay)-0.71 μg/ml

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition

Objective: To evaluate the inhibitory effect of Kaempferol-7-O-alpha-L-rhamnoside on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Kaempferol-7-O-alpha-L-rhamnoside for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value.

Protocol 2: In Vitro Anticancer Assay - PD-1/PD-L1 Interaction Inhibition

Objective: To assess the ability of Kaempferol-7-O-alpha-L-rhamnoside to block the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1).

Materials:

  • Recombinant human PD-1 and PD-L1 proteins

  • Assay plates (e.g., high-binding 96-well plates)

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody (e.g., anti-PD-L1 antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

Procedure:

  • Coating: Coat the assay plate with recombinant human PD-1 protein overnight at 4°C.

  • Washing and Blocking: Wash the plate with PBS-T (PBS with 0.05% Tween 20) and block with blocking buffer for 1 hour at room temperature.

  • Compound Incubation: Add various concentrations of Kaempferol-7-O-alpha-L-rhamnoside to the wells.

  • Protein Interaction: Add biotinylated recombinant human PD-L1 protein to the wells and incubate for 2 hours at room temperature to allow for binding.

  • Detection:

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition of the PD-1/PD-L1 interaction and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

NO_cGMP_PKG_Pathway K7R Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS K7R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

PD1_PDL1_Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to TCell_Exhaustion T-Cell Exhaustion PD1->TCell_Exhaustion Induces K7R Kaempferol-7-O- alpha-L-rhamnoside K7R->PD1 Inhibits Interaction

Experimental Workflow

Drug_Discovery_Workflow Compound Kaempferol-7-O- alpha-L-rhamnoside Primary_Screening Primary Screening (e.g., Cell-based assays) Compound->Primary_Screening Hit_Identification Hit Identification (Active compounds) Primary_Screening->Hit_Identification Hit_Identification->Compound Inactive Secondary_Screening Secondary Screening (e.g., Target-based assays, Dose-response) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo models) Lead_Optimization->Preclinical_Studies

Conclusion

Kaempferol-7-O-alpha-L-rhamnoside presents a compelling profile for a drug discovery lead compound. Its multifaceted biological activities, supported by initial quantitative data, warrant further investigation. The provided protocols and pathway diagrams serve as a foundational resource for researchers to explore the therapeutic potential of this natural product in a structured and efficient manner. Further studies should focus on elucidating its detailed mechanisms of action, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Formulation of Kaempferol-7-O-alpha-L-rhamnoside for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside also known as afzelin, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects.[1][2] However, its low aqueous solubility presents a considerable challenge for in vivo studies, necessitating the development of appropriate formulation strategies to ensure adequate bioavailability for preclinical research. This document provides detailed application notes and protocols for the formulation of Kaempferol-7-O-alpha-L-rhamnoside for in vivo administration, catering to various research needs and experimental models.

Compound Properties

Structure:

Kaempferol-7-O-alpha-L-rhamnoside is a glycoside of kaempferol, where a rhamnose sugar moiety is attached at the 7-hydroxyl position.

Solubility:

The solubility of Kaempferol-7-O-alpha-L-rhamnoside is a critical factor in its formulation. While data for this specific glycoside is limited, information on the aglycone (kaempferol) and general characteristics of flavonoid glycosides provide valuable guidance.

SolventSolubility of Kaempferol (Aglycone)Solubility of Kaempferol-7-O-alpha-L-rhamnosideReference
Dimethyl Sulfoxide (DMSO)~10 mg/mLSoluble[3]
Ethanol~11 mg/mLSoluble[3]
Dimethylformamide (DMF)~3 mg/mLNot explicitly stated[3]
WaterSparingly soluble (~0.2 mg/mL in 1:4 ethanol:PBS)Poorly soluble
ChloroformNot statedSoluble
DichloromethaneNot statedSoluble
Ethyl AcetateNot statedSoluble
AcetoneNot statedSoluble

Formulation Strategies for In Vivo Administration

The choice of formulation will depend on the route of administration (e.g., oral, intravenous), the required dose, and the specific experimental design. Here we present three common strategies.

Co-Solvent System

This is a widely used method for administering poorly water-soluble compounds. A high-concentration stock solution is prepared in a water-miscible organic solvent and then diluted with an aqueous vehicle just before administration.

Suspension

For oral administration, a suspension can be a straightforward approach. The compound is micronized to a fine powder and suspended in an aqueous vehicle containing a suspending agent to ensure uniform distribution.

Oil-Based Formulation

For lipophilic compounds, an oil-based formulation can enhance oral absorption. The compound is dissolved or suspended in a pharmaceutically acceptable oil.

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection

This protocol is suitable for achieving rapid systemic exposure.

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare the Co-solvent Mixture: In a sterile vial, prepare the co-solvent vehicle by mixing DMSO, PEG 400, and Tween 80. A common ratio is 10:40:5 (DMSO:PEG 400:Tween 80 by volume).

  • Dissolve the Compound: Weigh the required amount of Kaempferol-7-O-alpha-L-rhamnoside and dissolve it in the co-solvent mixture to create a stock solution. Use gentle vortexing or sonication if necessary to ensure complete dissolution.

  • Final Dilution: Just prior to injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final concentration of the organic solvents should be kept to a minimum to avoid toxicity. A final DMSO concentration of <5% is generally recommended.

  • Administration: Administer the final formulation to the animal via the desired route (i.p. or i.v.).

Protocol 2: Aqueous Suspension for Oral Gavage

This protocol is suitable for oral administration studies.

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside, micronized powder

  • Carboxymethylcellulose (CMC) or Hydroxypropyl Methylcellulose (HPMC)

  • Tween 80

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Oral gavage needles

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC or HPMC in sterile distilled water. Add 0.1% (v/v) Tween 80 to the solution to act as a wetting agent.

  • Prepare the Suspension: Weigh the required amount of micronized Kaempferol-7-O-alpha-L-rhamnoside. In a mortar, gradually add the vehicle to the powder while triturating with the pestle to form a smooth, uniform paste. Continue to add the vehicle incrementally until the final desired volume and concentration are reached. Alternatively, a homogenizer can be used for larger volumes.

  • Administration: Ensure the suspension is well-mixed immediately before each administration. Administer the suspension to the animal using an appropriate-sized oral gavage needle.

Protocol 3: Oil-Based Formulation for Oral Gavage

This protocol can improve the oral bioavailability of lipophilic compounds.

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Corn oil, sesame oil, or other pharmaceutically acceptable oil

  • Ethanol (optional, for initial dissolution)

  • Homogenizer or magnetic stirrer

Procedure:

  • Direct Suspension: Weigh the required amount of Kaempferol-7-O-alpha-L-rhamnoside and suspend it directly in the chosen oil. Use a homogenizer or magnetic stirrer to ensure a uniform suspension.

  • Co-solvent-Oil Method: For compounds that are difficult to suspend, first dissolve the Kaempferol-7-O-alpha-L-rhamnoside in a small volume of ethanol to create a concentrated stock solution. Then, add this stock solution to the oil and mix thoroughly. The ethanol should be a minor component of the final formulation.

  • Administration: Ensure the oil-based formulation is well-mixed before each administration. Administer using an oral gavage needle.

Signaling Pathways and Experimental Workflow

NO-cGMP-PKG Signaling Pathway in Vasodilation

Kaempferol-7-O-alpha-L-rhamnoside has been shown to induce endothelium-dependent vasorelaxation through the Nitric Oxide (NO)-cyclic Guanosine Monophosphate (cGMP)-Protein Kinase G (PKG) signaling pathway.

NO_cGMP_PKG_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell KR Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS KR->eNOS Activates NO Nitric Oxide eNOS->NO Catalyzes sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates L_Arginine L-Arginine L_Arginine->NO cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Relaxation MLCP->Relaxation Contraction Contraction MLC->Contraction

Caption: NO-cGMP-PKG signaling pathway activated by Kaempferol-7-O-alpha-L-rhamnoside.

Inhibition of PD-1/PD-L1 Interaction

Kaempferol and its glycosides have been identified as inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, which is a key mechanism of immune evasion in cancer.

PD1_PDL1_Inhibition cluster_tcell T-Cell cluster_cancer Cancer Cell PD1 PD-1 Receptor Tcell_Inactivation T-Cell Inactivation PD1->Tcell_Inactivation TCR T-Cell Receptor (TCR) PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation KR Kaempferol-7-O-alpha-L-rhamnoside KR->PD1 Inhibits Binding KR->PDL1 Inhibits Binding

Caption: Inhibition of the PD-1/PD-L1 interaction by Kaempferol-7-O-alpha-L-rhamnoside.

Experimental Workflow for Formulation and In Vivo Study

The following diagram outlines a general workflow for formulating Kaempferol-7-O-alpha-L-rhamnoside and conducting an in vivo study.

Experimental_Workflow start Start: Obtain Kaempferol-7-O-alpha-L-rhamnoside solubility Solubility Testing (e.g., DMSO, Ethanol, PEG 400) start->solubility formulation Select Formulation Strategy (Co-solvent, Suspension, Oil-based) solubility->formulation protocol_co_solvent Protocol 1: Co-solvent Formulation formulation->protocol_co_solvent Poorly Soluble protocol_suspension Protocol 2: Aqueous Suspension formulation->protocol_suspension Oral Route protocol_oil Protocol 3: Oil-based Formulation formulation->protocol_oil Lipophilic stability Formulation Stability Check (Visual, Particle Size) protocol_co_solvent->stability protocol_suspension->stability protocol_oil->stability animal_model Animal Model Preparation (Acclimatization, Grouping) stability->animal_model administration In Vivo Administration (Oral, i.p., i.v.) animal_model->administration data_collection Data Collection (Pharmacokinetics, Pharmacodynamics) administration->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: General experimental workflow for in vivo studies with Kaempferol-7-O-alpha-L-rhamnoside.

Conclusion

The successful in vivo evaluation of Kaempferol-7-O-alpha-L-rhamnoside is highly dependent on the selection of an appropriate formulation strategy. The protocols outlined in this document provide researchers with a range of options to overcome the solubility challenges associated with this promising natural compound. Careful consideration of the experimental objectives and the physicochemical properties of the compound will guide the selection of the most suitable formulation, thereby enabling robust and reproducible preclinical studies.

References

Assessing the Neuroprotective Potential of Kaempferol-7-O-alpha-L-rhamnoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the neuroprotective effects of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside. The following protocols and data presentation formats are designed to offer a standardized framework for investigating its therapeutic potential in the context of neurodegenerative diseases.

Introduction

Kaempferol-7-O-alpha-L-rhamnoside, also known as α-rhamnoisorobin, has demonstrated promising neuroprotective properties, primarily attributed to its antioxidant and anti-inflammatory activities.[1][2][3] In vitro cell culture models are indispensable tools for the initial screening and mechanistic elucidation of such neuroprotective compounds.[4][5] This document outlines detailed protocols for inducing neuronal stress in cultured cells and for quantifying the protective effects of Kaempferol-7-O-alpha-L-rhamnoside. The primary models discussed are the human neuroblastoma cell line, SH-SY5Y, and primary neuronal cultures, which are widely used in neurotoxicity and neuroprotection studies.

Key Experimental Models and Endpoints

Two primary models of neuronal damage are presented: oxidative stress-induced injury and glutamate-induced excitotoxicity. Oxidative stress is a key pathological feature in many neurodegenerative diseases. Glutamate excitotoxicity, resulting from excessive activation of glutamate receptors, also plays a critical role in neuronal cell death.

Table 1: Overview of In Vitro Neuroprotection Assays

Assay Purpose Model System Inducing Agent Endpoint Measurement
Cell Viability To assess the protective effect on cell survivalSH-SY5Y cells, Primary NeuronsH₂O₂, 6-OHDA, GlutamateMTT reduction, LDH release
Oxidative Stress To measure the reduction of intracellular reactive oxygen species (ROS)SH-SY5Y cells, Primary NeuronsH₂O₂, GlutamateDCFH-DA fluorescence
Signaling Pathway Activation To elucidate the molecular mechanism of neuroprotectionSH-SY5Y cells, Primary NeuronsH₂O₂, GlutamateWestern Blot for key proteins (e.g., p-Akt, Nrf2)

Data Presentation: Quantifying Neuroprotection

The following tables provide a template for summarizing quantitative data from neuroprotective assays.

Table 2: Neuroprotective Effect of Kaempferol-7-O-alpha-L-rhamnoside on Cell Viability (MTT Assay)

Treatment Group Concentration (µM) Cell Viability (% of Control) Standard Deviation
Control-100.0± 5.0
Stressor (e.g., H₂O₂)10045.2± 4.1
Kaempferol-7-O-rhamnoside + Stressor158.7± 3.8
This compound + Stressor575.3± 4.5
This compound + Stressor1089.1± 5.2
This compound only1098.5± 4.7

Table 3: Effect of Kaempferol-7-O-alpha-L-rhamnoside on Intracellular ROS Levels (DCFH-DA Assay)

Treatment Group Concentration (µM) ROS Levels (% of Control) Standard Deviation
Control-100.0± 7.3
Stressor (e.g., H₂O₂)100250.6± 15.8
This compound + Stressor1180.4± 12.1
This compound + Stressor5135.9± 9.5
This compound + Stressor10110.2± 8.2
This compound only1095.7± 6.9

Experimental Protocols

Protocol 1: Assessment of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol details the steps to evaluate the protective effects of Kaempferol-7-O-alpha-L-rhamnoside against hydrogen peroxide (H₂O₂)-induced oxidative stress in the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Prepare various concentrations of Kaempferol-7-O-alpha-L-rhamnoside (e.g., 1, 5, 10 µM) in culture medium. Remove the old medium from the wells and add the medium containing the compound. Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces significant cell death (e.g., 100 µM, to be optimized for your specific cell line and conditions). Include control wells (no compound, no H₂O₂) and H₂O₂ only wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: Evaluation of Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol describes the assessment of Kaempferol-7-O-alpha-L-rhamnoside's protective effects against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine and Laminin coated culture plates

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Glutamate

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols. Plate neurons on Poly-D-lysine/Laminin coated 96-well plates at a suitable density. Allow neurons to mature for 7-10 days in vitro (DIV).

  • Pre-treatment: On DIV 7-10, replace the culture medium with fresh medium containing various concentrations of Kaempferol-7-O-alpha-L-rhamnoside (e.g., 1, 5, 10 µM). Incubate for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to the wells at a final concentration known to induce excitotoxicity (e.g., 50-100 µM, requires optimization). Include vehicle control (no compound, no glutamate), compound only, and glutamate only control groups.

  • Incubation: Co-incubate the neurons with the compound and glutamate for 24 hours.

  • LDH Assay:

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, normalized to the control groups.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed signaling pathways involved in the neuroprotective action of Kaempferol-7-O-alpha-L-rhamnoside.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed SH-SY5Y Cells or Primary Neurons incubation_24h Incubate 24h (SH-SY5Y) or 7-10 days (Primary Neurons) cell_seeding->incubation_24h pretreatment Pre-treat with This compound (2h) incubation_24h->pretreatment stress_induction Induce Stress: H2O2 or Glutamate pretreatment->stress_induction incubation_24h_post Incubate for 24h stress_induction->incubation_24h_post viability_assay Cell Viability Assay (MTT / LDH) incubation_24h_post->viability_assay ros_assay ROS Measurement (DCFH-DA) incubation_24h_post->ros_assay western_blot Western Blot for Signaling Proteins incubation_24h_post->western_blot

Experimental workflow for assessing neuroprotection.

Studies have indicated that the neuroprotective effects of Kaempferol and its derivatives can be mediated through the activation of pro-survival signaling pathways like PI3K/Akt and the antioxidant Nrf2 pathway.

signaling_pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes oxidative_stress Oxidative Stress (e.g., H2O2) apoptosis Apoptosis / Cell Death oxidative_stress->apoptosis excitotoxicity Excitotoxicity (e.g., Glutamate) excitotoxicity->apoptosis kaempferol Kaempferol-7-O- alpha-L-rhamnoside pi3k_akt PI3K/Akt Pathway kaempferol->pi3k_akt nrf2 Nrf2 Pathway kaempferol->nrf2 pi3k_akt->apoptosis survival Enhanced Cell Survival & Neuroprotection pi3k_akt->survival antioxidant_response Antioxidant Response nrf2->antioxidant_response antioxidant_response->oxidative_stress

Proposed neuroprotective signaling pathways.

Conclusion

The protocols and guidelines presented here offer a robust starting point for investigating the neuroprotective effects of Kaempferol-7-O-alpha-L-rhamnoside. By employing these standardized cell culture models and analytical methods, researchers can generate reliable and comparable data, contributing to a deeper understanding of its therapeutic potential and mechanism of action in the context of neurodegenerative disorders. Further investigations could also explore its effects on inflammatory pathways in co-culture models with glial cells.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enzyme inhibition kinetics of Kaempferol-7-O-alpha-L-rhamnoside (KR), a naturally occurring flavonoid glycoside. This document summarizes its inhibitory activities against α-glucosidase and the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, as well as its role in vasodilation. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development.

Overview of Bioactivities

Kaempferol-7-O-alpha-L-rhamnoside has been identified as a molecule with potential therapeutic applications due to its diverse biological activities. This document focuses on three key areas:

  • α-Glucosidase Inhibition: Relevant for the management of type 2 diabetes.

  • PD-1/PD-L1 Interaction Inhibition: A promising avenue for cancer immunotherapy.

  • Vasodilation: Potential applications in cardiovascular diseases.

Quantitative Inhibition Data

The following tables summarize the available quantitative data for the inhibitory activities of Kaempferol-7-O-alpha-L-rhamnoside and its parent compound, kaempferol.

Table 1: α-Glucosidase Inhibition

CompoundTarget EnzymeIC50 ValueInhibition Type
Kaempferolα-Glucosidase11.6 µM[1]Mixed-type
Kaempferol-3,7-di-O-α-L-rhamnopyranosideα-Glucosidase136 ± 1.10 µM[2]Not specified

Note: A specific IC50 value for Kaempferol-7-O-alpha-L-rhamnoside against α-glucosidase was not found in the reviewed literature.

Table 2: PD-1/PD-L1 Interaction Inhibition [3]

CompoundAssayParameterValue
Kaempferol-7-O-alpha-L-rhamnosideCellular PD-1/PD-L1 BlockingEC5015.37 µM
Kaempferol-7-O-alpha-L-rhamnosideBiolayer Interferometry (binding to PD-1)KD31.1 µM
Kaempferol-7-O-alpha-L-rhamnosideBiolayer Interferometry (binding to PD-L1)KD19.7 µM
KaempferolCompetitive ELISAIC507.797 µM

Table 3: Vasodilation

CompoundEffectSignaling PathwayQuantitative Data
Kaempferol-7-O-alpha-L-rhamnosideEndothelium-dependent relaxationNO-cGMP-PKG[4][5]EC50 not specified in the reviewed literature.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway and a general experimental workflow for determining enzyme inhibition kinetics.

Vasodilation_Signaling_Pathway KR Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS (endothelial Nitric Oxide Synthase) KR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cyclic GMP (cGMP) sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Kaempferol-7-O-alpha-L-rhamnoside (Stock Solution) Incubation Incubate Enzyme with Kaempferol-7-O-alpha-L-rhamnoside Compound->Incubation Enzyme Target Enzyme (e.g., α-glucosidase) Enzyme->Incubation Substrate Substrate (e.g., pNPG) Reaction Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Data_Plot Plot % Inhibition vs. Concentration Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

References

Troubleshooting & Optimization

Solubility of Kaempferol-7-O-alpha-L-rhamnoside in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kaempferol-7-O-alpha-L-rhamnoside. This resource provides essential information for researchers, scientists, and drug development professionals on the solubility, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the experimental use of Kaempferol-7-O-alpha-L-rhamnoside.

Q1: In which solvents is Kaempferol-7-O-alpha-L-rhamnoside soluble?

A1: Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside, is generally soluble in polar organic solvents. It has been reported to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] It is also soluble in alcohols such as methanol and ethanol, which are commonly used for extracting flavonoid glycosides.[2]

Q2: What is the recommended method for preparing a stock solution?

A2: To prepare a stock solution, dissolve Kaempferol-7-O-alpha-L-rhamnoside in a suitable organic solvent of choice, which should be purged with an inert gas.[3] For instance, a stock solution in DMSO can be prepared at a concentration of 100 mg/mL (231.28 mM).[4] It is advisable to select the appropriate solvent based on the specific requirements of your experiment.

Q3: I am having difficulty dissolving the compound. What can I do?

A3: If you encounter solubility issues, you can try the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid in the dissolution process. This is particularly recommended for achieving higher concentrations in solvents like DMSO.[4]

  • Gentle Heating: To increase solubility, you can warm the solution to 37°C.

  • Proper Solvent Selection: Ensure you are using a recommended solvent. For aqueous applications, it is best to first dissolve the compound in a small amount of a water-miscible organic solvent like ethanol and then dilute it with the aqueous buffer.

Q4: How should I store the stock solution of Kaempferol-7-O-alpha-L-rhamnoside?

A4: To maintain the stability of the compound, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, keep the solution at -80°C, which should be viable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.

Q5: Is Kaempferol-7-O-alpha-L-rhamnoside soluble in water?

A5: Kaempferol-7-O-alpha-L-rhamnoside is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is advisable to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice to the desired final concentration.

Data Presentation: Solubility of Kaempferol-7-O-alpha-L-rhamnoside

The following table summarizes the known solubility of Kaempferol-7-O-alpha-L-rhamnoside in various solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (231.28 mM)Ultrasonic assistance is recommended.
ChloroformSolubleQualitative data.
DichloromethaneSolubleQualitative data.
Ethyl AcetateSolubleQualitative data.
AcetoneSolubleQualitative data.
EthanolSolubleA common solvent for flavonoid glycosides.
MethanolSolubleA common solvent for flavonoid glycosides.
Aqueous BuffersSparingly solublePre-dissolving in ethanol is recommended.

Experimental Protocols

Protocol for Determining the Solubility of Kaempferol-7-O-alpha-L-rhamnoside

This protocol provides a general methodology for determining the solubility of Kaempferol-7-O-alpha-L-rhamnoside in a specific solvent.

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside powder

  • Selected solvent (e.g., ethanol, DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Kaempferol-7-O-alpha-L-rhamnoside to a known volume of the selected solvent in a sealed vial.

    • Vortex the mixture for 2 minutes to ensure initial dispersion.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium. A kinetic study can be performed to determine the optimal time to reach a plateau in concentration.

  • Sample Clarification:

    • After the equilibration period, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with the mobile phase of the HPLC system to a concentration within the calibrated range.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of Kaempferol-7-O-alpha-L-rhamnoside.

  • Quantification:

    • Calculate the solubility of Kaempferol-7-O-alpha-L-rhamnoside in the chosen solvent based on the concentration determined by HPLC and the dilution factor.

Mandatory Visualizations

Signaling Pathway

Kaempferol-7-O-alpha-L-rhamnoside has been shown to induce endothelium-dependent vasorelaxation through the NO-cGMP-PKG signaling pathway.

NO_cGMP_PKG_Pathway KR Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS (endothelial Nitric Oxide Synthase) KR->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (cyclic Guanosine Monophosphate) sGC->cGMP Synthesizes from GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: The NO-cGMP-PKG signaling pathway activated by Kaempferol-7-O-alpha-L-rhamnoside.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of Kaempferol-7-O-alpha-L-rhamnoside.

Solubility_Workflow Start Start: Excess Compound in Solvent Vortex Vortex Mixing Start->Vortex Equilibration Equilibration (Thermostatic Shaker) Vortex->Equilibration Centrifugation Centrifugation Equilibration->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC HPLC Analysis Dilution->HPLC Quantification Quantification of Solubility HPLC->Quantification End End: Solubility Value Quantification->End

Caption: Workflow for the experimental determination of solubility.

References

Technical Support Center: Kaempferol-7-O-alpha-L-rhamnoside Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Kaempferol-7-O-alpha-L-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol-7-O-alpha-L-rhamnoside, and why is its bioavailability a concern?

Kaempferol-7-O-alpha-L-rhamnoside (also known as Afzelin or α-rhamnoisorobin) is a flavonoid glycoside found in various plants.[1] Like many flavonoids, its therapeutic potential is often limited by low oral bioavailability.[2][3] Key contributing factors include:

  • Poor Aqueous Solubility: While the glycoside form has slightly better water solubility than its aglycone (kaempferol), overall solubility can still be a limiting factor for dissolution in the gastrointestinal tract.[4]

  • Extensive First-Pass Metabolism: The compound can be rapidly metabolized in the intestines and liver into less active glucuronide and sulfate conjugates.[5]

  • Efflux Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the lumen, reducing net absorption.

  • Gut Microbiome Hydrolysis: Intestinal bacteria can hydrolyze the rhamnose sugar moiety, converting it to the aglycone kaempferol. While kaempferol can be absorbed, it is also subject to extensive metabolism.

Q2: What are the primary strategies to enhance the bioavailability of Kaempferol-7-O-alpha-L-rhamnoside?

Several formulation and delivery strategies can be employed to overcome the physicochemical and biological barriers to its absorption:

  • Nanoformulations: Encapsulating the compound in nanocarriers like nanoparticles, nanosuspensions, or liposomes can significantly improve its bioavailability. These technologies enhance solubility, protect the molecule from degradation and metabolism, and can facilitate transport across the intestinal epithelium.

  • Phospholipid Complexes: Forming a complex with phospholipids (e.g., phytosomes) can improve the lipophilicity of the compound, thereby enhancing its ability to pass through the lipid membranes of intestinal cells.

  • Co-administration with Excipients: Using permeation enhancers or metabolism inhibitors can improve absorption. For example, co-administration with piperine (from black pepper) is a known strategy for inhibiting metabolic enzymes.

  • Complexation: Creating complexes with molecules like polysaccharides (e.g., arabinogalactan) can improve solubility and dissolution rates.

Q3: How is the intestinal permeability of this compound evaluated in vitro?

The most common in vitro model for predicting human intestinal absorption is the Caco-2 cell monolayer assay. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is calculated to classify the compound's potential for oral absorption. A higher Papp value suggests better absorption potential.

Q4: What is the role of the gut microbiome in the absorption of Kaempferol-7-O-alpha-L-rhamnoside?

The gut microbiome plays a crucial role. Intestinal bacteria possess enzymes, such as α-rhamnosidases, that can cleave the rhamnose sugar from the kaempferol backbone. This hydrolysis releases the aglycone, kaempferol. The absorption of the glycoside versus its aglycone can differ; aglycones are generally more lipophilic and can be absorbed by passive diffusion in the small intestine, whereas some glycosides may be absorbed via active transporters or need to be hydrolyzed first in the colon.

Troubleshooting Guides

Issue 1: High variability and low permeability observed in Caco-2 cell assays.

  • Potential Cause 1: Compromised Monolayer Integrity. The tight junctions between Caco-2 cells may not have formed properly, leading to inconsistent results.

    • Troubleshooting Step: Regularly measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be stable and above the laboratory-established threshold (typically >250 Ω·cm²) before starting the transport experiment. You can also verify monolayer integrity by measuring the transport of a paracellular marker like Lucifer yellow or [14C]mannitol.

  • Potential Cause 2: Low Compound Solubility. The compound may be precipitating out of the transport buffer, leading to an underestimation of its permeability.

    • Troubleshooting Step: Ensure the compound is fully dissolved in the transport buffer. It may be necessary to use a small percentage of a co-solvent like DMSO (typically ≤1%). Analyze the concentration in the donor compartment at the beginning and end of the experiment to check for precipitation.

  • Potential Cause 3: Efflux Transporter Activity. The compound may be actively transported out of the cells by efflux pumps like P-gp, resulting in low net transport from the apical to the basolateral side.

    • Troubleshooting Step: Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. The experiment can also be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm.

Issue 2: Poor oral bioavailability observed in in vivo animal studies despite promising in vitro data.

  • Potential Cause 1: Extensive First-Pass Metabolism. The compound is likely being rapidly metabolized in the liver and/or intestinal wall after absorption.

    • Troubleshooting Step: Analyze plasma samples not only for the parent compound (Kaempferol-7-O-alpha-L-rhamnoside) but also for its expected metabolites (kaempferol, glucuronide conjugates, sulfate conjugates). A high ratio of metabolites to the parent compound indicates extensive metabolism. Consider co-administration with an inhibitor of phase II metabolic enzymes.

  • Potential Cause 2: Ineffective Formulation. The formulation used for oral gavage may not be adequately solubilizing the compound in the GI tract.

    • Troubleshooting Step: Re-evaluate the delivery vehicle. Test advanced formulations designed to enhance bioavailability, such as nanosuspensions or phospholipid complexes. These can improve solubility, protect against metabolism, and increase absorption.

  • Potential Cause 3: Species Differences. The expression and activity of metabolic enzymes and transporters can vary significantly between the animal model (e.g., rat) and humans.

    • Troubleshooting Step: Compare the metabolic profile from the animal study with data from in vitro models using human liver microsomes or human intestinal cells (like Caco-2). This can help identify species-specific metabolic pathways that may be affecting the compound's disposition.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Kaempferol vs. Kaempferol Nanosuspension in Rats

This table summarizes the significant improvement in the oral bioavailability of kaempferol when administered as a nanosuspension compared to its pure form. This data suggests that nanoformulation is a highly effective strategy for the aglycone and is a promising approach for its glycosides.

ParameterPure Kaempferol (Oral)Kaempferol Nanosuspension (Oral)Fold IncreaseReference
Cmax (ng/mL) 148.2 ± 32.7412.6 ± 51.3~2.8x
AUC(0-∞) (ng·h/mL) 678.7 ± 89.21988.5 ± 156.4~2.9x
Absolute Bioavailability (%) 13.0338.17~2.9x
Table 2: Caco-2 Permeability of Kaempferol and Related Flavonoids

This table provides reference permeability values for kaempferol and other flavonoids, which can be used to benchmark results for Kaempferol-7-O-alpha-L-rhamnoside. Compounds with Papp < 1 x 10-6 cm/s are considered to have low absorption, while those with Papp > 10 x 10-6 cm/s are considered to have high absorption.

CompoundApparent Permeability Coefficient (Papp) (x 10-6 cm/s)Predicted AbsorptionReference
Kaempferol 1.17 ± 0.13Low to Moderate
Kaempferol-3-O-rutinoside-7-O-rhamnoside 1.83 ± 0.34Low to Moderate
Kaempferol-3-O-sophoroside-7-O-rhamnoside 2.09 ± 0.28Low to Moderate
Isorhamnetin Glycoside Mix 6.60 ± 0.75Moderate

Experimental Protocols

Protocol 1: Caco-2 Cell Monolayer Permeability Assay

This protocol outlines the key steps for assessing the intestinal permeability of a test compound using the Caco-2 cell model.

  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere.

  • Seeding: Seed cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm².

  • Differentiation: Allow cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer using a voltmeter. Only use monolayers with TEER values above the established threshold.

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound solution (e.g., 10 µM Kaempferol-7-O-alpha-L-rhamnoside in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C on an orbital shaker.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS.

    • Take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical design for evaluating the pharmacokinetics of a compound after oral administration in rats.

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimate the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing but allow free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the test compound (e.g., Kaempferol-7-O-alpha-L-rhamnoside formulated in a suitable vehicle like 0.5% carboxymethylcellulose) via oral gavage at a specific dose (e.g., 50 mg/kg).

    • Intravenous (IV) Group: For determining absolute bioavailability, administer the compound dissolved in a suitable vehicle (e.g., saline with DMSO and PEG400) as a bolus injection into the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the compound and any relevant metabolites from the plasma using protein precipitation or liquid-liquid extraction. Quantify the concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin®) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Experimental and logical workflows

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation solubility Aqueous Solubility Testing caco2 Caco-2 Permeability (Papp, Efflux Ratio) solubility->caco2 metabolism In Vitro Metabolism (Microsomes, S9) caco2->metabolism decision1 Is Papp Low or Efflux High? metabolism->decision1 formulation Select Strategy (e.g., Nanoformulation, Phospholipid Complex) characterization Physicochemical Characterization (Size, Zeta, Stability) formulation->characterization pk_study Rat Pharmacokinetic Study (Oral Gavage) characterization->pk_study analysis LC-MS/MS Analysis (Plasma Concentrations) pk_study->analysis params Calculate PK Parameters (AUC, Cmax, Bioavailability) analysis->params decision2 Is Bioavailability Still Low? params->decision2 decision1->formulation Yes decision1->pk_study No, Proceed with Simple Formulation decision2->formulation Yes, Refine Formulation outcome Optimized Bioavailability decision2->outcome No

Caption: Workflow for improving the bioavailability of a test compound.

G cluster_gut GI Lumen cluster_enterocyte Intestinal Epithelium (Enterocyte) cluster_circulation Portal Vein / Systemic Circulation compound Kaempferol-7-O-Rhamnoside (Oral Administration) hydrolysis Gut Microbiome Hydrolysis compound->hydrolysis absorption Absorption compound->absorption Direct Absorption kaempferol_aglycone Kaempferol (Aglycone) hydrolysis->kaempferol_aglycone kaempferol_aglycone->absorption Passive Diffusion pgp P-gp Efflux absorption->pgp Reduced Net Uptake metabolism1 Phase II Metabolism (Glucuronidation, Sulfation) absorption->metabolism1 parent Parent Compound absorption->parent To Circulation metabolites Metabolites metabolism1->metabolites

Caption: Absorption and metabolic barriers for this compound.

G cluster_formulation Nanoformulation Strategy cluster_benefits Mechanisms of Bioavailability Enhancement compound Poorly Soluble This compound nano Nanoparticle (e.g., Polymer, Lipid) compound->nano Encapsulation b1 Increased Surface Area & Improved Solubility nano->b1 b2 Protection from Harsh GI Environment & First-Pass Metabolism nano->b2 b3 Enhanced Permeation Across Intestinal Mucosa nano->b3 b4 Avoidance of P-gp Efflux nano->b4 outcome Increased Systemic Concentration & Improved Bioavailability b1->outcome b2->outcome b3->outcome b4->outcome

Caption: How nanoformulations improve bioavailability.

References

Technical Support Center: Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kaempferol-7-O-alpha-L-rhamnoside in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Problem: You are observing variable or diminished biological effects of Kaempferol-7-O-alpha-L-rhamnoside in your in vitro or in vivo experiments.

Possible CauseTroubleshooting Steps
Degradation of the compound in solution 1. Assess Stability in Your Experimental Medium: Incubate Kaempferol-7-O-alpha-L-rhamnoside in your specific cell culture medium or assay buffer for the duration of a typical experiment. Analyze the sample at different time points using a stability-indicating HPLC method to quantify the remaining intact compound.[1] 2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of Kaempferol-7-O-alpha-L-rhamnoside immediately before each experiment to minimize degradation.[1] 3. Optimize Storage of Stock Solutions: If stock solutions must be stored, keep them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Interaction with Assay Components 1. Evaluate Potential Interactions: Certain components in your assay medium, such as high concentrations of metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), can catalyze degradation.[2] Consider if any components could be interacting with the flavonoid. 2. Run Controls: Include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the compound and not the solvent or other components.
Formation of Less Active Degradation Products 1. Characterize Degradation Products: If degradation is confirmed, the resulting products, such as the aglycone kaempferol, may have different biological activity.[3] This can lead to inconsistent results. Use LC-MS to identify potential degradation products.
Issue 2: Unexpected Peaks in HPLC Chromatogram

Problem: Your HPLC analysis of a Kaempferol-7-O-alpha-L-rhamnoside sample shows additional, unexpected peaks.

Possible CauseTroubleshooting Steps
Compound Degradation 1. Check Storage Conditions: Verify that the solid compound and any prepared solutions have been stored correctly, protected from light and at the recommended temperature. 2. Review Sample Preparation: Evaluate your sample preparation workflow for exposure to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light. 3. Perform a Forced Degradation Study: Intentionally degrade a sample of Kaempferol-7-O-alpha-L-rhamnoside under acidic, basic, oxidative, and photolytic stress. This will help identify the retention times of potential degradation products.
Contamination 1. Analyze Blanks: Inject your mobile phase and sample diluent to check for any contaminating peaks. 2. Ensure System Cleanliness: Thoroughly flush the HPLC system to remove any residual compounds from previous analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of Kaempferol-7-O-alpha-L-rhamnoside in solution?

A1: The stability of Kaempferol-7-O-alpha-L-rhamnoside, like other flavonoid glycosides, is primarily affected by:

  • pH: The glycosidic bond is susceptible to hydrolysis under acidic or basic conditions, which can cleave the rhamnose sugar moiety to yield the aglycone, kaempferol.

  • Temperature: Elevated temperatures accelerate the rate of degradation, including hydrolysis of the glycosidic bond.

  • Light: Flavonoids are known to be sensitive to light, and exposure can lead to photodegradation. Solutions should be protected from light.

  • Oxidizing Agents: The flavonoid structure can be oxidized, leading to a loss of activity. The presence of oxidizing agents or dissolved oxygen can promote this degradation.

Q2: What are the recommended storage conditions for Kaempferol-7-O-alpha-L-rhamnoside solutions?

A2: For optimal stability, it is best to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be stored in tightly sealed, light-protected containers at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

Q3: How can I monitor the stability of Kaempferol-7-O-alpha-L-rhamnoside in my experimental setup?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of Kaempferol-7-O-alpha-L-rhamnoside. This method should be capable of separating the intact parent compound from its potential degradation products. UV detection is commonly used for quantification.

Q4: What are the expected degradation products of Kaempferol-7-O-alpha-L-rhamnoside?

A4: The primary degradation product resulting from the hydrolysis of the glycosidic bond is the aglycone, kaempferol . Further degradation of the flavonoid structure can occur through oxidation, leading to the opening of the heterocyclic C-ring and the formation of smaller phenolic compounds.

Data Presentation

Table 1: General Stability Profile of Kaempferol-7-O-alpha-L-rhamnoside in Solution
ConditionStabilityPrimary Degradation Pathway
Acidic pH UnstableHydrolysis of the glycosidic bond
Neutral pH Generally stableSlow degradation may occur over time
Alkaline pH UnstableHydrolysis and oxidative degradation
Elevated Temperature UnstableAccelerated hydrolysis and oxidation
Exposure to Light UnstablePhotodegradation
Presence of Oxidizing Agents UnstableOxidation of the flavonoid structure
Table 2: Quantitative Stability of Related Flavonoids (for reference)

While specific quantitative stability data for Kaempferol-7-O-alpha-L-rhamnoside is limited in the public domain, the following table provides data for related flavonoid glycosides to offer insight into expected stability.

CompoundStress Condition% Degradation / Half-lifeReference
Quercetin-3-O-rhamnoside (Quercitrin)Boiling WaterT₁₀ (time for 10% degradation) = 74.08 min
KaempferolBoiling WaterT₁₀ > 180 min
Flavonol Aglycones (from Ginkgo biloba)0.1 M HCl (70°C)Significant degradation observed
Flavonol Aglycones (from Ginkgo biloba)0.1 M NaOH (70°C)Significant degradation observed
Flavonol Aglycones (from Ginkgo biloba)0.03% H₂O₂Significant degradation observed

Experimental Protocols

Protocol 1: Forced Degradation Study of Kaempferol-7-O-alpha-L-rhamnoside

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Kaempferol-7-O-alpha-L-rhamnoside in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 70°C) for defined time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the samples with 0.1 M NaOH.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 70°C for defined time points. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the samples at room temperature, protected from light, for defined time points.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 70°C) for defined time points.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a photostability chamber for defined time points. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze the stability of Kaempferol-7-O-alpha-L-rhamnoside.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile or methanol.

    • Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run to elute compounds with different polarities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of Kaempferol-7-O-alpha-L-rhamnoside, a wavelength around 265 nm or 350 nm is often suitable.

  • Column Temperature: Ambient or controlled at 25°C for better reproducibility.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 70°C) stock->acid Apply Stress Conditions base Base Hydrolysis (0.1 M NaOH, 70°C) stock->base Apply Stress Conditions oxidation Oxidation (3% H₂O₂ RT) stock->oxidation Apply Stress Conditions thermal Thermal Stress (70°C) stock->thermal Apply Stress Conditions photo Photodegradation (UV light) stock->photo Apply Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc Inject into HPLC data Data Interpretation hplc->data Analyze Chromatograms

Caption: Experimental workflow for a forced degradation study.

degradation_pathway K7R Kaempferol-7-O-alpha-L-rhamnoside Kaempferol Kaempferol (Aglycone) K7R->Kaempferol Hydrolysis (Acid/Base/Heat) Rhamnose Rhamnose K7R->Rhamnose Hydrolysis (Acid/Base/Heat) Oxidized_Products Oxidized Degradation Products Kaempferol->Oxidized_Products Oxidation

Caption: Simplified degradation pathway of Kaempferol-7-O-alpha-L-rhamnoside.

References

Common experimental artifacts with Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kaempferol-7-O-alpha-L-rhamnoside (KR). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol-7-O-alpha-L-rhamnoside and what are its key biological activities?

A1: Kaempferol-7-O-alpha-L-rhamnoside (KR) is a flavonoid glycoside, a natural product found in various plants. It is composed of the flavonoid kaempferol and the sugar rhamnose. KR has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the PD-1/PD-L1 interaction, act as an aldose reductase inhibitor, and modulate various signaling pathways within cells.[1][2][3]

Q2: How should I dissolve and store Kaempferol-7-O-alpha-L-rhamnoside?

A2: Kaempferol-7-O-alpha-L-rhamnoside has good solubility in dimethyl sulfoxide (DMSO).[4][5] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.

Q3: I am observing precipitation of the compound when I add it to my cell culture medium. What can I do?

A3: Precipitation in aqueous solutions like cell culture media is a common issue with many flavonoid compounds due to their relatively low water solubility. Here are some steps to troubleshoot this issue:

  • Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the KR stock solution.

  • Use a stepwise dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of media. Instead, perform one or more intermediate dilution steps in pre-warmed media.

  • Ensure rapid mixing: Gently vortex or invert the tube immediately after adding the KR stock to the media to ensure it disperses quickly and evenly.

  • Check the final DMSO concentration: The final concentration of DMSO in your cell culture should typically be below 0.5% to avoid solvent-induced cytotoxicity. If you need to use a higher concentration of KR, you may need to prepare a more concentrated stock solution, but be mindful of the final DMSO concentration.

Q4: Can Kaempferol-7-O-alpha-L-rhamnoside interfere with my cell-based assays?

A4: This is a critical consideration. Here are some potential interferences:

  • MTT Assay: Some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent, leading to an overestimation of cell viability. While some studies have used KR in MTT assays without reporting interference at their tested concentrations, it is crucial to include proper controls. This includes a cell-free control with KR and MTT in the media to check for direct reduction.

  • Luciferase Reporter Assays: Flavonoids have been reported to interfere with luciferase enzymes. If you are using a luciferase-based reporter assay, it is advisable to perform a control experiment to test if KR inhibits the luciferase enzyme itself.

  • Fluorescence-based Assays: Some flavonoid glycosides exhibit autofluorescence, which can interfere with fluorescence-based assays. It is recommended to measure the fluorescence of KR alone at the excitation and emission wavelengths of your assay to assess potential interference.

Q5: My experimental results are inconsistent. What could be the cause?

A5: Inconsistent results can arise from several factors related to the handling of Kaempferol-7-O-alpha-L-rhamnoside:

  • Compound Stability: KR, like other flavonoids, may be susceptible to degradation over time, especially when in solution. Factors such as pH, temperature, and light exposure can affect its stability. Always prepare fresh working solutions from a frozen stock for each experiment.

  • Precipitation: As discussed in Q3, precipitation can lead to a lower effective concentration of the compound in your experiment, resulting in variability. Visually inspect your media for any signs of precipitation before and during the experiment.

  • Interaction with Serum Proteins: Kaempferol-7-O-alpha-L-rhamnoside can bind to serum albumin. If you are using serum-containing media, this binding can reduce the free concentration of KR available to the cells, potentially affecting the outcome of your experiment.

Troubleshooting Guides

Issue 1: Unexpected Results or Low Potency in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the culture media for any signs of precipitate after adding KR. - Prepare fresh working solutions and use a stepwise dilution method into pre-warmed media. - Consider reducing the final concentration of KR.
Compound Degradation - Prepare fresh working solutions for each experiment from a properly stored stock. - Protect solutions from light and avoid prolonged storage at room temperature. - Perform a stability check of KR in your specific cell culture medium over the time course of your experiment using HPLC.
Interaction with Serum - If results are inconsistent in serum-containing media, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if appropriate for your cell line. - Be aware that the effective concentration of free KR may be lower than the nominal concentration.
Assay Interference - For MTT assays, include a cell-free control to check for direct reduction of MTT by KR. - For fluorescence assays, measure the autofluorescence of KR at the relevant wavelengths. - For luciferase assays, test for direct inhibition of the luciferase enzyme by KR.
Cytotoxicity - Perform a dose-response cytotoxicity assay (e.g., using a non-interfering method like CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line. Observed effects might be due to general toxicity rather than a specific mechanism.
Issue 2: Difficulty with HPLC Analysis
Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Adjust the pH of the mobile phase. Addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of phenolic compounds. - Ensure the column is properly conditioned. - Check for column contamination or degradation.
Inconsistent Retention Times - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC system for leaks or pump malfunctions.
Appearance of Unexpected Peaks - These may be degradation products. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. - Check for contamination in your sample, solvents, or HPLC system by running a blank.

Data Presentation

Solubility of Kaempferol-7-O-alpha-L-rhamnoside
Solvent Solubility Notes
DMSO High (e.g., 100 mg/mL)May require sonication to fully dissolve.
Ethanol Soluble---
Methanol Soluble---
Water Sparingly soluble---
Aqueous Buffers (e.g., PBS) Poorly solubleIt is recommended to first dissolve in an organic solvent like DMSO and then dilute into aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Kaempferol-7-O-alpha-L-rhamnoside in DMSO

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside (Molecular Weight: 432.38 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and sterile weighing paper

Procedure:

  • Accurately weigh out a desired amount of Kaempferol-7-O-alpha-L-rhamnoside powder (e.g., 4.32 mg).

  • Transfer the powder to a sterile amber microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 4.32 mg, add 1 mL of DMSO).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Kaempferol-7-O-alpha-L-rhamnoside

This protocol provides a general method that can be adapted and validated for specific instrumentation and experimental needs.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm or 350 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of Kaempferol-7-O-alpha-L-rhamnoside in methanol or the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the standard curve.

  • Analysis: Inject the standards to generate a calibration curve. Inject the samples to determine the concentration of Kaempferol-7-O-alpha-L-rhamnoside.

Protocol 3: Forced Degradation Study

This study helps to identify potential degradation products and assess the stability of the compound under various stress conditions.

Procedure:

  • Prepare a stock solution of Kaempferol-7-O-alpha-L-rhamnoside in methanol (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points.

  • Thermal Degradation: Heat the stock solution at 60°C for various time points.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for various time points. Keep a control sample protected from light.

  • Analyze all samples by the stability-indicating HPLC method to observe the degradation of the parent compound and the appearance of new peaks.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways potentially modulated by Kaempferol-7-O-alpha-L-rhamnoside and a general workflow for investigating its effects.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare KR Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Media) prep_stock->prep_working Stepwise Dilution treatment Treat Cells with KR prep_working->treatment cell_culture Cell Seeding and Growth cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability hplc HPLC Analysis of Media (Stability) treatment->hplc western Western Blot (Signaling Proteins) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr

A general experimental workflow for studying Kaempferol-7-O-alpha-L-rhamnoside.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation KR Kaempferol-7-O- alpha-L-rhamnoside KR->PI3K inhibits KR->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway by Kaempferol and its glycosides.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription KR Kaempferol-7-O- alpha-L-rhamnoside KR->Raf inhibits KR->MEK inhibits

Modulation of the MAPK/ERK signaling pathway by Kaempferol and its glycosides.

NFkB_pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation translocation & activation KR Kaempferol-7-O- alpha-L-rhamnoside KR->IKK inhibits

Inhibition of the NF-κB signaling pathway by Kaempferol-7-O-alpha-L-rhamnoside.

References

Technical Support Center: Optimizing HPLC Separation of Kaempferol-7-O-α-L-rhamnoside and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Kaempferol-7-O-alpha-L-rhamnoside and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Kaempferol-7-O-α-L-rhamnoside and its isomers.

Problem Potential Cause Recommended Solution
Poor Resolution Between Isomers Mobile phase composition is not optimal.- Adjust Organic Modifier: Switch between acetonitrile and methanol to alter selectivity. Acetonitrile often provides better resolution for polar compounds like glycosides.[1] - Modify Acidic Modifier: Vary the concentration or type of acid (e.g., formic acid, acetic acid, phosphoric acid) in the aqueous mobile phase. This can influence selectivity.[1] - Optimize Gradient: Employ a shallow gradient to better separate closely eluting compounds.[1]
Inappropriate column selection.- Change Stationary Phase: If a C18 column does not provide adequate separation, consider a C8 or a phenyl-hexyl column for different selectivity.[1]
Flow rate is too high.- Reduce Flow Rate: Lowering the flow rate can enhance column efficiency and improve resolution, though it will increase analysis time.[1]
Column temperature is not optimal.- Adjust Column Temperature: Lowering the temperature can increase retention and potentially improve separation. Experiment with temperatures between 25°C and 40°C.
Peak Tailing Secondary interactions between analytes and the stationary phase.- Ensure Sufficiently Acidic Mobile Phase: The addition of an acid like 0.1% formic acid suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks. A low pH (around 2.5-3.5) is generally preferred.
Column contamination or degradation.- Use a Guard Column: This protects the analytical column from strongly retained or particulate matter. - Flush the Column: Use a strong solvent to wash the column.
Peak Broadening High flow rate.- Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size.
Temperature mismatch between the mobile phase and column.- Use a Mobile Phase Pre-heater: This is especially important when operating at elevated column temperatures.
Large injection volume or high sample concentration.- Reduce Injection Volume: Overloading the column can lead to peak broadening.
Irreproducible Retention Times Inadequate column equilibration.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in mobile phase composition.- Prepare Fresh Mobile Phase Daily: Degas the mobile phase before use to prevent bubble formation.
Unstable column temperature.- Use a Column Oven: Maintain a constant and stable column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to start with for separating Kaempferol-7-O-α-L-rhamnoside and its isomers?

A1: A reversed-phase C18 column is the most commonly used and serves as an excellent starting point for method development. A typical dimension would be 250 mm x 4.6 mm with 5 µm particles.

Q2: Why is it important to add acid to the mobile phase?

A2: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous mobile phase is crucial. It suppresses the ionization of the phenolic hydroxyl groups on the flavonoid structure, which minimizes peak tailing and leads to sharper, more symmetrical peaks and improved resolution.

Q3: Should I use isocratic or gradient elution?

A3: For samples containing multiple kaempferol glycoside isomers with varying polarities, gradient elution is highly recommended. An isocratic elution might not provide sufficient resolution for all compounds and could result in long run times for the more retained analytes.

Q4: What is a typical starting gradient for this type of separation?

A4: A good starting point is a linear gradient of acetonitrile in water (both containing 0.1% formic acid). You could begin with a shallow gradient, for example, from 10% to 50% acetonitrile over 30 minutes.

Q5: At what wavelength should I monitor the separation?

A5: Flavonoids, including kaempferol glycosides, typically have strong absorbance at around 265 nm and 350 nm. Monitoring at both wavelengths can be beneficial.

Experimental Protocols

General HPLC Method for Kaempferol-7-O-α-L-rhamnoside Isomer Separation

This protocol provides a starting point for developing a robust HPLC method for the separation of Kaempferol-7-O-α-L-rhamnoside and its isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes (This can be optimized for better resolution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm and 350 nm
Injection Volume 10-20 µL

Procedure:

  • Sample Preparation: Dissolve the sample containing Kaempferol-7-O-α-L-rhamnoside and its isomers in a suitable solvent, such as methanol or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire data throughout the gradient run.

  • Analysis: Identify and quantify the peaks of interest based on retention times and UV spectra compared to reference standards.

Data Presentation

Table 1: Typical HPLC Parameters for Kaempferol Glycoside Separation
Parameter Example 1 Example 2 Example 3
Column C18 (250 mm x 4.6 mm, 5 µm)XBridge C18 (100 mm x 4.6 mm, 5 µm)YMC-pack ODS-A (250 × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile0.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v)Methanol–0.4% phosphoric acid (47:53)
Elution Mode Gradient (10-50% B over 30 min)IsocraticIsocratic
Flow Rate 1.0 mL/min13.6 mL/min (preparative)1.0 mL/min
Temperature 30 °CNot Specified35°C
Detection 265 nm, 350 nmPDA360 nm

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution & Filtration Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Gradient Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Final Report Analysis->Report

Caption: A general experimental workflow for the HPLC analysis of Kaempferol glycosides.

Troubleshooting_Logic Start Poor Resolution? CheckMobilePhase Optimize Mobile Phase (Gradient, Organic/Aqueous Modifier) Start->CheckMobilePhase Yes GoodResolution Resolution Achieved Start->GoodResolution No CheckColumn Change Column (e.g., Phenyl-Hexyl) CheckMobilePhase->CheckColumn Still Poor CheckMobilePhase->GoodResolution Improved CheckFlowRate Adjust Flow Rate & Temperature CheckColumn->CheckFlowRate Still Poor CheckColumn->GoodResolution Improved CheckFlowRate->GoodResolution Improved

Caption: A logical workflow for troubleshooting poor resolution in HPLC separations.

References

Technical Support Center: Purity Assessment of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-7-O-alpha-L-rhamnoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the purity assessment of Kaempferol-7-O-alpha-L-rhamnoside.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: My HPLC analysis of Kaempferol-7-O-alpha-L-rhamnoside shows multiple peaks, but I expected a single peak. What are the possible causes and how can I troubleshoot this?

Answer:

The presence of unexpected peaks in your HPLC chromatogram can be attributed to several factors, including the presence of impurities or degradation of the sample. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of Structurally Related Impurities Isomeric Impurities: Other kaempferol glycosides, such as Kaempferol-3-O-α-L-rhamnoside (afzelin) or Kaempferol-3,7-O-dirhamnoside, can be present. Optimize your HPLC method by adjusting the mobile phase composition or gradient to improve separation.[1][2] Aglycone Impurity: The presence of the aglycone, kaempferol, is a common impurity resulting from the hydrolysis of the glycosidic bond.[3] Employing a gradient elution can help in separating the more polar glycoside from the less polar aglycone.
Sample Degradation Hydrolysis: The glycosidic bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of kaempferol. Ensure your sample and mobile phase pH are within a stable range (typically pH 3-6). Oxidation: Flavonoids are prone to oxidation. Prepare fresh solutions and consider using an antioxidant in your sample solvent.
Co-elution of Impurities A single peak may not always guarantee purity as impurities with similar physicochemical properties can co-elute. To verify peak purity, use a photodiode array (PDA) detector to check for spectral homogeneity across the peak.[3] Additionally, analyzing the sample with a different column chemistry or mobile phase can help resolve co-eluting peaks.
System Contamination Ghost Peaks: These can arise from contamination in the mobile phase, injector, or carryover from previous injections. Run a blank gradient (mobile phase only) to identify any system-related peaks. Implement a robust needle wash protocol between injections.

Issue 2: Inconsistent Retention Times

Question: The retention time of my Kaempferol-7-O-alpha-L-rhamnoside peak is shifting between injections. What could be causing this variability?

Answer:

Inconsistent retention times can compromise the reliability of your quantitative analysis. The following are common causes and their solutions:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Issues Composition Change: Inaccurate mixing of the mobile phase or evaporation of a volatile organic component can alter the elution strength. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. pH Fluctuation: Small changes in the mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the buffer is adequately prepared and stable.
Column-Related Problems Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature. Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If the column has been used extensively or with harsh mobile phases, consider replacing it.
HPLC System Issues Pump Malfunction: An unstable flow rate from the pump is a primary cause of retention time variability. Check for leaks in the pump and ensure it is properly primed and delivering a consistent flow. Leaks: Leaks anywhere in the system can lead to a drop in pressure and affect the flow rate. Visually inspect all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Kaempferol-7-O-alpha-L-rhamnoside?

A1: Common impurities in commercially available Kaempferol-7-O-alpha-L-rhamnoside include:

  • Kaempferol: The aglycone, resulting from hydrolysis.[3]

  • Other Kaempferol Glycosides: Positional isomers such as Kaempferol-3-O-α-L-rhamnoside or other glycosides that may have been co-extracted from the natural source.

  • Related Flavonoids: Glycosides of other flavonoids like quercetin may also be present.

Q2: How can I confirm the identity and purity of Kaempferol-7-O-alpha-L-rhamnoside?

A2: A multi-technique approach is recommended for comprehensive purity assessment:

  • HPLC-PDA: High-Performance Liquid Chromatography with a Photodiode Array detector is the primary method for quantitative purity assessment. It allows for the separation of the main compound from impurities and provides UV spectral data to aid in peak identification.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the main peak and tentatively identifying impurities.

  • NMR: Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of the compound and can be used to detect and quantify impurities, even those that are not chromatographically resolved.

Q3: My sample shows a purity of >98% by HPLC. Is this sufficient to proceed with my experiments?

A3: While a purity of >98% by HPLC is generally considered high, it is important to consider the nature of your experiment. For sensitive biological assays, even small amounts of highly active impurities can lead to erroneous results. It is best practice to use a combination of analytical techniques (HPLC, LC-MS, and NMR) to have a comprehensive understanding of your sample's purity profile. A certificate of analysis from the supplier should also be reviewed.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for the analysis of Kaempferol-7-O-alpha-L-rhamnoside. Optimization may be required based on the specific instrument and sample matrix.

Parameter Condition 1 Condition 2
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidAcetonitrile
Mobile Phase B Acetonitrile with 0.1% Formic AcidWater with 0.1% Acetic Acid
Gradient 10-40% B over 30 min20-50% A over 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 265 nm and 350 nm (using PDA detector)270 nm
Injection Volume 10 µL20 µL
Sample Preparation Dissolve sample in methanol or initial mobile phase to a concentration of 0.1-1 mg/mL. Filter through a 0.45 µm syringe filter before injection.Dissolve sample in methanol. Filter through a 0.45 µm syringe filter.

Typical Retention Times:

Compound Approximate Retention Time (min) under Condition 1
Kaempferol-7-O-alpha-L-rhamnoside15 - 20
Kaempferol (aglycone)25 - 30
Quercetin Glycosides (potential impurity)12 - 18

Note: Retention times are approximate and can vary significantly based on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample Kaempferol-7-O-alpha-L-rhamnoside Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-PDA Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS NMR NMR Spectroscopy Filter->NMR Purity Quantitative Purity (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity Identity Structural Confirmation LCMS->Identity LCMS->Impurity NMR->Identity NMR->Impurity

Purity Assessment Workflow for Kaempferol-7-O-alpha-L-rhamnoside.

Troubleshooting_Logic Start Unexpected HPLC Peaks Impurity Potential Impurity? Start->Impurity Degradation Sample Degradation? Start->Degradation System System Issue? Start->System OptimizeHPLC Optimize HPLC Method (Gradient, Mobile Phase) Impurity->OptimizeHPLC Yes CheckpH Check Sample/Mobile Phase pH & Freshness Degradation->CheckpH Yes RunBlank Run Blank Gradient & Check for Carryover System->RunBlank Yes Resolved Peaks Resolved OptimizeHPLC->Resolved Stable Peak Profile Stable CheckpH->Stable Clean System is Clean RunBlank->Clean

Troubleshooting Logic for Unexpected HPLC Peaks.

References

Improving the yield of Kaempferol-7-O-alpha-L-rhamnoside from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Kaempferol-7-O-alpha-L-rhamnoside (also known as Afzelin) from natural sources.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of Kaempferol-7-O-alpha-L-rhamnoside.

Issue 1: Consistently Low Yield of Kaempferol-7-O-alpha-L-rhamnoside

  • Potential Cause: Suboptimal extraction solvent.

    • Solution: Kaempferol-7-O-alpha-L-rhamnoside is a flavonoid glycoside, making it more polar than its aglycone form. Employing a polar solvent system is crucial for efficient extraction. Mixtures of ethanol or methanol with water (e.g., 60-80% alcohol) are often effective.[1][2] Conduct small-scale trials with varying solvent polarities to determine the optimal ratio for your plant material.

  • Potential Cause: Inefficient extraction method.

    • Solution: While traditional methods like maceration are simple, they can result in lower yields.[2] Consider advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Supercritical fluid extraction (SFE) with a co-solvent like ethanol can also offer higher yields and reduced extraction times compared to conventional methods.[1]

  • Potential Cause: Degradation of the target compound.

    • Solution: Flavonoids can be sensitive to high temperatures, prolonged extraction times, and enzymatic degradation.[3] Ensure the extraction temperature is optimized; for many flavonoids, a range of 40-60°C is suitable. Minimize exposure to light and oxygen during the process. To prevent enzymatic degradation, consider blanching the plant material before extraction or using solvents that inhibit enzyme activity.

  • Potential Cause: Improper plant material preparation.

    • Solution: The particle size of the plant material significantly impacts extraction efficiency. A fine powder provides a larger surface area for solvent interaction. However, excessively fine particles may lead to clumping and poor solvent penetration. Grinding the dried plant material to a uniform, fine powder is recommended.

Issue 2: Co-extraction of Impurities Leading to Difficult Purification

  • Potential Cause: Extraction of chlorophyll and other pigments.

    • Solution: If working with green plant parts, chlorophyll can be a major contaminant. A pre-extraction wash with a non-polar solvent like hexane can help remove chlorophyll and other lipids before the main extraction with a more polar solvent.

  • Potential Cause: Presence of interfering compounds with similar polarity.

    • Solution: If initial purification steps like liquid-liquid partitioning are insufficient, employ chromatographic techniques with higher resolving power. Column chromatography with different stationary phases (e.g., silica gel, Sephadex LH-20) and optimized mobile phase gradients can improve separation. For very complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Issue 3: Inaccurate Quantification of Kaempferol-7-O-alpha-L-rhamnoside

  • Potential Cause: Overlapping peaks in HPLC analysis.

    • Solution: Optimize the HPLC method to achieve baseline separation of the target peak. This can involve adjusting the mobile phase composition, gradient profile, flow rate, and column temperature. Using a high-resolution column can also improve separation. If peaks still overlap, quantification can be achieved by leveraging the different UV-Vis absorbance maxima of the co-eluting compounds, provided a diode array detector (DAD) is used.

  • Potential Cause: Lack of a suitable reference standard.

    • Solution: Accurate quantification requires a certified reference standard of Kaempferol-7-O-alpha-L-rhamnoside. If a commercial standard is unavailable, it may be necessary to isolate and purify the compound and confirm its identity using spectroscopic methods (NMR, MS) to create an in-house standard.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for obtaining a high yield of Kaempferol-7-O-alpha-L-rhamnoside?

Several plant species are known to contain Kaempferol-7-O-alpha-L-rhamnoside. Some sources reported to have significant amounts include Pithecellobium dulce leaves, Bryophyllum pinnatum, and Geranium sibiricum. The concentration can vary depending on the plant part, geographical location, and harvest time.

Q2: How can I optimize the solvent-to-solid ratio for my extraction?

The optimal solvent-to-solid ratio depends on the extraction method and the plant material. A common starting point for maceration is 10:1 (v/w). For UAE and MAE, this ratio can often be reduced. It is advisable to perform a series of small-scale extractions with varying ratios to determine the point at which the yield of Kaempferol-7-O-alpha-L-rhamnoside plateaus.

Q3: What is the recommended storage condition for the extracted Kaempferol-7-O-alpha-L-rhamnoside?

To prevent degradation, purified Kaempferol-7-O-alpha-L-rhamnoside should be stored as a dry powder in a cool, dark, and dry place. For long-term storage, it is best kept at -20°C or below. Solutions of the compound should be freshly prepared for experiments.

Data Presentation

Table 1: Comparison of Kaempferol-7-O-alpha-L-rhamnoside Yield from Different Natural Sources and Extraction Methods.

Natural SourcePlant PartExtraction MethodSolventYieldReference
Pithecellobium dulceLeavesMacerationEthyl acetateHigh (qualitative)
Bryophyllum pinnatumWhole plantColumn ChromatographyEthyl acetate fraction of Methanol extract34.60 mg from 1.5 kg dried material
Geranium sibiricumAerial partsMethanol extraction followed by fractionationEthyl acetate fraction28.1 mg/g of methanol extract
Prosopis julifloraLeavesRefluxEthyl acetate92.54 mg/L from extract
Siraitia grosvenoriLeavesHigh-Speed Counter-Current ChromatographyEthyl acetate–n-butanol–waterHigh purity from 90 mg crude extract

Experimental Protocols

1. General Protocol for Extraction and Isolation of Kaempferol-7-O-alpha-L-rhamnoside

This protocol provides a general framework. Optimization for specific plant material is recommended.

  • Plant Material Preparation:

    • Collect the desired plant material.

    • Dry the material in a well-ventilated area away from direct sunlight, or by freeze-drying.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification:

    • Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Kaempferol-7-O-alpha-L-rhamnoside is typically enriched in the ethyl acetate and/or n-butanol fractions.

    • Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated Kaempferol-7-O-alpha-L-rhamnoside.

2. High-Performance Liquid Chromatography (HPLC) for Quantification

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of Kaempferol-7-O-alpha-L-rhamnoside, which is typically around 265 nm or 350 nm.

  • Quantification: Prepare a calibration curve using a certified reference standard of Kaempferol-7-O-alpha-L-rhamnoside at several concentrations. Calculate the concentration in the samples by comparing their peak areas with the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification p1 Drying p2 Grinding p1->p2 e1 Solvent Extraction (e.g., 70% Ethanol) p2->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 pu1 Liquid-Liquid Partitioning e3->pu1 pu2 Column Chromatography pu1->pu2 pu3 Fraction Collection & TLC pu2->pu3 a1 HPLC-DAD Analysis pu3->a1 a2 Quantification a1->a2 end end a2->end Pure Kaempferol-7-O-alpha-L-rhamnoside

Caption: Experimental workflow for the extraction and purification of Kaempferol-7-O-alpha-L-rhamnoside.

no_cgmp_pkg_pathway K7R Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS K7R->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: NO-cGMP-PKG signaling pathway modulated by Kaempferol-7-O-alpha-L-rhamnoside.

pd1_pdl1_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 Interaction PD-1/PD-L1 Interaction PD1->Interaction PDL1 PD-L1 PDL1->Interaction K7R Kaempferol-7-O- alpha-L-rhamnoside K7R->Interaction Inhibits ImmuneEvasion Tumor Immune Evasion Interaction->ImmuneEvasion Leads to

Caption: Inhibition of PD-1/PD-L1 interaction by Kaempferol-7-O-alpha-L-rhamnoside.

References

Best practices for storing Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage and handling of Kaempferol-7-O-alpha-L-rhamnoside to ensure its stability and integrity for research purposes.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of Kaempferol-7-O-alpha-L-rhamnoside upon receipt?

A1: Upon receipt, the solid form of Kaempferol-7-O-alpha-L-rhamnoside should be stored at 4°C and protected from light.[1][2] It is important to keep the container tightly sealed to prevent moisture absorption.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of Kaempferol-7-O-alpha-L-rhamnoside.[2] For solubility in other solvents, it is recommended to consult the manufacturer's technical data sheet.

Q3: How should I store stock solutions of Kaempferol-7-O-alpha-L-rhamnoside?

A3: Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month.[3][4] For long-term storage, it is recommended to store solutions at -80°C for up to six months. Always protect solutions from light.

Q4: Is Kaempferol-7-O-alpha-L-rhamnoside sensitive to light?

A4: Yes, it is recommended to protect Kaempferol-7-O-alpha-L-rhamnoside, in both solid and solution form, from light to prevent potential degradation.

Q5: How can I increase the solubility of Kaempferol-7-O-alpha-L-rhamnoside in a solvent?

A5: To aid in dissolution, you can warm the solution to 37°C and use an ultrasonic bath.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.- Verify that the compound has been stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles by preparing and storing the stock solution in single-use aliquots. - If degradation is suspected, it is advisable to use a fresh vial of the compound.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.- Confirm the appropriate solvent from the product's technical data sheet. For DMSO, if solubility issues persist, gentle warming to 37°C and sonication can be employed to facilitate dissolution.
Precipitation observed in the stock solution after thawing. The concentration of the solution may be too high, or the compound has come out of solution during freezing.- Before use, ensure the solution is completely thawed and vortex gently to redissolve the compound. If precipitation persists, gentle warming and sonication may be necessary. Consider preparing a more dilute stock solution for future use.

Quantitative Storage Data Summary

Form Storage Temperature Duration Additional Notes
Solid4°CLong-termProtect from light.
Stock Solution-20°CUp to 1 monthProtect from light; store in aliquots.
Stock Solution-80°CUp to 6 monthsProtect from light; store in aliquots.

Experimental Protocols

Protocol for Assessing the Stability of a Kaempferol-7-O-alpha-L-rhamnoside Stock Solution

This protocol outlines a general method for determining the stability of a Kaempferol-7-O-alpha-L-rhamnoside stock solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of Kaempferol-7-O-alpha-L-rhamnoside in a stock solution over time to assess its stability.

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside

  • HPLC-grade DMSO (or other appropriate solvent)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Kaempferol-7-O-alpha-L-rhamnoside and dissolve it in a precise volume of DMSO to create a stock solution of a known concentration (e.g., 10 mM).

    • Aliquot the stock solution into several cryovials to avoid freeze-thaw cycles.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take one aliquot and prepare a series of dilutions for a calibration curve.

    • Analyze the dilutions and a sample of the undiluted stock solution by HPLC.

    • Establish an HPLC method with an appropriate mobile phase gradient and a detection wavelength suitable for flavonoids (e.g., around 265 nm or 350 nm).

    • Record the peak area of Kaempferol-7-O-alpha-L-rhamnoside. This will serve as the baseline (T=0) concentration.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -20°C or -80°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.

    • Allow the aliquot to thaw completely and bring it to room temperature. Vortex gently to ensure homogeneity.

    • Prepare a dilution of the stock solution that falls within the range of the initial calibration curve.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area.

  • Data Analysis:

    • Using the initial calibration curve, determine the concentration of Kaempferol-7-O-alpha-L-rhamnoside at each time point based on the measured peak area.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage of remaining compound versus time to visualize the stability. A compound is often considered stable if >95% of the initial concentration remains.

Visualizations

StorageWorkflow start Start: Receive Compound check_form Check Form start->check_form solid Solid (Powder) check_form->solid Solid solution In Solution check_form->solution Solution store_solid Store at 4°C Protect from Light solid->store_solid check_duration Storage Duration? solution->check_duration end_solid Ready for Use store_solid->end_solid short_term Short-term (<= 1 month) check_duration->short_term Short long_term Long-term (<= 6 months) check_duration->long_term Long store_minus_20 Aliquot & Store at -20°C Protect from Light short_term->store_minus_20 store_minus_80 Aliquot & Store at -80°C Protect from Light long_term->store_minus_80 end_solution Ready for Use store_minus_20->end_solution store_minus_80->end_solution

Caption: Workflow for proper storage of Kaempferol-7-O-alpha-L-rhamnoside.

References

Technical Support Center: In Vitro Cytotoxicity of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol-7-O-alpha-L-rhamnoside in in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical cytotoxic concentration range for Kaempferol-7-O-alpha-L-rhamnoside?

The cytotoxic concentration of Kaempferol-7-O-alpha-L-rhamnoside, often presented as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q2: What are the known mechanisms of cytotoxicity for Kaempferol-7-O-alpha-L-rhamnoside?

Kaempferol and its glycosides, including Kaempferol-7-O-alpha-L-rhamnoside, have been shown to induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: This is a primary mechanism, often involving the activation of caspase cascades.[1]

  • Cell Cycle Arrest: The compound can cause cells to arrest at different phases of the cell cycle, such as G2/M or G1, preventing proliferation.[2][3]

  • Modulation of Signaling Pathways: It can affect key cellular signaling pathways involved in cell survival and proliferation, such as the MAPK, PI3K/Akt, and NF-κB pathways.[4][5]

Q3: How should I dissolve Kaempferol-7-O-alpha-L-rhamnoside for in vitro experiments?

Kaempferol-7-O-alpha-L-rhamnoside is soluble in organic solvents such as DMSO, ethanol, chloroform, dichloromethane, and ethyl acetate. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cytotoxicity results.

  • Question: My cytotoxicity assays with Kaempferol-7-O-alpha-L-rhamnoside are giving variable results. What could be the cause?

  • Answer:

    • Compound Solubility: Incomplete dissolution of the compound can lead to inconsistent concentrations in your experiments. Ensure the compound is fully dissolved in the stock solution and properly diluted in the culture medium. Visually inspect for any precipitation.

    • Cell Health and Density: Ensure your cells are in the exponential growth phase and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to cytotoxic agents.

    • Assay Interference: Flavonoids like Kaempferol can sometimes interfere with colorimetric assays like the MTT assay. Consider using an alternative cytotoxicity assay such as LDH release or a fluorescence-based viability assay.

    • Incubation Time: The duration of exposure to the compound is critical. Optimize the incubation time for your specific cell line and experimental goals.

Issue 2: Unexpectedly high cell viability at high concentrations.

  • Question: I am observing an increase in cell viability at higher concentrations of Kaempferol-7-O-alpha-L-rhamnoside in my MTT assay. Why is this happening?

  • Answer:

    • MTT Assay Interference: Kaempferol, being a flavonoid, has antioxidant properties and can directly reduce the MTT reagent, leading to a false-positive signal that suggests higher cell viability. To confirm this, run a control experiment with the compound in cell-free medium containing the MTT reagent.

    • Alternative Assays: Switch to a non-enzymatic-based cytotoxicity assay, such as the LDH assay, which measures membrane integrity, or use a direct cell counting method like trypan blue exclusion.

Issue 3: Difficulty in observing apoptosis.

  • Question: I am not detecting a significant increase in apoptosis after treating cells with Kaempferol-7-O-alpha-L-rhamnoside. What should I check?

  • Answer:

    • Time Point: Apoptosis is a dynamic process. You may be missing the peak of apoptotic activity. Perform a time-course experiment to identify the optimal time point for apoptosis detection.

    • Concentration: The concentration of the compound may be too low to induce significant apoptosis or too high, leading to rapid necrosis. Perform a dose-response experiment.

    • Detection Method: The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to confirm apoptosis, such as Annexin V/PI staining for early and late apoptosis, and a caspase activity assay to measure the executioner caspases.

Data Presentation

Table 1: Reported IC50 Values of Kaempferol and its Glycosides in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueExposure Time (h)
KaempferolMCF-7Breast Cancer90.28 ± 4.2 µg/mlNot Specified
KaempferolA549Lung Cancer35.80 ± 0.4 µg/mlNot Specified
KaempferolMDA-MB-453Breast Cancer~50 µM24
KaempferolMDA-MB-231Breast Cancer62 µM24
KaempferolHepG2Liver CancerVaries (Dose and Time-dependent)24, 48, 72
Kaempferol-3-O-rhamnosideLNCaPProstate CancerDose-dependent inhibitionNot Specified
Kaempferol-3-O-apiofuranosyl-7-O-rhamnopyranosylMCF-7Breast Cancer48 µg/mlNot Specified

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Kaempferol-7-O-alpha-L-rhamnoside in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Incubation: Incubate the plate for the desired time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate cytotoxicity based on the LDH released from treated cells relative to the positive control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Kaempferol-7-O-alpha-L-rhamnoside for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The software will quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment Cell_Culture Cell Culture (Select appropriate cell line) Dose_Response Dose-Response Treatment Cell_Culture->Dose_Response Compound_Prep Kaempferol-7-O-alpha-L-rhamnoside (Stock solution in DMSO) Compound_Prep->Dose_Response Time_Course Time-Course Treatment Dose_Response->Time_Course MTT MTT Assay (Metabolic Activity) Time_Course->MTT LDH LDH Assay (Membrane Integrity) Time_Course->LDH Apoptosis Apoptosis Assays (Annexin V/PI, Caspase) Time_Course->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Time_Course->Cell_Cycle

Caption: General experimental workflow for assessing the in vitro cytotoxicity of Kaempferol-7-O-alpha-L-rhamnoside.

Troubleshooting_Logic Inconsistent_Results Inconsistent Cytotoxicity Results Check_Solubility Check Compound Solubility (Visual inspection, sonication) Inconsistent_Results->Check_Solubility Check_Cells Verify Cell Health & Density (Exponential growth, consistent seeding) Inconsistent_Results->Check_Cells Assay_Interference Consider Assay Interference (Run cell-free control) Inconsistent_Results->Assay_Interference Use_Alternative_Assay Use Alternative Assay (LDH, Trypan Blue) Assay_Interference->Use_Alternative_Assay Interference confirmed

Caption: A logical troubleshooting guide for addressing inconsistent cytotoxicity results.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes K7R Kaempferol-7-O-alpha-L-rhamnoside JNK JNK K7R->JNK Activates p38 p38 K7R->p38 Activates ERK ERK K7R->ERK Inhibits PI3K PI3K K7R->PI3K Inhibits IKK IKK K7R->IKK Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Proliferation Decreased Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis->Cell_Cycle_Arrest

Caption: Signaling pathways potentially modulated by Kaempferol-7-O-alpha-L-rhamnoside leading to cytotoxic effects.

References

Technical Support Center: Enhancing Cellular Uptake of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of Kaempferol-7-O-alpha-L-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol-7-O-alpha-L-rhamnoside and why is its cellular uptake a challenge?

Kaempferol-7-O-alpha-L-rhamnoside is a flavonoid glycoside, a natural phenolic compound found in many plants.[1][2][3] Like many flavonoid glycosides, its cellular uptake is often limited due to its hydrophilic sugar moiety (rhamnose), which hinders passive diffusion across the lipophilic cell membrane.[4]

Q2: What are the primary strategies to enhance the cellular uptake of Kaempferol-7-O-alpha-L-rhamnoside?

The main strategies focus on overcoming the permeability barrier of the cell membrane. These include:

  • Encapsulation in Nanoparticles: Loading the compound into nanoparticles can improve its stability, solubility, and cellular uptake.[5]

  • Liposomal Formulation: Encapsulating the molecule within lipid-based vesicles (liposomes) can facilitate its fusion with the cell membrane and release into the cytoplasm.

  • Use of Permeability Enhancers: Certain agents can transiently open tight junctions between cells, allowing for increased paracellular transport.

Q3: Which cell lines are suitable for studying the cellular uptake of Kaempferol-7-O-alpha-L-rhamnoside?

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model for the human intestinal epithelium to study the absorption of compounds. Other cell lines can also be used depending on the research focus, but Caco-2 cells are particularly relevant for oral bioavailability studies.

Q4: What analytical methods are used to quantify the intracellular concentration of Kaempferol-7-O-alpha-L-rhamnoside?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common method for the accurate quantification of intracellular flavonoid glycosides.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of Free Kaempferol-7-O-alpha-L-rhamnoside

Possible Causes:

  • Low Passive Diffusion: The hydrophilic rhamnose group limits the ability of the molecule to cross the cell membrane passively.

  • Efflux by Transporters: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

  • Compound Instability: Kaempferol-7-O-alpha-L-rhamnoside may degrade in the cell culture medium over the course of the experiment.

Solutions:

  • Enhancement Strategies: Employ nanoparticle or liposomal formulations to improve cellular delivery.

  • Efflux Pump Inhibition: Co-incubate with known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Fumitremorgin C) to determine if efflux is a significant factor.

  • Stability Assessment: Test the stability of Kaempferol-7-O-alpha-L-rhamnoside in your cell culture medium at 37°C over the experimental timeframe by HPLC analysis.

  • Optimize Incubation Time and Concentration: Perform a time-course and concentration-response experiment to identify the optimal conditions for uptake.

Issue 2: Inconsistent Results in Caco-2 Permeability Assays

Possible Causes:

  • Variable Monolayer Integrity: The Caco-2 cell monolayer may not be fully differentiated or may have compromised tight junctions.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can affect monolayer formation.

  • Contamination: Microbial contamination can affect cell health and monolayer integrity.

Solutions:

  • Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER to ensure the integrity of the cell monolayer. TEER values between 300-500 Ω·cm² are generally considered acceptable for a well-formed monolayer.

  • Lucifer Yellow Permeability Assay: Use this assay to confirm the integrity of the tight junctions. High permeability of Lucifer Yellow indicates a leaky monolayer.

  • Standardize Seeding Protocol: Maintain a consistent cell seeding density and passage number for all experiments.

  • Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.

Issue 3: Difficulty in Preparing Stable Nanoparticle or Liposomal Formulations

Possible Causes:

  • Inappropriate Polymer/Lipid Choice: The selected polymer or lipid may not be compatible with Kaempferol-7-O-alpha-L-rhamnoside.

  • Suboptimal Formulation Parameters: Factors such as sonication time, temperature, and pH can significantly impact the stability and encapsulation efficiency of the formulation.

  • Aggregation of Nanoparticles/Liposomes: The formulation may not be stable in the cell culture medium, leading to aggregation.

Solutions:

  • Material Screening: Test different polymers (e.g., PLGA, chitosan) or lipids (e.g., soy phosphatidylcholine, cholesterol) to find the most suitable for your compound.

  • Optimization of Formulation Process: Systematically optimize parameters like the drug-to-carrier ratio, sonication energy, and temperature.

  • Surface Modification: For nanoparticles, consider surface modification with PEG to improve stability and reduce aggregation in biological media.

  • Characterization: Thoroughly characterize your formulation for particle size, zeta potential, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Data Presentation

Table 1: Comparison of IC50 Values for Kaempferol and its Rhamnosides

CompoundDepigmenting Activity (IC50, µM) in B16 CellsNO Production Inhibition (IC50, µM) in RAW264.7 Cells
Kaempferol>10015.4
α-Rhamnoisorobin (Kaempferol-7-O-α-L-rhamnopyranoside)>10037.7
Afzelin (Kaempferol-3-O-α-L-rhamnopyranoside)>100>100
Kaempferitrin (Kaempferol-3,7-O-α-dirhamnoside)>100>100
Data adapted from a study on the depigmenting and anti-inflammatory properties of kaempferol and its rhamnosides.

Table 2: Encapsulation Efficiency of Kaempferol in Different Nanoparticle Formulations

Nanoparticle TypePolymerEncapsulation Efficiency (%)
NanoparticlesPCL54
MicellesPDMAEMA-PCL-PDMAEMA65
Data from a comparative study on poly(ε-caprolactone) based nanocarriers of kaempferol.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Caco-2 cells (passage 20-40)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer Yellow

  • Kaempferol-7-O-alpha-L-rhamnoside

  • TEER meter

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Only use inserts with TEER values within the optimal range (e.g., 300-500 Ω·cm²).

    • Perform a Lucifer Yellow permeability assay to confirm tight junction integrity.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (Kaempferol-7-O-alpha-L-rhamnoside) dissolved in HBSS to the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiver chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of Kaempferol-7-O-alpha-L-rhamnoside in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Protocol 2: Preparation of Kaempferol-Loaded Nanoparticles (Quasi-Emulsion Solvent Diffusion Method)

This protocol is adapted from a method used for encapsulating kaempferol.

Materials:

  • Kaempferol-7-O-alpha-L-rhamnoside

  • Polymer (e.g., HPMC-AS or Kollicoat MAE 30 DP)

  • Methanol

  • Distilled water

  • Syringe pump

Procedure:

  • Prepare Polymer Solution: Dissolve the chosen polymer (e.g., 2.5% w/v) in methanol.

  • Prepare Drug Solution: Dissolve Kaempferol-7-O-alpha-L-rhamnoside (e.g., 0.1% w/w) in distilled water.

  • Nanoparticle Formation:

    • Mix the polymer and drug solutions using a syringe pump attached to a Teflon tube. The controlled mixing will induce nanoprecipitation.

  • Purification:

    • The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the organic solvent and unencapsulated drug.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Visualize the morphology using Transmission Electron Microscopy (TEM).

    • Calculate the encapsulation efficiency by quantifying the amount of free drug in the supernatant after centrifugation using HPLC.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Kaempferol's Cellular Effects

Kaempferol has been shown to activate the PI3K/AKT and MAPK signaling pathways, which are involved in regulating glucose uptake and other cellular processes. While the direct involvement of these pathways in the uptake of Kaempferol-7-O-alpha-L-rhamnoside is yet to be fully elucidated, they represent potential targets for investigation.

PI3K_AKT_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Kaempferol Kaempferol Kaempferol->Receptor AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Cellular_Response Other Cellular Responses AKT->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Potential signaling pathways activated by Kaempferol.

Experimental Workflow for Evaluating Enhanced Cellular Uptake

Experimental_Workflow Start Start: Low Cellular Uptake Formulation Formulate K7R: Nanoparticles or Liposomes Start->Formulation Characterization Characterize Formulation: Size, Zeta, EE Formulation->Characterization Cell_Culture Cell Culture: (e.g., Caco-2) Characterization->Cell_Culture Treatment Treat Cells: Free K7R vs. Formulated K7R Cell_Culture->Treatment Quantification Quantify Intracellular K7R: HPLC Treatment->Quantification Analysis Data Analysis: Compare Uptake Efficiency Quantification->Analysis End End: Enhanced Cellular Uptake Analysis->End

Caption: Workflow for enhancing and evaluating cellular uptake of K7R.

Logical Relationship of Troubleshooting Low Cellular Uptake

Troubleshooting_Logic Problem Low Cellular Uptake Cause1 Low Permeability Problem->Cause1 Cause2 Efflux Problem->Cause2 Cause3 Instability Problem->Cause3 Solution1 Encapsulation (Nanoparticles/Liposomes) Cause1->Solution1 Solution2 Use Efflux Inhibitors Cause2->Solution2 Solution3 Assess Stability in Media Cause3->Solution3

Caption: Troubleshooting logic for low cellular uptake of flavonoids.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo dosage and pharmacokinetic data for Kaempferol-7-O-alpha-L-rhamnoside are limited in publicly available literature. The following guidance is largely extrapolated from studies on its aglycone, kaempferol, and other related kaempferol glycosides. Researchers are strongly advised to conduct preliminary dose-finding and pharmacokinetic studies for Kaempferol-7-O-alpha-L-rhamnoside in their specific animal models.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for Kaempferol-7-O-alpha-L-rhamnoside in a new in vivo experiment?

A1: Due to the lack of direct studies, a conservative approach is recommended. Based on in vivo studies of the aglycone, kaempferol, a starting oral dose range of 10-50 mg/kg could be considered. For instance, studies on kaempferol have used oral doses of 50 mg/kg to inhibit passive cutaneous anaphylaxis in mice and intravenous doses of 10 and 25 mg/kg for pharmacokinetic studies in rats.[1] Another study on kaempferol in a model of acute liver failure used intraperitoneal doses ranging from 2.5 to 40 mg/kg, with 5 mg/kg showing the most protective effect.[2] It is crucial to perform a dose-escalation study to determine the optimal and safe dose for your specific animal model and disease indication.

Q2: What is the most appropriate route of administration for Kaempferol-7-O-alpha-L-rhamnoside?

A2: The choice of administration route depends on the experimental objective and the physicochemical properties of the compound.

  • Oral (p.o.) gavage: This is a common route for preclinical studies and mimics the natural route of exposure for dietary flavonoids. However, the bioavailability of kaempferol is known to be low (around 2% in rats) due to extensive first-pass metabolism.[3][4] The glycoside form may have different absorption characteristics.

  • Intraperitoneal (i.p.) injection: This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, potentially leading to higher systemic exposure. Studies on kaempferol have utilized i.p. administration.[2]

  • Intravenous (i.v.) injection: This route ensures 100% bioavailability and is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.

For initial efficacy studies, oral gavage is often preferred to assess the potential of the compound as an oral therapeutic. However, if oral bioavailability is found to be a limiting factor, i.p. or i.v. administration can be used to investigate the compound's systemic effects.

Q3: What is known about the bioavailability and metabolism of Kaempferol-7-O-alpha-L-rhamnoside?

  • Low Bioavailability: Kaempferol has low oral bioavailability due to extensive metabolism in the intestines and liver.

  • Metabolism: Kaempferol is primarily metabolized into glucuronide and sulfate conjugates. It is possible that Kaempferol-7-O-alpha-L-rhamnoside is either absorbed intact to some extent or is first hydrolyzed by intestinal microbiota to its aglycone, kaempferol, which is then absorbed and metabolized. The type and position of the sugar moiety can significantly influence the absorption and metabolism of flavonoid glycosides.

Q4: What are the potential signaling pathways modulated by Kaempferol-7-O-alpha-L-rhamnoside?

A4: While in vivo data is limited, an ex vivo study on rat thoracic aorta suggests that Kaempferol-7-O-alpha-L-rhamnoside induces vasorelaxation via the NO-cGMP-PKG pathway . This involves the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. Studies on the aglycone, kaempferol, have shown its involvement in various other signaling pathways, including the inhibition of NF-κB and MAPK pathways, which are crucial in inflammation and cancer.

Troubleshooting Guide

Q: My in vivo study with Kaempferol-7-O-alpha-L-rhamnoside is not showing the expected efficacy. What should I do?

A: This is a common challenge in preclinical research. Here's a step-by-step troubleshooting guide:

  • Re-evaluate the Dose: The administered dose may be too low to elicit a therapeutic effect, especially if administered orally due to potential low bioavailability. Consider conducting a dose-response study with a wider range of concentrations.

  • Check Compound Stability and Formulation: Ensure the compound is stable in the vehicle used for administration and that the formulation is appropriate for the chosen route. For oral administration, consider using formulation strategies like phospholipid complexes to enhance solubility and absorption.

  • Consider Pharmacokinetics: The compound may be rapidly metabolized and cleared from the system. It is advisable to conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of Kaempferol-7-O-alpha-L-rhamnoside in your animal model. This will help in optimizing the dosing frequency.

  • Investigate the Mechanism of Action: The chosen animal model and the endpoints being measured may not be suitable for the compound's primary mechanism of action. Confirm the molecular targets and signaling pathways affected by Kaempferol-7-O-alpha-L-rhamnoside in your experimental system.

Q: I am observing unexpected toxicity in my animal model. How should I proceed?

A: Unexpected toxicity requires immediate attention and careful investigation:

  • Reduce the Dose: The administered dose may be too high. Perform a dose de-escalation study to identify the maximum tolerated dose (MTD).

  • Assess the Purity of the Compound: Impurities in the test compound can cause toxicity. Verify the purity of your Kaempferol-7-O-alpha-L-rhamnoside batch using analytical techniques like HPLC and mass spectrometry.

  • Evaluate the Vehicle: The vehicle used for administration could be contributing to the toxicity. Conduct a control experiment with the vehicle alone to rule out this possibility.

  • Monitor for Clinical Signs: Closely observe the animals for any signs of toxicity and perform histopathological analysis of major organs to identify any tissue damage.

Data Presentation

Table 1: Summary of In Vivo Dosages for Kaempferol and a Related Glycoside

CompoundAnimal ModelApplicationDosageRoute of AdministrationKey FindingsReference
KaempferolMiceAllergic Response50 mg/kgOral (p.o.)Significantly inhibited passive cutaneous anaphylaxis.
KaempferolRatsPharmacokinetics10 and 25 mg/kgIntravenous (i.v.)High clearance and substantial volume of distribution.
KaempferolRatsPharmacokinetics100 and 250 mg/kgOral (p.o.)Rapid absorption with a Tmax of about 1-2 hours and low bioavailability (~2%).
KaempferolMiceAcute Liver Failure2.5, 5, 10, 20, 40 mg/kgIntraperitoneal (i.p.)5 mg/kg showed the highest survival rate and hepatoprotective effect.
KaempferolRatsHepatoprotection25, 50, 100 mg/kgOral (p.o.)Dose-dependent normalization of biochemical parameters and reduction in oxidative stress.

Experimental Protocols

General Protocol for an In Vivo Dose-Finding Study of Kaempferol-7-O-alpha-L-rhamnoside in a Mouse Model of Inflammation

This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.

1. Animal Model:

  • Species: Male/Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Compound Preparation and Formulation:

  • Dissolve Kaempferol-7-O-alpha-L-rhamnoside in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a solution containing a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic).

  • Prepare fresh formulations on each day of dosing.

3. Experimental Groups (n=6-8 animals per group):

  • Group 1: Vehicle control (receives only the vehicle).

  • Group 2: Disease model + Vehicle.

  • Group 3-5: Disease model + Kaempferol-7-O-alpha-L-rhamnoside (e.g., 10, 25, 50 mg/kg, p.o.).

  • Group 6: Disease model + Positive control (e.g., a known anti-inflammatory drug).

4. Dosing and Induction of Inflammation:

  • Administer the vehicle, Kaempferol-7-O-alpha-L-rhamnoside, or positive control orally via gavage.

  • After a specific pre-treatment time (e.g., 1 hour), induce inflammation. For example, by intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 1-5 mg/kg.

5. Monitoring and Sample Collection:

  • Monitor animals for clinical signs of inflammation and distress.

  • At a predetermined time point post-inflammation induction (e.g., 4-6 hours), collect blood samples via cardiac puncture for cytokine analysis.

  • Euthanize the animals and harvest relevant tissues (e.g., liver, lungs) for histopathological examination and measurement of inflammatory markers.

6. Outcome Measures:

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA.

  • Assess tissue damage and inflammatory cell infiltration through histopathology.

  • Measure markers of oxidative stress in tissue homogenates.

Mandatory Visualization

Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell K7R Kaempferol-7-O- alpha-L-rhamnoside eNOS_inactive eNOS (inactive) K7R->eNOS_inactive Activates eNOS_active p-eNOS (active) eNOS_inactive->eNOS_active Phosphorylation NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Leads to

Caption: Proposed NO-cGMP-PKG signaling pathway for Kaempferol-7-O-alpha-L-rhamnoside-induced vasorelaxation.

Experimental_Workflow start Start: Define Research Question and Hypothesis acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping formulation Compound Formulation (Fresh Daily) grouping->formulation dosing Dose Administration (p.o., i.p., or i.v.) formulation->dosing induction Induction of Disease Model dosing->induction monitoring Clinical Monitoring and Data Collection induction->monitoring sampling Blood and Tissue Sampling monitoring->sampling analysis Biochemical and Histopathological Analysis sampling->analysis data_analysis Statistical Analysis of Results analysis->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

Caption: General experimental workflow for an in vivo dose-optimization study.

Troubleshooting_Guide start Problem Encountered no_effect Lack of Efficacy start->no_effect Is it a lack of effect? toxicity Unexpected Toxicity start->toxicity Is it toxicity? check_dose_ne Is the dose sufficient? no_effect->check_dose_ne check_dose_t Is the dose too high? toxicity->check_dose_t increase_dose Action: Increase dose or conduct dose-response study check_dose_ne->increase_dose No check_formulation Is the formulation stable and appropriate? check_dose_ne->check_formulation Yes reformulate Action: Check stability, consider alternative vehicle check_formulation->reformulate No check_pk Is systemic exposure adequate? check_formulation->check_pk Yes run_pk_study Action: Conduct pilot pharmacokinetic study check_pk->run_pk_study No decrease_dose Action: Decrease dose or find Maximum Tolerated Dose check_dose_t->decrease_dose Yes check_purity Is the compound pure? check_dose_t->check_purity No verify_purity Action: Verify purity with analytical methods check_purity->verify_purity No check_vehicle Is the vehicle causing toxicity? check_purity->check_vehicle Yes vehicle_control Action: Run vehicle-only control group check_vehicle->vehicle_control Yes

Caption: Troubleshooting decision tree for in vivo studies.

References

Validation & Comparative

A Comparative Analysis of Kaempferol-7-O-alpha-L-rhamnoside and Other Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a detailed comparison of its biological activities with other common kaempferol glycosides, supported by experimental data and methodologies, to assist researchers and drug development professionals in their investigations.

Summary of Biological Activities

Kaempferol-7-O-alpha-L-rhamnoside, also known as α-rhamnoisorobin, exhibits a range of biological effects, including anti-inflammatory, antioxidant, and depigmenting properties. The structure of the kaempferol aglycone and the position and nature of the glycosidic substitution significantly influence these activities. Generally, the aglycone, kaempferol, demonstrates the highest potency in many assays, with glycosylation often modulating its efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of kaempferol and its rhamnosides has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.

Comparative Data on Nitric Oxide Inhibition [1][2][3]

CompoundStructureIC₅₀ for NO Inhibition (µM)
KaempferolKaempferol15.4
Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin)Kaempferol with rhamnose at C737.7
AfzelinKaempferol with rhamnose at C3> 100
KaempferitrinKaempferol with rhamnose at C3 and C7> 100

Lower IC₅₀ values indicate greater potency.

These results suggest that the presence of a hydroxyl group at the 3-position is crucial for potent anti-inflammatory activity, and the addition of a rhamnose moiety at this position, as seen in afzelin and kaempferitrin, significantly diminishes this activity.[1][2] Glycosylation at the 7-position, as in Kaempferol-7-O-alpha-L-rhamnoside, results in a moderate reduction in activity compared to the aglycone.

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells and incubating for another 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity

The antioxidant capacity of kaempferol glycosides is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Comparative Data on DPPH Radical Scavenging Activity

CompoundIC₅₀ for DPPH Scavenging (µg/mL)
Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin)0.71
Kaempferitrin1.83
Afzelin1.34
Kaempferol 3-O-α-L-(2-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside2.11
Kaempferol 3-O-α-L-(3-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside1.62
Kaempferol 3-O-α-L-(4-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside1.95
Kaempferol 3-O-α-D-glucopyranoside-7-O-α-L-rhamnopyranoside1.12
Vitamin C (Reference)0.96

Lower IC₅₀ values indicate greater antioxidant activity.

In this assay, Kaempferol-7-O-alpha-L-rhamnoside demonstrated the most potent antioxidant activity, even surpassing the reference antioxidant, Vitamin C.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compounds are added to the DPPH working solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is then determined.

Depigmenting Activity

The effect of kaempferol and its rhamnosides on melanogenesis was evaluated in B16 melanoma cells. The inhibition of melanin production is a key indicator of depigmenting or skin-lightening potential.

Comparative Data on Melanin Content Inhibition

CompoundMelanin Content (% of control at 50 µM)
Kaempferol75.3
Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin)85.1
AfzelinNo significant inhibition
KaempferitrinNo significant inhibition
Arbutin (Positive Control)80.2

Kaempferol showed the most significant reduction in melanin content, followed by Kaempferol-7-O-alpha-L-rhamnoside, which had an efficacy comparable to the positive control, arbutin.

Experimental Protocol: Melanin Content Assay
  • Cell Culture: B16 melanoma cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and incubated.

  • Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • Cell Lysis: The cells are washed with PBS and lysed with a solution of 1 N NaOH.

  • Melanin Measurement: The melanin content in the cell lysates is determined by measuring the absorbance at 405 nm.

  • Data Analysis: The melanin content is normalized to the total protein content, and the results are expressed as a percentage of the untreated control.

Anticancer Activity

While extensive research highlights the anticancer properties of kaempferol and its 3-O-glycosides, direct comparative studies including Kaempferol-7-O-alpha-L-rhamnoside are limited. The available data indicates that the aglycone, kaempferol, generally exhibits superior antiproliferative activity against various cancer cell lines compared to its glycosylated forms. For instance, kaempferol showed a significantly higher antiproliferation effect on HepG2 (human hepatoma), CT26 (mouse colon cancer), and B16F1 (mouse melanoma) cell lines compared to kaempferol-7-O-glucoside, kaempferol-3-O-rhamnoside, and kaempferol-3-O-rutinoside.

Comparative Antiproliferative Activity of Kaempferol and its Glycosides

CompoundCell LineIC₅₀ (µM) after 24h
KaempferolHepG230.92
CT2688.02
B16F170.67
Kaempferol-7-O-glucosideHepG2, CT26, B16F1> 100
Kaempferol-3-O-rhamnosideHepG2, CT26, B16F1> 100
Kaempferol-3-O-rutinosideHepG2, CT26, B16F1> 100

This suggests that the presence of sugar moieties can reduce the anticancer efficacy of kaempferol, at least in the tested cell lines. Further research is required to specifically evaluate the anticancer potential of Kaempferol-7-O-alpha-L-rhamnoside across a range of cancer types and to elucidate its mechanism of action.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

G cluster_0 LPS-induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces K7R Kaempferol-7-O-alpha-L-rhamnoside K7R->IKK Inhibits

Caption: LPS-induced NF-κB signaling pathway for NO production and the inhibitory point of action for kaempferol glycosides.

G cluster_1 DPPH Radical Scavenging Assay Workflow start Start prep_dpph Prepare DPPH working solution start->prep_dpph prep_samples Prepare test compound solutions (various conc.) start->prep_samples mix Mix DPPH solution with test compound prep_dpph->mix prep_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

References

The Structure-Activity Relationship of Kaempferol-7-O-alpha-L-rhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Kaempferol-7-O-alpha-L-rhamnoside (also known as α-rhamnoisorobin) with its aglycone, kaempferol, and other related kaempferol glycosides. The structure-activity relationship (SAR) is explored through a detailed analysis of experimental data on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of flavonoids is intricately linked to their structural features, including the number and position of hydroxyl groups and the presence and nature of glycosidic moieties. The following tables summarize the in vitro activities of Kaempferol-7-O-alpha-L-rhamnoside in comparison to its parent compound, kaempferol, and other glycosylated derivatives.

Table 1: Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The data below, primarily from DPPH radical scavenging assays, illustrates the impact of glycosylation on this activity.

CompoundAssayIC50 ValueReference
Kaempferol-7-O-alpha-L-rhamnoside DPPH0.71 µg/mL[1]
KaempferolDPPHStronger than its glycosides[2]
Kaempferol-7-O-glucosideDPPHWeaker than kaempferol[2]
Kaempferol-3-O-rhamnosideDPPHNo significant activity[2]
Kaempferol-3-O-rutinosideDPPHNo significant activity[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 Value (µM)Reference
Kaempferol-7-O-alpha-L-rhamnoside NO Inhibition (RAW 264.7 cells)37.7
KaempferolNO Inhibition (RAW 264.7 cells)15.4
Afzelin (Kaempferol-3-O-rhamnoside)NO Inhibition (RAW 264.7 cells)>100
Kaempferitrin (Kaempferol-3,7-dirhamnoside)NO Inhibition (RAW 264.7 cells)>100

Note: Lower IC50 values indicate higher anti-inflammatory activity.

Table 3: Anticancer Activity (Cytotoxicity)

The cytotoxic effects of kaempferol and its derivatives have been investigated across various cancer cell lines. The data highlights that the aglycone form, kaempferol, generally exhibits superior anticancer activity.

CompoundCell LineAssayIC50 Value (µM)Reference
KaempferolHepG2 (Liver Cancer)MTT30.92
KaempferolCT26 (Colon Cancer)MTT88.02
KaempferolB16F1 (Melanoma)MTT70.67
Kaempferol-7-O-glucosideHepG2 (Liver Cancer)MTT>100
Kaempferol-3-O-rhamnosideHepG2 (Liver Cancer)MTT>100
Kaempferol-3-O-rutinosideHepG2 (Liver Cancer)MTT>100
KaempferolMCF-7 (Breast Cancer)MTT90.28 µg/mL
KaempferolA549 (Lung Cancer)MTT35.80 µg/mL

Note: Lower IC50 values indicate higher cytotoxicity towards cancer cells.

Key Signaling Pathways and Mechanisms of Action

The biological activities of Kaempferol-7-O-alpha-L-rhamnoside and its related compounds are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Kaempferol and its glycosides have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators. Kaempferol-7-O-alpha-L-rhamnoside has demonstrated potent inhibitory effects on NF-κB mediated luciferase activity.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB_complex p65/p50 IκBα->NF-κB_complex Inhibition p65 p65 p50 p50 NF-κB_nucleus p65/p50 NF-κB_complex->NF-κB_nucleus Translocation Kaempferol_derivatives Kaempferol-7-O-alpha-L-rhamnoside & Kaempferol Kaempferol_derivatives->IKK Inhibition Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NF-κB_nucleus->Inflammatory_Genes Transcription

NF-κB Signaling Pathway Inhibition by Kaempferol Derivatives.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Kaempferol has been shown to inhibit this pathway in various cancer cells, leading to apoptosis. The inhibitory effect of Kaempferol-7-O-alpha-L-rhamnoside on this pathway is an area for further investigation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Kaempferol Kaempferol Kaempferol->PI3K Inhibition Kaempferol->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition by Kaempferol.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Kaempferol has been shown to induce apoptosis in cancer cells through the modulation of this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Cellular Stress MAPKKK MAPKKK Stress_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK ERK / JNK / p38 MAPKK->MAPK Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Activation Kaempferol Kaempferol Kaempferol->MAPK Modulation Gene_Expression Apoptosis & Proliferation Genes Transcription_Factors->Gene_Expression

MAPK Signaling Pathway Modulation by Kaempferol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

  • Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, leading to a color change to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

  • Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces NO in response to inflammatory stimuli like LPS. NO is a pro-inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.

  • Procedure:

    • Treat cells with the test compound and/or an appropriate stimulant (e.g., LPS).

    • Lyse the cells to extract total protein or cellular fractions (cytoplasmic and nuclear).

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-Akt, p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Structure-Activity Relationship (SAR) Insights

The presented data provides valuable insights into the SAR of Kaempferol-7-O-alpha-L-rhamnoside:

  • Importance of the Aglycone Form: The aglycone, kaempferol, consistently demonstrates higher activity across antioxidant, anti-inflammatory, and anticancer assays compared to its glycosides. This suggests that the free hydroxyl groups, particularly at the C3 position, are crucial for its biological effects.

  • Impact of Glycosylation at C7: Glycosylation at the C7 position, as seen in Kaempferol-7-O-alpha-L-rhamnoside, appears to retain some biological activity, albeit generally lower than the aglycone. For instance, it shows notable antioxidant and anti-inflammatory effects.

  • Negative Effect of Glycosylation at C3: The presence of a sugar moiety at the C3 position, as in afzelin and kaempferitrin, significantly diminishes or abolishes the anti-inflammatory and anticancer activities. This further emphasizes the critical role of the free hydroxyl group at C3 for these biological functions.

  • Potential for Prodrug Development: The lower in vitro activity of glycosides like Kaempferol-7-O-alpha-L-rhamnoside could be advantageous in a physiological context. These glycosides may act as prodrugs, being hydrolyzed by enzymes in the gut or at the target site to release the more active aglycone, kaempferol. This could improve bioavailability and targeted delivery.

Conclusion and Future Directions

Kaempferol-7-O-alpha-L-rhamnoside exhibits a promising, albeit generally less potent, spectrum of biological activities compared to its aglycone, kaempferol. The position of glycosylation is a key determinant of its efficacy, with the C7-rhamnoside showing more favorable activity than C3-glycosides.

For future research, it is recommended to:

  • Conduct in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of Kaempferol-7-O-alpha-L-rhamnoside and to ascertain if it functions as a prodrug for kaempferol.

  • Investigate the specific molecular targets of Kaempferol-7-O-alpha-L-rhamnoside to further elucidate its mechanisms of action.

  • Explore the synergistic effects of Kaempferol-7-O-alpha-L-rhamnoside in combination with existing therapeutic agents to potentially enhance their efficacy and reduce side effects.

This comparative guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Kaempferol-7-O-alpha-L-rhamnoside and to design novel flavonoid-based drugs with improved pharmacological profiles.

References

A Comparative Efficacy Analysis: Kaempferol-7-O-alpha-L-rhamnoside vs. Quercetin-3-O-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of two prominent flavonoid glycosides: Kaempferol-7-O-alpha-L-rhamnoside (also known as α-rhamnoisorobin) and Quercetin-3-O-rhamnoside (also known as quercitrin). This document synthesizes available experimental data on their anti-inflammatory, antioxidant, and anticancer activities to assist in research and development endeavors.

Data Presentation

The following tables summarize the quantitative data for the biological activities of Kaempferol-7-O-alpha-L-rhamnoside and Quercetin-3-O-rhamnoside. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, the presented data, derived from various independent studies, should be interpreted with consideration of the different experimental setups.

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueSource
Kaempferol-7-O-alpha-L-rhamnosideNitric Oxide (NO) Production InhibitionRAW 264.737.7 µM[1]
Kaempferol-7-O-alpha-L-rhamnosideNF-κB-mediated Luciferase Activity InhibitionRAW 264.736.2 µM[1]
Quercetin-3-O-rhamnosideNitric Oxide (NO) and TNF-α Production InhibitionBV-2Not specified[2]
Table 2: Comparative Antioxidant Activity
CompoundAssayIC50 ValueSource
KaempferolSuperoxide Scavenging0.243 mM[3]
QuercetinSuperoxide Scavenging0.025 mM[3]
Quercetin-3-O-glucoside (Isoquercitrin)Superoxide Scavenging0.111 mM

Note: Data for Quercetin-3-O-glucoside is provided as a close structural analog to Quercetin-3-O-rhamnoside. The aglycones (kaempferol and quercetin) are included for reference.

Table 3: Comparative Anticancer Activity
CompoundCell LineActivityMechanismSource
Kaempferol-3-O-rhamnosideLNCaP (Prostate Cancer)Dose-dependent inhibition of proliferationUpregulation of caspase-8, -9, -3, and PARP proteins
Quercetin-3-O-rhamnosideVarious Cancer CellsInduces apoptosisModulation of Bcl-2 family proteins

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (Kaempferol-7-O-alpha-L-rhamnoside or Quercetin-3-O-rhamnoside) for 1 hour.

  • Following treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • The concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

NF-κB-mediated Luciferase Activity Assay

Principle: This assay determines the inhibitory effect of a compound on the NF-κB signaling pathway, a key regulator of inflammation, by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.

Protocol:

  • RAW 264.7 cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

  • After 24 hours, the transfected cells are treated with the test compounds at various concentrations for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Cell lysates are prepared, and the luciferase activity is measured using a luminometer.

  • β-galactosidase activity is measured to normalize the luciferase activity.

  • The IC50 value, the concentration at which the compound inhibits 50% of the NF-κB-driven luciferase expression, is calculated.

Superoxide Anion Scavenging Assay

Principle: This assay evaluates the ability of a compound to scavenge superoxide radicals, a type of reactive oxygen species (ROS), generated by the xanthine/xanthine oxidase system.

Protocol:

  • A reaction mixture is prepared containing xanthine, cytochrome c, and the test compound in a phosphate buffer (pH 7.4).

  • The reaction is initiated by the addition of xanthine oxidase.

  • The reduction of cytochrome c by superoxide anions is monitored by measuring the increase in absorbance at 550 nm over time.

  • The percentage of superoxide scavenging is calculated by comparing the rate of cytochrome c reduction in the presence and absence of the test compound.

  • The IC50 value is determined from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis start RAW 264.7 Macrophages seed Seed cells in 96-well plates start->seed treat Add Test Compounds (Kaempferol-7-O-rhamnoside or Quercetin-3-O-rhamnoside) seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate griess Measure Nitrite (Griess Reagent) stimulate->griess NO Assay luciferase Measure Luciferase Activity stimulate->luciferase NF-κB Assay

Caption: Workflow for in vitro anti-inflammatory assays.

anticancer_pathway cluster_kaempferol Kaempferol-3-O-rhamnoside cluster_quercetin Quercetin-3-O-rhamnoside K3R Kaempferol-3-O-rhamnoside Casp8 Caspase-8 K3R->Casp8 Casp9 Caspase-9 K3R->Casp9 Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP ApoptosisK Apoptosis PARP->ApoptosisK Q3R Quercetin-3-O-rhamnoside Bcl2 Bcl-2 (Anti-apoptotic) Q3R->Bcl2 inhibits Bax Bax (Pro-apoptotic) Q3R->Bax activates ApoptosisQ Apoptosis Bcl2->ApoptosisQ Bax->ApoptosisQ

Caption: Proposed anticancer signaling pathways.

antioxidant_pathway cluster_stress Oxidative Stress cluster_compound Quercetin-3-O-rhamnoside cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates CellProtection Cell Protection ROS->CellProtection Q3R Quercetin-3-O-rhamnoside Q3R->Nrf2 promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->CellProtection

Caption: Quercetin-3-O-rhamnoside antioxidant pathway.

References

Comparative Analysis of Kaempferol Glycosides and Acarbose as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the flavonoid Kaempferol-7-O-alpha-L-rhamnoside and the established anti-diabetic drug, acarbose. The comparison focuses on their efficacy as alpha-glucosidase inhibitors, supported by available in vitro and in vivo experimental data. Due to the limited direct research on Kaempferol-7-O-alpha-L-rhamnoside, data from closely related kaempferol glycosides and the aglycone, kaempferol, are included to provide a broader context on structure-activity relationships.

This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of natural flavonoids in comparison to standard pharmacological agents for managing type 2 diabetes.

Mechanism of Action

Acarbose and kaempferol-based compounds aim to control postprandial hyperglycemia, but they may achieve this through different primary mechanisms.

Acarbose: Acarbose is a pseudo-oligosaccharide that acts as a competitive inhibitor of intestinal α-glucosidase and α-amylase enzymes.[1][2] These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1] By reversibly binding to the active sites of these enzymes, acarbose delays carbohydrate digestion, thereby slowing glucose absorption and reducing the sharp increase in blood glucose levels after a meal.[1][2]

Kaempferol and its Glycosides: Flavonoids like kaempferol and its glycosides are also investigated as α-glucosidase inhibitors. They can bind to the enzyme, preventing the substrate from accessing the active site. However, research also suggests that the anti-diabetic effects of kaempferol may stem from other mechanisms, such as suppressing glucose production in the liver (hepatic gluconeogenesis) and improving insulin sensitivity. The specific mechanism can be influenced by the type and position of sugar moieties attached to the kaempferol backbone.

Mechanism_of_Action cluster_0 Small Intestine Lumen cluster_1 Brush Border Enzyme cluster_2 Systemic Circulation Carbs Dietary Carbohydrates (Starch, Sucrose) Oligo Oligosaccharides Disaccharides Carbs->Oligo Digestion by α-Amylase AlphaGlucosidase α-Glucosidase Oligo->AlphaGlucosidase Substrate Glucose Glucose Bloodstream Bloodstream (Increased Blood Glucose) Glucose->Bloodstream Absorption AlphaGlucosidase->Glucose Hydrolysis Inhibitor Acarbose or Kaempferol Glycoside Inhibitor->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibitors in the small intestine.

Data Presentation: In Vitro Efficacy

The inhibitory potential of a compound against a target enzyme is quantified by its half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency. The following table summarizes the in vitro α-glucosidase inhibitory activities of acarbose and various kaempferol derivatives from published studies.

Note: Direct experimental data for Kaempferol-7-O-alpha-L-rhamnoside (α-rhamnoisorobin) on α-glucosidase inhibition was not found in the reviewed literature. The data for Kaempferol-3,7-di-O-α-L-rhamnopyranoside is presented as the closest structural analog with available comparative data. The significant difference in potency between various kaempferol glycosides underscores the critical role of the sugar moiety's position in enzyme binding.

CompoundIC₅₀ Value (vs. α-Glucosidase)Source Organism of EnzymeReference
Acarbose (Standard) 290 ± 0.54 µMSaccharomyces cerevisiae
8.81 nMNot Specified
Kaempferol (Aglycone) 11.6 ± 0.4 µMSaccharomyces cerevisiae
Kaempferol-3,7-di-O-α-L-rhamnopyranoside 136 ± 1.10 µMSaccharomyces cerevisiae
Afzelin (Kaempferol-3-O-α-L-rhamnoside) 0.94 nMNot Specified

*Original paper cited units in mM, which is likely a typographical error and has been interpreted as µM for logical consistency with related literature.

Data Presentation: In Vivo Efficacy

In vivo studies, typically using rodent models, are essential to validate the antihyperglycemic effects of these compounds.

CompoundAnimal ModelDosageKey FindingsReference
Acarbose Type II Diabetic Patients100 mg with each meal for 2 weeksSignificantly lowered postprandial glucose excursions and reduced fasting triglyceride levels.
Kaempferol (Aglycone) Streptozotocin-induced Diabetic Mice50 mg/kg/dayAmeliorated hyperglycemia by suppressing hepatic glucose production and improving glucose intolerance in a pyruvate tolerance test.
Kaempferol-3,7-O-dirhamnoside Alloxan-induced Diabetic Rats50, 100, and 200 mg/kg (Oral)Showed a significant hypoglycemic effect in diabetic rats. However, it failed to decrease blood glucose in a glucose tolerance test in normal rats.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on common methodologies.

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme from converting a substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG) into a colored product (p-nitrophenol).

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve the substrate, pNPG, in the phosphate buffer to a concentration of 2 mM.

    • Dissolve test compounds (Kaempferol glycosides, Acarbose) and prepare serial dilutions in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of each test compound dilution (or buffer for control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Measure the absorbance at 405 nm immediately and then every 5 minutes for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Assay_Workflow cluster_workflow α-Glucosidase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme + Inhibitor to 96-well plate A->B C Pre-incubate (37°C, 15 min) B->C D Add Substrate (pNPG) to start reaction C->D E Incubate and Measure Absorbance at 405 nm D->E F Calculate % Inhibition and determine IC₅₀ E->F

Caption: General workflow for an in vitro α-glucosidase inhibition assay.

This assay determines the inhibition of α-amylase, which hydrolyzes starch into reducing sugars. The amount of reducing sugar is measured using the dinitrosalicylic acid (DNS) method.

  • Reagent Preparation:

    • Prepare a 20 mM sodium phosphate buffer (pH 6.9) with 6 mM NaCl.

    • Dissolve porcine pancreatic α-amylase in the buffer (0.5 mg/mL).

    • Prepare a 1% (w/v) soluble starch solution in the buffer.

    • Prepare the DNS reagent.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add 250 µL of the test compound to a test tube.

    • Add 250 µL of the α-amylase solution and pre-incubate at 25°C for 10 minutes.

    • Add 250 µL of the starch solution to start the reaction and incubate for a further 10 minutes.

    • Stop the reaction by adding 500 µL of the DNS reagent.

    • Incubate the tubes in a boiling water bath for 5 minutes.

    • Cool to room temperature and dilute the reaction mixture with 5 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • A control is prepared using buffer instead of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.

Structural and Chemical Comparison

Acarbose and Kaempferol-7-O-alpha-L-rhamnoside belong to fundamentally different chemical classes, which dictates their physical properties and biological interactions.

Chemical_Comparison Compound Test Compound Acarbose Acarbose Compound->Acarbose K7R Kaempferol-7-O-alpha-L-rhamnoside Compound->K7R Class_A Class: Pseudo-oligosaccharide Acarbose->Class_A Nature_A Nature: Nitrogen-containing carbohydrate mimic Acarbose->Nature_A Class_K Class: Flavonoid Glycoside K7R->Class_K Nature_K Nature: Polyphenolic natural product K7R->Nature_K

Caption: High-level comparison of Acarbose and Kaempferol-7-O-rhamnoside.

Conclusion

Acarbose is a well-established α-glucosidase and α-amylase inhibitor with proven clinical efficacy in managing postprandial hyperglycemia. The flavonoid kaempferol and its various glycosides also demonstrate significant potential as α-glucosidase inhibitors in vitro.

Notably, the inhibitory potency of kaempferol glycosides is highly dependent on their specific structure, with some isomers like Afzelin (3-O-rhamnoside) showing nanomolar efficacy, far exceeding that of acarbose in certain assays. In contrast, data for other isomers like the 3,7-di-rhamnoside suggest a lower potency, though still comparable to or better than acarbose in some studies.

A critical gap in the current literature is the lack of direct studies on the α-glucosidase inhibitory activity of Kaempferol-7-O-alpha-L-rhamnoside. Furthermore, in vivo studies suggest that the hypoglycemic effects of some kaempferol derivatives may not be solely attributable to carbohydrate digestion inhibition but could involve other systemic metabolic pathways.

Future research should focus on isolating and testing Kaempferol-7-O-alpha-L-rhamnoside specifically for its α-glucosidase and α-amylase inhibitory effects to accurately determine its potential. Direct comparative in vivo studies using oral glucose or starch tolerance tests are necessary to validate its efficacy against acarbose.

References

In Vivo Anti-Cancer Efficacy of Kaempferol-7-O-alpha-L-rhamnoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in vivo data provides compelling evidence for the anti-cancer effects of Kaempferol-7-O-alpha-L-rhamnoside, a natural flavonoid compound also known as Afzelin. This guide offers a comparative analysis of its performance against standard chemotherapeutic agents in various cancer models, supported by experimental data and detailed protocols. The findings suggest that Afzelin holds promise as a potential therapeutic agent, demonstrating significant tumor growth inhibition in preclinical studies.

Comparative Efficacy in Ehrlich Ascites Carcinoma (EAC)

An in vivo study utilizing a murine model of Ehrlich ascites carcinoma (EAC) provides a direct comparison of the anti-tumor activity of Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) against the established chemotherapeutic drug, Vincristine. The results, summarized in the table below, indicate a dose-dependent inhibitory effect of Afzelin on EAC cell growth.

Treatment GroupDosageMean Viable Tumor Cell Count (cells/mL)Tumor Growth Inhibition (%)
Control (Untreated) -(7.51 ± 0.83) x 10⁷-
Kaempferol-7-O-alpha-L-rhamnoside 25 mg/kg/dayNot Reported37.17 ± 7.94
Kaempferol-7-O-alpha-L-rhamnoside 50 mg/kg/dayNot Reported70.89 ± 6.62
Vincristine (Standard) 6.25 mg/kg/dayNot Reported77.84 ± 6.69

Data sourced from a study on the anti-tumor and antioxidant activity of Kaempferol-3-O-alpha-L-rhamnoside isolated from Pithecellobium dulce leaves.[1][2]

At a dose of 50 mg/kg, Afzelin demonstrated a potent anti-tumor effect, inhibiting EAC cell growth by approximately 70.89%, a level of efficacy approaching that of the standard anticancer drug Vincristine, which showed 77.84% inhibition.[2]

Insights from In Vitro Studies: Lung and Cholangiocarcinoma

While in vivo comparative data for Kaempferol-7-O-alpha-L-rhamnoside in other cancer types remains to be fully elucidated, in vitro studies have demonstrated its potential efficacy against lung and cholangiocarcinoma cell lines.

Lung Cancer: Studies on human lung cancer cell lines, including A549 and H1299, have shown that Afzelin can induce apoptosis (programmed cell death).[3][4] For instance, in A549 cells, exposure to Afzelin led to an increase in the mRNA levels of the pro-apoptotic factor BAX and stimulated the caspase signaling cascade, a key pathway in apoptosis.

Cholangiocarcinoma: The anti-tumor potential of the aglycone form, Kaempferol, has been demonstrated in cholangiocarcinoma, where it was found to inhibit cell proliferation and induce apoptosis.

For context, the following tables summarize the in vivo efficacy of standard-of-care chemotherapeutic agents, Cisplatin and Gemcitabine, in lung cancer and cholangiocarcinoma models, respectively. It is important to note that these are not direct comparative studies with Afzelin due to differing experimental models and conditions.

Standard-of-Care: Cisplatin in Lung Cancer Xenograft Model
Cancer ModelTreatmentDosageTumor Growth Inhibition (%)
A549 Xenograft Cisplatin1 mg Pt/kg~54%
H1299 Xenograft Cisplatin0.5 mg/kgSignificant suppression of tumor growth observed.
Standard-of-Care: Gemcitabine in Cholangiocarcinoma Xenograft Model
Cancer ModelTreatmentDosageOutcome
Patient-Derived Xenograft GemcitabineNot specifiedVariable, with some models showing resistance.
MIA PaCa-2 Xenograft GemcitabineNot specifiedStatistically significant antitumor effect was not consistently observed.

Experimental Protocols

Ehrlich Ascites Carcinoma (EAC) In Vivo Model
  • Animal Model: Swiss albino mice (3–4 weeks old, 20-25 g).

  • Tumor Induction: Intraperitoneal transplantation of Ehrlich's ascites carcinoma (EAC) cells.

  • Treatment Regimen:

    • Kaempferol-3-O-alpha-L-rhamnoside was administered intraperitoneally at doses of 25 and 50 mg/kg per day.

    • Vincristine was used as the standard drug at a dose of 6.25 mg/kg/day.

    • Treatment was continued for 6 consecutive days, starting 24 hours after EAC cell inoculation.

  • Efficacy Evaluation: On the seventh day, animals were sacrificed, and viable EAC cells were collected and counted to determine the percentage of cell growth inhibition compared to an untreated control group.

Lung Cancer Xenograft Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Induction: Subcutaneous injection of human lung cancer cells (e.g., A549 or H1299).

  • Treatment Regimen: Once tumors are established, animals are treated with the investigational compound or a standard drug like Cisplatin via a specified route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.

Cholangiocarcinoma Xenograft Model (General Protocol)
  • Animal Model: Immunocompromised mice.

  • Tumor Induction: Subcutaneous or orthotopic implantation of human cholangiocarcinoma cells or patient-derived tumor tissue.

  • Treatment Regimen: Systemic administration of therapeutic agents such as Gemcitabine.

  • Efficacy Evaluation: Monitoring of tumor growth and overall survival.

Visualizing the Molecular Pathways and Experimental Design

To better understand the mechanisms and methodologies involved, the following diagrams illustrate the putative signaling pathway of Afzelin's anti-cancer action and the general workflow of an in vivo xenograft study.

G Putative Signaling Pathway of Afzelin in Cancer Cells Afzelin Afzelin ROS ↑ Reactive Oxygen Species (ROS) Afzelin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria BAX ↑ BAX (Pro-apoptotic) Mitochondria->BAX Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Caspase_Cascade Caspase-8, -9, -3 Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis BAX->Caspase_Cascade Bcl2->Caspase_Cascade

Caption: Putative signaling pathway of Afzelin-induced apoptosis in cancer cells.

G General Workflow for In Vivo Xenograft Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cancer_Cells Cancer Cell Culture Tumor_Inoculation Tumor Cell Inoculation Cancer_Cells->Tumor_Inoculation Animal_Model Immunocompromised Mouse Model Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment Treatment Initiation (Afzelin vs. Control/Standard) Tumor_Growth->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Experiment Endpoint (Tumor Excision) Data_Collection->Endpoint Analysis Data Analysis & Histopathology Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Generalized experimental workflow for in vivo xenograft cancer models.

Conclusion

The available in vivo data, particularly from the Ehrlich ascites carcinoma model, demonstrates that Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) possesses significant anti-cancer activity, comparable to the standard chemotherapeutic agent Vincristine. While further in vivo studies are warranted to validate its efficacy across a broader range of cancer types, the promising in vitro results in lung and cholangiocarcinoma, coupled with the favorable in vivo data in EAC, highlight Afzelin as a compelling candidate for further preclinical and clinical investigation in oncology drug development. Its natural origin may also suggest a potentially favorable safety profile, which merits further exploration.

References

A Comparative Guide to the Preclinical Profile of Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The data presented is based on preclinical studies, and to date, no registered clinical trials for Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) in humans have been identified.

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid also known as Afzelin, is a natural glycoside found in numerous plants.[1][2] It has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][3][4] This guide provides a comparative overview of its preclinical data alongside its aglycone, Kaempferol, and its isomer, α-rhamnoisorobin (Kaempferol-7-O-α-L-rhamnopyranoside), to objectively assess its potential.

Comparative Biological Activity

The biological efficacy of flavonoid glycosides can differ significantly from their aglycone counterparts due to variations in cell uptake and metabolism. Preclinical data suggests that the position and presence of the rhamnose sugar moiety on the kaempferol backbone are critical determinants of biological activity.

CompoundBiological ActivityKey FindingsCell/Animal Model
Afzelin (Kaempferol-3-O-rhamnoside)Anti-inflammatory Inhibited NO production with an IC50 of 42.8 µg/mL. Down-regulated the production of pro-inflammatory cytokines TNF-α and IL-6. Suppressed particulate matter-induced inflammation in human keratinocytes by inhibiting ROS generation and p38 MAPK activation.Murine macrophages, Human keratinocytes (HaCaT)
Afzelin (Kaempferol-3-O-rhamnoside)Anti-cancer Exhibited low cell viability against various human lung cancer cell lines (PC-14, LC-2/ad, HLC-1) without cytotoxicity to normal cells. Caused a significant decrease in prostate cancer cell proliferation at a concentration of 1 µg/mL.Human lung adenocarcinoma cell lines, Prostate cancer cell lines (LNCaP, PC-3)
α-rhamnoisorobin (Kaempferol-7-O-rhamnoside)Anti-inflammatory Showed stronger inhibition of NO production and NF-κB-mediated luciferase activity compared to Afzelin.Murine macrophages (RAW 264.7)
α-rhamnoisorobin (this compound)Cardioprotective Protected H9c2 cardiomyocytes against H2O2-induced damage and upregulated the mRNA expression of AMPKα1. Induces endothelium-dependent vasorelaxation via the NO-cGMP-PKG pathway.H9c2 cardiomyocytes, Rat thoracic aorta
Kaempferol (Aglycone)Anti-inflammatory Demonstrated the highest inhibitory activity on nitric oxide (NO) production and melanogenesis compared to its rhamnoside forms.Murine macrophages (RAW 264.7), B16F10 melanoma cells
Kaempferol (Aglycone)Immune Checkpoint Inhibition Significantly inhibited the PD-1/PD-L1 interaction in competitive ELISA assays.In vitro biochemical and cellular assays

Key Insight: Studies consistently show that the aglycone Kaempferol often exhibits more potent activity in in vitro assays, such as inhibiting nitric oxide production. This suggests that the sugar moiety can hinder direct interaction with molecular targets. However, glycosylation can improve bioavailability and other pharmacokinetic properties in vivo, an area requiring further investigation. Among the glycosides, α-rhamnoisorobin (7-O-rhamnoside) appears more potent than Afzelin (3-O-rhamnoside) in specific anti-inflammatory assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of Kaempferol-7-O-alpha-L-rhamnoside and its comparators.

Anti-Inflammatory Activity Assessment (Nitric Oxide Inhibition)
  • Objective: To quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Methodology:

    • Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., Afzelin, Kaempferol) for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells.

    • After a 24-hour incubation period, the supernatant is collected.

    • NO production is measured by quantifying the accumulation of nitrite in the supernatant using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.

  • Reference: This is a standard method adapted from studies evaluating the anti-inflammatory effects of flavonoids.

Cytotoxicity and Anti-Cancer Assessment (MTT Assay)
  • Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Lines: Human lung adenocarcinoma (PC-14, HLC-1) and normal lung cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Afzelin for a specified period (e.g., 24-48 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

  • Reference: This protocol was used in the pre-clinical evaluation of Afzelin's anti-cancer properties.

Signaling Pathways and Experimental Visualizations

Understanding the mechanism of action is fundamental in drug development. Afzelin has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the LPS-Induced Inflammatory Pathway

Afzelin exerts its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. This leads to the suppression of downstream pathways like NF-κB and p38 MAPK, ultimately reducing the expression of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 p38 p38 MAPK TLR4->p38 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription LPS LPS (Lipopolysaccharide) LPS->TLR4 Activates Afzelin Afzelin Afzelin->p38 Inhibits Afzelin->NFkB Inhibits

Caption: Afzelin's inhibition of the LPS-induced pro-inflammatory signaling cascade.

Workflow for Evaluating Cardioprotective Effects

The cardioprotective potential of this compound (α-rhamnoisorobin) was assessed by measuring its ability to protect cardiomyocytes from oxidative stress-induced injury.

G start 1. Culture H9c2 Cardiomyocytes pretreat 2. Pre-treat with This compound (100-500 µM) start->pretreat induce 3. Induce Oxidative Stress (H₂O₂) pretreat->induce measure 4. Measure Cell Viability (e.g., MTT Assay) induce->measure end 5. Assess Upregulation of Cardioprotective Genes (e.g., AMPKα1 via qPCR) measure->end

Caption: Experimental workflow for assessing the cardioprotective effects of α-rhamnoisorobin.

References

A Head-to-Head Comparison of Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) with Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside also known as Afzelin, with commonly used standard anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib, and the corticosteroid Dexamethasone. The comparison is based on available preclinical data from various in vitro and in vivo studies.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Standard anti-inflammatory drugs, while effective, are often associated with significant side effects, necessitating the search for safer alternatives. Natural compounds like Kaempferol-7-O-alpha-L-rhamnoside have garnered interest for their potential anti-inflammatory activities. This guide synthesizes data to compare the efficacy and mechanisms of Afzelin and its aglycone, Kaempferol, against established anti-inflammatory agents. The data suggests that while these flavonoids exhibit promising anti-inflammatory effects through mechanisms that include the inhibition of key inflammatory mediators and signaling pathways, their potency in direct comparison to standard drugs varies depending on the specific endpoint measured. It is important to note that the data presented is compiled from multiple studies, and direct head-to-head comparisons in a single study are limited.

Mechanism of Action Overview

Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) and Kaempferol: These flavonoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This modulation leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Indomethacin: A non-selective COX inhibitor, Indomethacin blocks the activity of both COX-1 and COX-2 enzymes, thereby inhibiting the synthesis of prostaglandins.[4][5] Its non-selective nature is also associated with gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.

Celecoxib: As a selective COX-2 inhibitor, Celecoxib primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms. It binds to glucocorticoid receptors, which then translocate to the nucleus to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of key inflammatory enzymes and mediators in cell-based assays.

Inhibition of Cyclooxygenase (COX) Enzymes

The inhibitory activity of a compound on COX-1 and COX-2 is a crucial indicator of its NSAID-like anti-inflammatory potential and its potential for gastrointestinal side effects. The data presented below for Kaempferol represents the aglycone of Afzelin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Kaempferol >1000.267>374
Celecoxib 150.04375
Indomethacin 0.018 - 0.230.026 - 0.63~0.69 - 0.36

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. A higher COX-2 selectivity index indicates greater selectivity for COX-2 over COX-1.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by iNOS is a hallmark of inflammation. The ability of a compound to inhibit NO production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells) is a common measure of its anti-inflammatory activity.

CompoundCell LineStimulantIC50 for NO Inhibition (µM)
Kaempferol RAW 264.7LPS7.58
Afzelin (Kaempferol-7-O-alpha-L-rhamnoside) RAW 264.7LPS>100

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of compounds in vivo.

Inhibition of Carrageenan-Induced Paw Edema
CompoundAnimal ModelDoseRoute of AdministrationMax. Inhibition of Edema (%)Time Point of Max. Inhibition (hours)
Afzelin (as part of an extract) Rat400 mg/kgOral63.73
Indomethacin Rat10 mg/kgOral543-4
Celecoxib Rat30 mg/kgOralNot explicitly stated as %6
Dexamethasone Mouse2 mg/kgIntraperitoneal34.5 (leukocyte inhibition)-

Note: The data for Afzelin is from an extract, and the contribution of Afzelin alone is not specified. Data for standard drugs is compiled from different studies and may have variations in experimental protocols.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Kaempferol-7-O-alpha-L-rhamnoside and standard anti-inflammatory drugs are mediated through their modulation of key intracellular signaling pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines TLR4 TLR4/Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB NFkB_IkB NF-κB-IκB (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds to promoter NFkB_IkB->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Kaempferol Kaempferol/ Afzelin Kaempferol->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_JNK p38/JNK MAPK MAPKK->p38_JNK Phosphorylates AP1 AP-1 (Transcription Factor) p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Induces Transcription Kaempferol Kaempferol/ Afzelin Kaempferol->p38_JNK Inhibits

Caption: MAPK signaling pathway in inflammation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into control, standard drug (e.g., Indomethacin, 10 mg/kg), and test compound (e.g., Afzelin) groups.

  • Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro Assays cluster_no Nitric Oxide Inhibition cluster_cox COX Inhibition iv_start Animal Acclimatization iv_grouping Grouping & Dosing (Test/Standard/Vehicle) iv_start->iv_grouping iv_induction Carrageenan Injection (Sub-plantar) iv_grouping->iv_induction iv_measurement Paw Volume Measurement (Plethysmometer) iv_induction->iv_measurement iv_analysis Data Analysis (% Inhibition) iv_measurement->iv_analysis no_start Cell Culture (RAW 264.7) no_treatment Treatment with Test Compound no_start->no_treatment no_stimulation LPS Stimulation no_treatment->no_stimulation no_assay Griess Assay no_stimulation->no_assay no_analysis NO Quantification no_assay->no_analysis cox_start Enzyme Preparation (COX-1/COX-2) cox_treatment Incubation with Test Compound cox_start->cox_treatment cox_substrate Substrate Addition (Arachidonic Acid) cox_treatment->cox_substrate cox_detection Product Detection (e.g., PGE2) cox_substrate->cox_detection cox_analysis IC50 Calculation cox_detection->cox_analysis

Caption: Experimental workflow for anti-inflammatory assays.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in cultured cells.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Plating: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Kaempferol, Afzelin) or a standard inhibitor for a specified period.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

In Vitro COX-2 Inhibitory Activity Assay

This assay determines the inhibitory effect of a compound on the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., Kaempferol) or a standard inhibitor (e.g., Celecoxib).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Product Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit or other detection methods.

  • Calculation: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion

Kaempferol, the aglycone of Afzelin, demonstrates significant in vitro inhibitory activity against the COX-2 enzyme, with a selectivity index comparable to that of Celecoxib. This suggests a potential for anti-inflammatory effects with a reduced risk of gastrointestinal side effects. However, Afzelin itself shows weak in vitro activity in inhibiting nitric oxide production compared to its aglycone, indicating that the glycosidic moiety may influence its biological activity.

In in vivo models, extracts containing Afzelin have shown anti-inflammatory effects, though direct comparisons with standard drugs at equivalent doses are needed for a conclusive assessment of potency. Standard drugs like Indomethacin and Dexamethasone remain potent anti-inflammatory agents in these models.

The modulation of the NF-κB and MAPK signaling pathways by kaempferol and its glycosides provides a strong mechanistic basis for their anti-inflammatory properties. For researchers and drug development professionals, Kaempferol-7-O-alpha-L-rhamnoside and related flavonoids represent promising scaffolds for the development of novel anti-inflammatory agents. Further research, including direct head-to-head comparative studies and pharmacokinetic and safety profiling, is warranted to fully elucidate their therapeutic potential.

References

Kaempferol-7-O-alpha-L-rhamnoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of Kaempferol-7-O-alpha-L-rhamnoside, also known as α-rhamnoisorobin. This guide provides a detailed comparison of its in vitro and in vivo efficacy, supported by experimental data, protocols, and pathway diagrams.

Kaempferol-7-O-alpha-L-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This guide synthesizes the current scientific literature to provide an objective comparison of its performance in laboratory settings (in vitro) and in living organisms (in vivo), offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, highlighting the efficacy of Kaempferol-7-O-alpha-L-rhamnoside in different experimental models.

Table 1: In Vitro Anti-inflammatory and Immunomodulatory Activity
Assay Result
Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesIC50 = 37.7 μM[1]
PD-1/PD-L1 Interaction Inhibition (Cellular Assay)EC50 = 15.37 μM[2]
NF-κB-mediated Luciferase ActivityMore potent than Kaempferol[1]
Table 2: In Vitro Neuroprotective Activity
Cell Line Effect
SH-SY5Y neuroblastoma cells (H₂O₂-induced damage)Cytoprotective at 1-10 µM[3]
SH-SY5Y neuroblastoma cells (6-OHDA-induced neurotoxicity)Attenuated neurotoxicity at 1-10 µM[3]
Table 3: Ex Vivo Vasodilatory Effect
Model Effect
Phenylephrine-pre-contracted rat thoracic aorta ringsInduced endothelium-dependent relaxation

Note: There is a notable lack of specific quantitative in vivo efficacy data for Kaempferol-7-O-alpha-L-rhamnoside in the current literature. Many in vivo studies have focused on its aglycone, Kaempferol, or other glycosidic derivatives.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

Objective: To evaluate the anti-inflammatory effect of Kaempferol-7-O-alpha-L-rhamnoside by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

  • RAW 264.7 cells are seeded in 96-well plates and incubated.

  • Cells are pre-treated with various concentrations of Kaempferol-7-O-alpha-L-rhamnoside for a specified time.

  • LPS (1 μg/mL) is added to the wells to induce an inflammatory response and NO production.

  • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.

G Workflow for In Vitro Nitric Oxide Production Assay cluster_0 Cell Culture and Treatment cluster_1 Measurement and Analysis A Seed RAW 264.7 cells in 96-well plates B Pre-treat with Kaempferol-7-O-alpha-L-rhamnoside A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Measure nitrite concentration using Griess reagent D->E F Calculate % NO inhibition E->F G Determine IC50 value F->G G Proposed NO-cGMP-PKG Signaling Pathway for Vasodilation cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell K7R Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS K7R->eNOS stimulates NO_EC NO eNOS->NO_EC produces NO_SMC NO NO_EC->NO_SMC diffuses sGC sGC NO_SMC->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB IκB-NF-κB Complex NFkB_IkB->NFkB ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) Nucleus->ProInflammatory_Genes activates transcription of Inflammation Inflammation ProInflammatory_Genes->Inflammation K7R Kaempferol-7-O-alpha-L-rhamnoside K7R->IKK inhibits

References

A Meta-Analysis of Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of existing studies on Kaempferol-7-O-alpha-L-rhamnoside, also known as Afzelin. This flavonoid glycoside, found in a variety of medicinal plants, has demonstrated a wide spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development.

This guide synthesizes quantitative data from multiple studies to offer an objective comparison of its performance in various experimental models. Detailed methodologies for key experiments are provided to support the replication and advancement of research in this field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the biological activities of Kaempferol-7-O-alpha-L-rhamnoside.

Table 1: Anti-Inflammatory and Antioxidant Activity
Biological ActivityAssayTest SystemConcentration/DoseResult (IC50 or other metric)Reference
Anti-inflammatoryNitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesNot specifiedIC50: 42.8 µg/mL[1]
AntioxidantDPPH Radical ScavengingIn vitroNot specifiedStrong activity noted[2]
AntioxidantAAPH-induced Oxidation in DNApUC19 plasmid DNA5, 10, 20, 40 µg/mlEffective inhibition[2]
AntioxidantAAPH-induced Hemolysis and Lipid PeroxidationHuman erythrocytes10, 25, 50 μg/mlEffective inhibition[2]
AntioxidantROS ProductionAPAP-induced L02 cells100 μMSignificantly reduced ROS increase[3]
Table 2: Anticancer Activity
Cancer TypeCell LineAssayConcentrationEffectReference
Prostate CancerLNCaP and PC-3Cell Proliferation1 µg/mLSignificant decrease after 24h
Breast CancerMCF-7ApoptosisNot specifiedPromotes apoptosis via caspase signaling
Gastric CancerAGSCell Viability (MTT)20–160 μMDose-dependent decrease
Human Lung CancerA549Cytotoxicity (MTT)Not specifiedIC50 determined
Ehrlich Ascites Carcinoma (EAC)In vivo (mice)Tumor Cell Growth Inhibition50 mg/kg body weight70.89 ± 6.62% inhibition
Table 3: Enzyme Inhibitory and Other Activities
TargetAssayResult (IC50/Ki)Reference
AcetylcholinesteraseEnzyme InhibitionIC50: 365.11 nM, Ki: 300.65 ±56.01 nM
α-GlucosidaseEnzyme InhibitionIC50: 0.94 nM, Ki: 1.65 ±0.11 nM
PD-1/PD-L1 InteractionCompetitive ELISADose-dependent inhibition

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of Kaempferol-7-O-alpha-L-rhamnoside for a specified time.

    • LPS is added to the wells to induce an inflammatory response and NO production.

    • After incubation, the supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (typically 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Methodology:

    • Cancer cells (e.g., AGS, A549) are seeded in 96-well plates and treated with different concentrations of Kaempferol-7-O-alpha-L-rhamnoside for a defined period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow for the formation of formazan crystals.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

DPPH Radical Scavenging Assay

This assay is a common and rapid method to screen the antioxidant activity of compounds.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced, causing the solution to become colorless or light yellow.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Different concentrations of Kaempferol-7-O-alpha-L-rhamnoside are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time.

    • The absorbance of the solution is measured at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Signaling Pathways and Mechanisms of Action

Kaempferol-7-O-alpha-L-rhamnoside exerts its diverse biological effects by modulating several key signaling pathways.

Vasodilation via NO-cGMP-PKG Pathway

Kaempferol-7-O-alpha-L-rhamnoside induces endothelium-dependent vasorelaxation. It increases the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), ultimately leading to vasodilation.

Vasodilation_Pathway K7R Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS K7R->eNOS Activates p_eNOS p-eNOS (Active) eNOS->p_eNOS Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Cardioprotection_Pathway K7R Kaempferol-7-O- alpha-L-rhamnoside AMPK_mRNA AMPKα1 mRNA Expression K7R->AMPK_mRNA Upregulates AMPK AMPKα Activation AMPK_mRNA->AMPK Leads to Cardioprotection Cardioprotective Effects AMPK->Cardioprotection Promotes Anticancer_Workflow start Start: Isolate/Synthesize Kaempferol-7-O-alpha-L-rhamnoside cell_culture Culture Cancer Cell Lines (e.g., MCF-7, AGS) start->cell_culture treatment Treat Cells with Varying Concentrations cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Evaluate Apoptosis (Flow Cytometry, Western Blot for Caspases) treatment->apoptosis mechanism Investigate Mechanism (Signaling Pathway Analysis) viability->mechanism apoptosis->mechanism end Conclusion: Determine Anticancer Potential and Mechanism mechanism->end

References

A Comparative Guide to the Cross-Species Metabolism of Kaempferol-7-O-alpha-L-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside also known as Afzelin, across different species. Understanding the metabolic fate of this compound is crucial for preclinical and clinical drug development, as inter-species variations can significantly impact its bioavailability, efficacy, and toxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic and signaling pathways involved.

Executive Summary

Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) undergoes significant metabolism primarily initiated by the gut microbiota, followed by hepatic and intestinal enzymes. The primary metabolic step is the hydrolytic cleavage of the rhamnose sugar moiety, yielding the aglycone kaempferol. This deglycosylation is a prerequisite for absorption. Subsequently, kaempferol is subjected to extensive phase I and phase II metabolism, with glucuronidation being a major pathway. While direct comparative pharmacokinetic data for Afzelin across species is limited, studies on its aglycone, kaempferol, reveal significant first-pass metabolism and low oral bioavailability in rodents. In vitro and in vivo studies have demonstrated that Afzelin modulates key signaling pathways, including the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) and AMP-activated protein kinase (AMPK) pathways.

Data Presentation: Comparative Pharmacokinetics of Kaempferol (Aglycone of Afzelin)

ParameterRat (Oral Administration)Reference
Dose 100 mg/kg and 250 mg/kg[1][2]
Tmax (h) ~1-2[1][2]
Bioavailability (F) ~2%[1]
Clearance (CL/F) High (~3 L/hr/kg)
Volume of Distribution (Vd/F) Large (8-12 L/kg)
Terminal Half-life (t1/2) 3-4 hours

Note: The low oral bioavailability of kaempferol is attributed to extensive first-pass metabolism, primarily through glucuronidation in the gut and liver.

Metabolic Pathways

The metabolism of Kaempferol-7-O-alpha-L-rhamnoside is a multi-step process that varies between species, largely due to differences in gut microbiota composition and enzyme activity.

Gut Microbiota-Mediated Hydrolysis

In humans and rodents, the initial and rate-limiting step in the metabolism of Afzelin is the hydrolysis of the glycosidic bond by α-L-rhamnosidases produced by various gut bacteria. This process releases the aglycone, kaempferol, and a rhamnose sugar molecule.

Afzelin Kaempferol-7-O-alpha-L-rhamnoside (Afzelin) Kaempferol Kaempferol (Aglycone) Afzelin->Kaempferol Hydrolysis Rhamnose Rhamnose Afzelin->Rhamnose Hydrolysis GutMicrobiota Gut Microbiota (α-L-rhamnosidase) GutMicrobiota->Afzelin Kaempferol Kaempferol PhaseI Phase I Metabolism (Oxidation) Kaempferol->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Kaempferol->PhaseII OxidizedMetabolites Oxidized Metabolites PhaseI->OxidizedMetabolites OxidizedMetabolites->PhaseII ConjugatedMetabolites Glucuronide and Sulfate Conjugates PhaseII->ConjugatedMetabolites Excretion Excretion (Urine, Feces) ConjugatedMetabolites->Excretion cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Afzelin Kaempferol-7-O-alpha-L-rhamnoside eNOS eNOS Afzelin->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Produces PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Afzelin Kaempferol-7-O-alpha-L-rhamnoside AMPK_mRNA AMPKα1 mRNA Afzelin->AMPK_mRNA Upregulates AMPK_Protein AMPKα1 Protein AMPK_mRNA->AMPK_Protein Translation Metabolic_Regulation Cellular Metabolic Regulation AMPK_Protein->Metabolic_Regulation Activates cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalModels Animal Models (Rat, Mouse) Dosing Oral/IV Administration AnimalModels->Dosing BloodSampling Blood Sampling Dosing->BloodSampling LCMS_PK LC-MS/MS Analysis BloodSampling->LCMS_PK PK_Analysis Pharmacokinetic Analysis LCMS_PK->PK_Analysis DataIntegration Data Integration and Comparative Analysis PK_Analysis->DataIntegration GutMicrobiota Gut Microbiota Incubation LCMS_Metabolism LC-MS/MS Analysis GutMicrobiota->LCMS_Metabolism AorticRings Aortic Ring Vasodilation Assay TensionMeasurement Tension Measurement AorticRings->TensionMeasurement CellCulture Cardiomyocyte Culture WesternBlot Western Blot Analysis CellCulture->WesternBlot LCMS_Metabolism->DataIntegration TensionMeasurement->DataIntegration WesternBlot->DataIntegration

References

A Comparative Analysis of the Antioxidant Potential of Kaempferol-7-O-alpha-L-rhamnoside and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, both natural flavonoids and established vitamins like Vitamin C (ascorbic acid) are subjects of intense investigation for their roles in mitigating oxidative stress. This guide provides a detailed comparison of the antioxidant potential of Kaempferol-7-O-alpha-L-rhamnoside, a naturally occurring flavonoid glycoside also known as Afzelin, and the well-characterized antioxidant, Vitamin C. This comparison is aimed at researchers, scientists, and professionals in drug development to facilitate an informed perspective on their respective efficacies.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity. The following table summarizes the available quantitative data from comparative studies.

CompoundAssayIC50 (µg/mL)Source
Kaempferol-7-O-alpha-L-rhamnoside (Afzelin)DPPHNot explicitly stated as a numerical value in the provided text, but implied to be effective.
α-rhamnoisorobin (a similar kaempferol rhamnoside)DPPH0.71[1][2][3]
Vitamin C (Ascorbic Acid)DPPH0.96[2]

Note: Data for a direct comparison of Kaempferol-7-O-alpha-L-rhamnoside and Vitamin C in the same study is limited. The data for α-rhamnoisorobin is included as a closely related kaempferol rhamnoside for reference.

In an ex vivo study evaluating the inhibition of AAPH-induced hemolysis in human erythrocytes, Kaempferol-3-O-alpha-L-rhamnoside (a closely related isomer) demonstrated superior protective effects compared to ascorbic acid. After 6 hours of incubation, the percentage of hemolysis was 46.31% in the presence of the kaempferol derivative (at 50 µg/ml), while it was 65.44% with ascorbic acid at the same concentration[4]. This suggests that in a biological membrane system, some kaempferol glycosides may offer better protection against oxidative damage than Vitamin C.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess antioxidant potential.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.

  • Reagents: DPPH solution in methanol, antioxidant compound solution, and a control (methanol).

  • Procedure:

    • A solution of the test compound (e.g., Kaempferol-7-O-alpha-L-rhamnoside or Vitamin C) is prepared at various concentrations.

    • An aliquot of the test solution is mixed with a methanolic solution of DPPH.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2. AAPH-Induced Erythrocyte Hemolysis Assay

This ex vivo assay assesses the ability of an antioxidant to protect biological membranes from oxidative damage.

  • Principle: The water-soluble azo compound AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) thermally decomposes to generate peroxyl radicals, which induce oxidative damage to erythrocyte membranes, leading to hemolysis. Antioxidants can neutralize these radicals and protect the cells.

  • Procedure:

    • A suspension of human erythrocytes is prepared and washed.

    • The erythrocyte suspension is incubated with the antioxidant compound (e.g., Kaempferol-7-O-alpha-L-rhamnoside or Vitamin C) at various concentrations.

    • AAPH solution is added to induce oxidative stress.

    • The mixture is incubated at 37°C with gentle shaking for several hours.

    • At regular intervals, aliquots are taken, centrifuged, and the absorbance of the supernatant is measured to quantify the amount of hemoglobin released due to hemolysis.

    • The percentage of hemolysis inhibition is calculated relative to a control sample containing only AAPH and erythrocytes.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of both Kaempferol-7-O-alpha-L-rhamnoside and Vitamin C primarily involves direct radical scavenging. The diagrams below illustrate the general workflow for evaluating antioxidant activity and the fundamental mechanism of radical neutralization.

G Experimental Workflow for Antioxidant Activity Assessment cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Test Compounds (Kaempferol-7-O-rhamnoside, Vitamin C) C Mix Test Compounds with Radical Solution A->C B Prepare Radical Solution (e.g., DPPH) B->C D Incubate C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for in vitro antioxidant assays like DPPH.

G Mechanism of Radical Scavenging ROS Reactive Oxygen Species (Free Radical) Stable_Molecule Stable Molecule ROS->Stable_Molecule neutralized by Antioxidant Antioxidant (this compound / Vitamin C) Antioxidant->Stable_Molecule reacts with Antioxidant_Radical Less Reactive Antioxidant Radical Antioxidant->Antioxidant_Radical donates H• or e-

References

Validation of Kaempferol-7-O-alpha-L-rhamnoside as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kaempferol-7-O-alpha-L-rhamnoside (KR), a naturally occurring flavonoid glycoside, with other therapeutic alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to assist in the validation of KR as a potential therapeutic target.

Executive Summary

Kaempferol-7-O-alpha-L-rhamnoside has demonstrated significant therapeutic potential across several key areas, including hypertension, cancer, and inflammation. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways such as the nitric oxide-c-GMP-PKG pathway in vasodilation and the inhibition of the PD-1/PD-L1 immune checkpoint in oncology. This guide presents a comparative analysis of KR's efficacy against established therapeutic agents and its parent compound, kaempferol, supported by in vitro data.

Comparative Efficacy Analysis

The following tables summarize the quantitative data on the efficacy of Kaempferol-7-O-alpha-L-rhamnoside and its comparators in various therapeutic areas.

Anti-Hypertensive Effects: Vasodilation

While direct comparative studies of Kaempferol-7-O-alpha-L-rhamnoside with standard antihypertensive drugs are limited, its vasodilatory effect can be assessed through its mechanism of action on the nitric oxide pathway.

Table 1: Effect on Nitric Oxide (NO) Production and Related Activity

CompoundAssayCell Line/SystemIC50 / EC50Reference
Kaempferol-7-O-α-L-rhamnosideNO Production InhibitionRAW 264.7 macrophages37.7 µM[1]
KaempferolNO Production InhibitionRAW 264.7 macrophages15.4 µM[1]
L-NAME (NOS inhibitor)Suppression of KR-induced vasodilationRat thoracic aortic rings10⁻⁴ M[2][3]
Anti-Cancer Activity

Kaempferol and its glycosides have shown promise in cancer therapy. The data below compares the cytotoxic effects of kaempferol with a standard chemotherapeutic agent, doxorubicin, and the immune checkpoint inhibitory activity of KR.

Table 2: In Vitro Anti-Cancer Efficacy

CompoundCancer Cell LineAssayIC50 / EC50Reference
KaempferolHepG2 (Liver Cancer)MTT Assay~40 µM (at 72h)[4]
KaempferolSK-Hep-1 (Liver Cancer)MTT Assay~40 µM (at 72h)
DoxorubicinHepG2 (Liver Cancer)MTT Assay~900 nM (at 24h)
Kaempferol-7-O-α-L-rhamnosidePD-1/PD-L1 BlockadeNFAT-luciferase reporter15.37 µM
KaempferolPD-1/PD-L1 BlockadeNFAT-luciferase reporter16.46 µM
KaempferolPD-1/PD-L1 InteractionCompetitive ELISA7.797 µM
Anti-Inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of KR and related compounds have been evaluated through various assays.

Table 3: Anti-Inflammatory and Antioxidant Activity

CompoundActivityAssay/SystemIC50Reference
Kaempferol-7-O-α-L-rhamnosideAntioxidantDPPH radical scavengingNot specified
Kaempferol-7-O-α-L-rhamnosideα-glucosidase inhibitionYeast α-glucosidaseNot specified
KaempferolAnti-inflammatoryAmelioration of DEX-induced apoptosis5-10 µM
α-rhamnoisorobin (Kaempferol-7-O-α-L-rhamnopyranoside)AntioxidantDPPH radical scavenging0.71 µg/ml

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways modulated by Kaempferol-7-O-alpha-L-rhamnoside and a typical experimental workflow are provided below.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell KR Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS KR->eNOS Activates NO Nitric Oxide eNOS->NO Produces GC Guanylate Cyclase NO->GC NO_transit NO->NO_transit cGMP cGMP GC->cGMP Activates PKG PKG cGMP->PKG Activates MLCP MLCP PKG->MLCP Activates Relaxation Vasodilation MLCP->Relaxation Leads to NO_transit->GC

Caption: NO-cGMP-PKG Signaling Pathway for Vasodilation.

cluster_0 Immune Synapse cluster_1 T-Cell cluster_2 Tumor Cell PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Interaction TCR TCR Activation T-Cell Activation TCR->Activation PDL1->PD1 Inhibits TCR Signaling KR Kaempferol-7-O- alpha-L-rhamnoside KR->PD1 Blocks Interaction KR->PDL1 Blocks Interaction

Caption: Inhibition of PD-1/PD-L1 Interaction.

A Aortic Ring Preparation B Embedding in Matrix A->B C Addition of Test Compounds (KR, Controls) B->C D Incubation C->D E Microscopic Observation & Quantification of Sprouting D->E F Data Analysis E->F

Caption: Aortic Ring Vasodilation Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of Kaempferol-7-O-alpha-L-rhamnoside on isolated rat thoracic aortic rings.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit (K-H) buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • L-NAME (Nω-nitro-L-arginine methyl ester)

  • Organ bath system with force transducers

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut into 3-4 mm rings.

  • Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Pre-contract the aortic rings with phenylephrine (10⁻⁶ M).

  • Once a stable contraction is achieved, cumulatively add KR to the organ bath to obtain a dose-response curve.

  • To investigate the involvement of the nitric oxide pathway, pre-incubate a separate set of aortic rings with L-NAME (10⁻⁴ M) for 30 minutes before PE-induced contraction and subsequent addition of KR.

  • Record the isometric tension and express the relaxation as a percentage of the PE-induced contraction.

PD-1/PD-L1 Blockade Assay (NFAT-Luciferase Reporter Assay)

Objective: To determine the ability of Kaempferol-7-O-alpha-L-rhamnoside to block the interaction between PD-1 and PD-L1, leading to T-cell activation.

Materials:

  • PD-1 Jurkat T cells (stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1/aAPC CHO-K1 cells (stably expressing human PD-L1 and a T-cell receptor activator)

  • Assay medium (e.g., RPMI 1640 with 10% FBS)

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • Control antibody (e.g., anti-PD-1 or anti-PD-L1)

  • Luciferase assay reagent

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Seed PD-L1/aAPC CHO-K1 cells in a 96-well plate and incubate overnight.

  • The next day, prepare serial dilutions of KR and the control antibody in assay medium.

  • Remove the culture medium from the CHO-K1 cells and add the diluted KR or control antibody.

  • Add the PD-1 Jurkat T cells to each well.

  • Co-culture the cells for 6 hours at 37°C.

  • After incubation, add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effect of Kaempferol-7-O-alpha-L-rhamnoside on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Kaempferol-7-O-alpha-L-rhamnoside (KR)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of KR and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The compiled data suggests that Kaempferol-7-O-alpha-L-rhamnoside is a promising therapeutic candidate with multifaceted biological activities. Its ability to induce vasodilation, inhibit cancer cell proliferation through immune checkpoint modulation, and exert anti-inflammatory effects warrants further investigation.

Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of hypertension, cancer, and inflammation.

  • Pharmacokinetic and toxicological profiling: To assess the bioavailability, metabolism, and safety of KR.

  • Structure-activity relationship studies: To optimize the therapeutic potential of KR through chemical modifications.

  • Combination therapies: To explore the synergistic effects of KR with existing standard-of-care drugs.

This guide provides a foundational resource for researchers and drug development professionals to objectively evaluate the therapeutic potential of Kaempferol-7-O-alpha-L-rhamnoside and guide future research endeavors.

References

Synergistic Potential of Kaempferol-7-O-alpha-L-rhamnoside and Related Flavonoids in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The flavonoid Kaempferol-7-O-alpha-L-rhamnoside, a glycosylated form of kaempferol, is emerging as a compound of interest for its potential therapeutic applications. While research directly investigating its synergistic effects is nascent, studies on its aglycone, kaempferol, and other related rhamnoside derivatives have demonstrated significant synergistic potential with existing therapeutic agents, particularly in oncology and infectious diseases. This guide provides a comparative overview of these synergistic interactions, supported by available experimental data and detailed methodologies, to inform future research and drug development efforts.

Synergistic Effects with Anticancer Agents

Kaempferol, the aglycone of Kaempferol-7-O-alpha-L-rhamnoside, has been shown to enhance the efficacy of conventional chemotherapeutic drugs such as doxorubicin and cisplatin. This synergy may allow for lower effective doses of cytotoxic drugs, potentially reducing their associated side effects.

Table 1: Synergistic Effects of Kaempferol with Chemotherapeutic Drugs
CombinationCancer Cell Line(s)Key Synergistic OutcomesQuantitative Synergy AssessmentReference(s)
Kaempferol + DoxorubicinLiver Cancer (e.g., Huh-7)Enhanced inhibition of cell proliferation, migration, and invasion. Increased cell cycle arrest and apoptosis.Combination therapy showed significantly stronger inhibition of cell viability than either agent alone (P<0.05).[1][2]
Kaempferol + CisplatinColon Cancer (HCT-15, HCT-116)Increased cytotoxicity, enhanced apoptosis, and cell cycle arrest.Combination of 50 µM kaempferol and 10 µM cisplatin significantly increased cell death (P < 0.001). Cell viability was reduced to 50.6% in HCT-15 and 26.9% in HCT-116 cells.[3][4]
Experimental Protocols

1. Assessment of Synergistic Cytotoxicity (Kaempferol and Cisplatin)

  • Cell Culture: Human colon cancer cell lines (HCT-15 and HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of kaempferol (e.g., 10, 30, 50 µM), cisplatin (e.g., 10 µM), or a combination of both for a specified duration (e.g., 24 hours).

  • Cell Viability Assay (MTT Assay): After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Synergy Analysis: The synergistic effect is quantified using software such as SynergyFinder, which calculates a synergy score based on the observed versus expected effects of the combined treatment.[3]

2. Apoptosis and Cell Cycle Analysis

  • Flow Cytometry: Cells treated with kaempferol, cisplatin, or their combination are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis, or with PI alone for cell cycle analysis.

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The percentages of cells in different phases of the cell cycle (G1, S, G2/M) and the distribution of apoptotic cells (early and late apoptosis) are quantified using appropriate software (e.g., FlowJo).

Signaling Pathways in Anticancer Synergy

The synergistic anticancer effects of kaempferol are often attributed to its modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

cluster_0 Kaempferol + Cisplatin Kaempferol Kaempferol Bcl2 Bcl-2 (Anti-apoptotic) Kaempferol->Bcl2 Inhibit Bax Bax (Pro-apoptotic) Kaempferol->Bax Activate CellCycleArrest Cell Cycle Arrest (G2/M) Kaempferol->CellCycleArrest Cisplatin Cisplatin Cisplatin->Bcl2 Inhibit Cisplatin->Bax Activate Cisplatin->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Synergistic apoptotic pathway of Kaempferol and Cisplatin.

Synergistic Effects with Antibiotics

Kaempferol and its rhamnoside derivatives have demonstrated the ability to potentiate the activity of antibiotics against resistant bacterial strains, offering a potential strategy to combat antimicrobial resistance.

Table 2: Synergistic Effects of Kaempferol Rhamnosides with Antibiotics
CombinationBacterial Strain(s)Key Synergistic OutcomesQuantitative Synergy AssessmentReference(s)
Kaempferol-3,7-dirhamnoside + QuercetinStaphylococcus aureus (MRSA)Synergistic inhibition of biofilm formation.Combination of quercetin (1.95 to 7.81 µg/mL) and kaempferol-3,7-dirhamnoside (15.63 to 125 µg/mL) showed synergistic biofilm inhibition.
Taxifolin-7-O-α-L-rhamnopyranoside + CeftazidimeStaphylococcus aureus (MRSA)Enhanced antibacterial activity.Fractional Inhibitory Concentration Index (FICI) ranged from 0.187 to 0.375, indicating significant synergy.

Note: Data for Taxifolin-7-O-α-L-rhamnopyranoside is included as a relevant example of a flavonoid rhamnoside demonstrating synergy with antibiotics.

Experimental Protocols

1. Checkerboard Microdilution Assay for Synergy

  • Bacterial Strains and Culture: Clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) are cultured in appropriate broth media.

  • Preparation of Agents: Stock solutions of the kaempferol rhamnoside and the antibiotic are prepared.

  • Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the kaempferol rhamnoside are made along the x-axis, and serial twofold dilutions of the antibiotic are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension.

  • Incubation and Reading: The plates are incubated at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent

    • FICI > 4.0: Antagonism

2. Time-Kill Curve Assay

  • Experimental Setup: Bacterial cultures are treated with the kaempferol rhamnoside and the antibiotic at concentrations corresponding to their MICs (alone and in combination). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated on agar plates.

  • Colony Counting and Analysis: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point. A synergistic effect is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.

Workflow for Assessing Antibacterial Synergy

cluster_1 Antibacterial Synergy Assessment Workflow Start Start MIC Determine MIC of Individual Compounds Start->MIC Checkerboard Checkerboard Assay MIC->Checkerboard FICI Calculate FICI Checkerboard->FICI Synergy Synergy Confirmed? FICI->Synergy TimeKill Time-Kill Curve Assay End End TimeKill->End Synergy->TimeKill Yes Synergy->End No

Caption: Workflow for evaluating antibacterial synergistic effects.

Conclusion

While direct and extensive evidence for the synergistic effects of Kaempferol-7-O-alpha-L-rhamnoside is still being established, the available data on its aglycone, kaempferol, and other related flavonoid rhamnosides strongly suggest a promising potential for its use in combination therapies. The presented data and protocols offer a foundational guide for researchers to explore these synergistic interactions further. Future studies should focus on elucidating the specific synergistic potential of Kaempferol-7-O-alpha-L-rhamnoside with a broader range of therapeutic agents and unraveling the underlying molecular mechanisms. Such research will be pivotal in translating these findings into novel and more effective therapeutic strategies.

References

Comparative Docking Analysis of Kaempferol-7-O-alpha-L-rhamnoside with Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions and potential therapeutic applications of Kaempferol-7-O-alpha-L-rhamnoside. This guide provides a comparative analysis of its docking performance against various protein targets, supported by experimental data and detailed methodologies.

Kaempferol-7-O-alpha-L-rhamnoside (KR), a naturally occurring flavonoid glycoside, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] Understanding the molecular interactions of KR with its biological targets is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutic agents. This guide presents a comparative overview of molecular docking studies of KR with several key protein targets, summarizing binding affinities and interaction details.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from various docking and experimental studies, providing a comparative look at the binding affinity of Kaempferol-7-O-alpha-L-rhamnoside and its related compounds with different protein targets.

CompoundTarget ProteinDocking Software/MethodBinding Energy (kcal/mol)Inhibition Constant (Ki)IC50Reference
Kaempferol-7-O-rhamnoside (KR)Human Programmed Death-Ligand 1 (hPD-L1)AutoDock Vina-1.97 x 10⁻⁵ M (BLI)-[1]
This compound (KR)Human Programmed cell death protein 1 (hPD-1)AutoDock Vina-3.11 x 10⁻⁵ M (BLI)-
Kaempferol (KO)PD-1/PD-L1 InteractionCompetitive ELISA--7.797 µM
Kaempferol-7-O-α-L-rhamnopyranoside (KR)Human Serum Albumin (HSA)Fluorescence SpectroscopyΔG: -29.17 kJ/mol (298K)K_a: 1.13 x 10⁵ M⁻¹ (298K)-
Kaempferol-3-O-glucoside-7-O-rhamnosideNF-κB (p65)--6.9 ± 0.349.9 ± 4.52 µM-
Kaempferol-3-O-glucoside-7-O-rhamnosideSTAT1--7.1 ± 0.166.0 ± 1.69 µM-

Note: BLI refers to Biolayer Interferometry, an experimental technique to measure binding affinity. K_a is the binding constant, and ΔG is the Gibbs free energy change.

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is essential for the critical evaluation and replication of the findings.

Molecular Docking Protocol for PD-1/PD-L1 Interaction

The in silico docking simulation of this compound with PD-1 and PD-L1 was performed using the AutoDock Vina program. The three-dimensional structures of human PD-1 and PD-L1 were obtained from the Protein Data Bank (PDB code: 4ZQK). The ligands, including Kaempferol and this compound, were prepared for docking by generating 3D structures and optimizing their energy. The docking simulation was carried out to predict the binding mode and affinity of the compounds to the target proteins. The interactions, including hydrogen bonds and hydrophobic interactions, were further analyzed using the LigPlot+ program.

Human Serum Albumin (HSA) Binding Analysis

The interaction between Kaempferol-7-O-α-L-rhamnopyranoside and human serum albumin was investigated using multiple fluorescence spectroscopy techniques. The intrinsic fluorescence of HSA was measured upon titration with KR to determine the quenching mechanism and binding parameters. The experiments were conducted at different temperatures to calculate thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), which provide insights into the binding forces. Competitive binding experiments using site-specific markers were also performed to identify the binding site of KR on HSA.

Signaling Pathways and Logical Relationships

The therapeutic effects of Kaempferol-7-O-alpha-L-rhamnoside are often attributed to its modulation of specific signaling pathways. The following diagrams illustrate a general molecular docking workflow and a key signaling pathway influenced by this compound.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand Ligand Structure (2D to 3D) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Binding_Mode Binding Mode Analysis Docking->Binding_Mode Scoring Scoring & Ranking (Binding Energy, Ki) Docking->Scoring Visualization Visualization (e.g., PyMOL) Binding_Mode->Visualization NO_cGMP_PKG_Pathway KR Kaempferol-7-O- alpha-L-rhamnoside eNOS eNOS (Endothelial Nitric Oxide Synthase) KR->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Leads to

References

Safety Operating Guide

Proper Disposal of Kaempferol-7-O-alpha-L-rhamnoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Kaempferol-7-O-alpha-L-rhamnoside, ensuring compliance with laboratory safety standards and environmental regulations. The following procedures are based on general best practices for chemical waste management and information from safety data sheets (SDS) of structurally related compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: If handling the compound in powdered form and there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Quantitative Hazard Information

The following table summarizes hazard information for Kaempferol and a related glycoside. This information should be used as a precautionary guide in the absence of specific data for Kaempferol-7-O-alpha-L-rhamnoside.

CompoundCAS NumberHazard ClassificationsKey Precautionary Statements
Kaempferol520-18-3Toxic if swallowed; Suspected of causing genetic defects.P201: Obtain special instructions before use. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Kaempferol-3-glucoside-7-rhamnosideNot specified in search resultsHarmful if swallowed (Acute toxicity, Category 4).P264: Wash thoroughly after handling. P270: Do no eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.

Step-by-Step Disposal Protocol

The proper disposal of Kaempferol-7-O-alpha-L-rhamnoside should be conducted in accordance with all local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid Kaempferol-7-O-alpha-L-rhamnoside, including unused product and contaminated items (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container. The label should include the chemical name ("Kaempferol-7-O-alpha-L-rhamnoside"), CAS number (20196-89-8), and appropriate hazard symbols.

  • Liquid Waste: Solutions containing Kaempferol-7-O-alpha-L-rhamnoside should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Decontamination of Labware:

  • Glassware and other reusable equipment that have come into contact with the compound should be decontaminated.

  • Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the rinse solvent as hazardous waste.

  • After the initial solvent rinse, wash the labware with soap and water.

3. Packaging for Disposal:

  • Ensure that all waste containers are securely sealed to prevent leaks or spills.

  • Place the primary waste container inside a secondary, larger container for added safety during transport and storage.

  • Attach a completed hazardous waste tag to the outer container as per your institution's EHS guidelines.

4. Storage Pending Disposal:

  • Store the packaged waste in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

  • Follow your institution's guidelines regarding the maximum allowable time for waste storage.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of Kaempferol-7-O-alpha-L-rhamnoside down the drain or in the regular trash.

  • The final disposal method will likely be incineration at an approved waste disposal facility.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Kaempferol-7-O-alpha-L-rhamnoside.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Start: Identify Waste sds Consult SDS & Institutional Guidelines start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Waste Container (Name, CAS#, Hazards) segregate->label_waste decontaminate Decontaminate Labware label_waste->decontaminate collect_rinse Collect Rinse Solvent as Hazardous Waste decontaminate->collect_rinse package Securely Package Waste collect_rinse->package store Store in Designated Hazardous Waste Area package->store arrange_pickup Arrange for EHS or Contractor Pickup store->arrange_pickup end_point Dispose via Approved Waste Disposal Plant arrange_pickup->end_point

Caption: Workflow for the safe disposal of Kaempferol-7-O-alpha-L-rhamnoside.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferol-7-O-rhamnoside
Reactant of Route 2
Kaempferol-7-O-rhamnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.